molecular formula C11H20N2O B1361384 1,1'-Carbonyldipiperidine CAS No. 5395-04-0

1,1'-Carbonyldipiperidine

Cat. No.: B1361384
CAS No.: 5395-04-0
M. Wt: 196.29 g/mol
InChI Key: SNOJOKOVTYPHMC-UHFFFAOYSA-N
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Description

1,1'-Carbonyldipiperidine is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

di(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJOKOVTYPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202236
Record name Piperidine, 1,1'-carbonyldi-
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Molecular Weight

196.29 g/mol
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CAS No.

5395-04-0
Record name Bis(pentamethylene)urea
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Record name 1,1'-Carbonyldipiperidine
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Record name 1,1'-Carbonyldipiperidine
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Record name Piperidine, 1,1'-carbonyldi-
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Record name 1,1'-CARBONYLDIPIPERIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1'-Carbonyldipiperidine from Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Symmetrical Urea in Modern Synthesis

1,1'-Carbonyldipiperidine, a symmetrical urea derived from the versatile secondary amine piperidine, is a valuable building block in contemporary organic synthesis. Its structural motif is prevalent in a range of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The robust nature of the urea linkage, combined with the lipophilic character of the piperidine rings, imparts unique physicochemical properties to molecules incorporating this moiety. This guide provides a comprehensive technical overview of the synthesis of this compound, offering a comparative analysis of common synthetic routes, a detailed experimental protocol, and a thorough characterization of the final product. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Strategic Approaches to Carbonyl Insertion: A Comparative Analysis of Reagents

The synthesis of this compound from piperidine hinges on the introduction of a carbonyl group between two piperidine molecules. The choice of the carbonylating agent is a critical determinant of the reaction's efficiency, safety, and scalability. Three primary reagents are commonly considered for this transformation: phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).

ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
Phosgene COCl₂GasHighly reactive, leading to fast reaction rates and high yields. Byproducts are volatile and easily removed.Extremely toxic gas, requiring specialized handling and containment.[1] Difficult to handle on a laboratory scale.
Triphosgene C₃Cl₆O₃Crystalline SolidSafer and easier to handle than phosgene.[2][3] A solid, allowing for accurate weighing and dispensing.[3] Decomposes to three equivalents of phosgene in situ, offering the reactivity of phosgene with reduced handling risks.[2]Still highly toxic upon decomposition to phosgene.[4] Requires careful handling and a well-ventilated fume hood.
1,1'-Carbonyldiimidazole (CDI) C₇H₆N₄OCrystalline SolidRelatively non-toxic and easy to handle.[1] Byproducts (imidazole and CO₂) are generally benign and easily removed. Reactions are often clean with high yields.Less reactive than phosgene or triphosgene. May require longer reaction times or heating. Moisture sensitive.[5]

Causality in Reagent Selection:

For laboratory-scale synthesis, the extreme toxicity and handling difficulties associated with phosgene gas make it a less desirable choice despite its reactivity. Triphosgene emerges as a superior alternative, offering the potent reactivity of phosgene in a more manageable solid form.[2][3] 1,1'-Carbonyldiimidazole (CDI) presents the safest option, though its lower reactivity might necessitate more forcing conditions. For the purposes of this guide, which prioritizes a balance of reactivity, safety, and practicality for a research and development setting, the triphosgene-mediated synthesis is presented as the recommended protocol.

Reaction Mechanism: The Stepwise Formation of a Urea

The reaction of piperidine with triphosgene proceeds through the in situ generation of phosgene. The mechanism involves a nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion to form a carbamoyl chloride intermediate. A second molecule of piperidine then attacks this intermediate, leading to the formation of this compound and a protonated piperidine, which is neutralized by a base.

Reaction Mechanism Piperidine1 Piperidine CarbamoylChloride Piperidine-1-carbonyl chloride (Intermediate) Piperidine1->CarbamoylChloride Nucleophilic attack Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Decomposition Phosgene->CarbamoylChloride Product This compound CarbamoylChloride->Product Piperidine2 Piperidine Piperidine2->Product Nucleophilic attack Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct Neutralization

Caption: Reaction mechanism for the synthesis of this compound using triphosgene.

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from established procedures for the synthesis of related urea derivatives and is designed to be a self-validating system for the preparation of high-purity this compound.

Materials:

  • Piperidine (2.0 equivalents)

  • Triphosgene (0.34 equivalents)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Workflow Diagram:

Experimental Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up cluster_Purification Purification A Dissolve piperidine and triethylamine in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Slowly add a solution of triphosgene in anhydrous DCM B->C D Warm to room temperature and stir overnight C->D E Quench with saturated NaHCO₃ solution D->E F Separate organic layer E->F G Extract aqueous layer with DCM F->G H Combine organic layers and wash with brine G->H I Dry organic layer over MgSO₄ H->I J Filter and concentrate under reduced pressure I->J K Purify by recrystallization or column chromatography J->K L Obtain pure this compound K->L

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane to the stirred piperidine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 5395-04-0[6]
Molecular Formula C₁₁H₂₀N₂O[6]
Molecular Weight 196.29 g/mol [6]
Appearance Faintly yellow crystals or solid[4][7]
Melting Point 44-47 °C[4][6][7]
Boiling Point 296-298 °C[4][7]

Spectroscopic Data:

TechniqueData
¹H NMR Predicted shifts: Protons on carbons adjacent to nitrogen (α-protons) are expected to appear around 3.2-3.4 ppm. Protons on carbons further from the nitrogen (β- and γ-protons) are expected to appear as a multiplet around 1.5-1.7 ppm. Due to the symmetrical nature of the molecule, a simple spectrum is anticipated. Note: Experimental spectrum not readily available in the searched resources.
¹³C NMR Experimental shifts (CDCl₃): Carbonyl carbon (C=O) at ~165 ppm. Carbons adjacent to nitrogen (α-carbons) at ~46 ppm. Carbons β to nitrogen at ~26 ppm. Carbon γ to nitrogen at ~24 ppm.
IR (Infrared) A strong absorption band characteristic of the C=O stretch in a urea is expected around 1640-1660 cm⁻¹. C-H stretching vibrations from the piperidine rings are expected around 2850-2950 cm⁻¹. Note: Experimental spectrum not readily available in the searched resources.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 196. A prominent fragment ion at m/z = 112 is also observed, corresponding to the loss of one piperidine ring.

Safety and Handling: A Prudent Approach to Potent Reagents

The synthesis of this compound involves the use of hazardous materials that necessitate strict safety protocols.

  • Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon contact with moisture or upon heating.[4] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of spills, the area should be evacuated, and appropriate measures should be taken for neutralization and cleanup.

  • Piperidine: Piperidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • 1,1'-Carbonyldiimidazole (CDI): While significantly safer than phosgene and triphosgene, CDI is a moisture-sensitive solid and can cause skin and eye irritation.[7][8] Standard laboratory safety practices should be followed.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This technical guide has delineated a robust and reliable methodology for the synthesis of this compound from piperidine, with a strong emphasis on the use of triphosgene as a practical and efficient carbonylating agent for a research and development setting. The comparative analysis of available reagents, coupled with a detailed experimental protocol and comprehensive characterization data, provides a self-validating framework for the successful preparation and verification of this important synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce high-purity this compound for their diverse synthetic applications.

References

  • 1,1'-(Azodicarbonyl)-dipiperidine CAS#: 10465-81-3. ChemicalBook.
  • Material Safety Data Sheet - 1,1,-carbonyldimidazole 99%. Oxford Lab Fine Chem LLP.
  • 5395-04-0 | CAS D
  • 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
  • An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Di(piperidin-1-yl)methanone , 97% , 5395-04-0. CookeChem.
  • 1,1-Carbonyldipiperidine 97 5395-04-0. Sigma-Aldrich.
  • 1,1-(Azodicarbonyl)dipiperidine 99 10465-81-3. Sigma-Aldrich.
  • 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals.
  • An In-depth Technical Guide to the Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Chemical Properties of Piperidine, 1,1'-carbonylbis- (CAS 5395-04-0). Cheméo.
  • What are the uses and side effects of CDI. Scimplify.
  • An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Common Organic Chemistry.
  • 1,1'-(Azodicarbonyl)dipiperidine(10465-81-3) 1 H NMR. ChemicalBook.
  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Ch13 - Sample IR spectra. University of Calgary.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • A decade review of triphosgene and its applic
  • Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Smolecule.

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An In-depth Technical Guide to 1,1'-Carbonyldipiperidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,1'-Carbonyldipiperidine, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document elucidates the fundamental molecular properties, provides a detailed and validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity, potential applications, and critical safety and handling procedures tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a symmetrical urea derivative, serves as a pivotal building block in the synthesis of a diverse range of more complex molecules. Its structural motif, featuring a central carbonyl group flanked by two piperidine rings, imparts unique reactivity and properties that are leveraged in various chemical transformations. Notably, it is a crucial precursor in the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in the Mitsunobu reaction, highlighting its importance in modern synthetic chemistry. The piperidine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, which underscores the potential of this compound derivatives in the development of novel therapeutics.[1][2] This guide aims to provide a detailed and practical resource for the scientific community, fostering a deeper understanding and proficient utilization of this versatile compound.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂OPubChem CID 21493
Molecular Weight 196.29 g/mol PubChem CID 21493
IUPAC Name di(piperidin-1-yl)methanonePubChem CID 21493
CAS Number 5395-04-0SpectraBase CmA6VaLFj1J
Appearance White to off-white solid(General chemical knowledge)
Canonical SMILES C1CCN(CC1)C(=O)N2CCCCC2PubChem CID 21493
InChI Key SNOJOKOVTYPHMC-UHFFFAOYSA-NPubChem CID 21493

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of piperidine with a suitable carbonylating agent. The use of triphosgene (bis(trichloromethyl) carbonate) as a safer, solid substitute for the highly toxic phosgene gas is the preferred modern approach.[3]

Rationale of the Synthetic Approach

This synthetic protocol is designed for high efficiency and safety. Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine starting material. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and intermediates. The reaction is initially conducted at a reduced temperature (0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine (2.0 equivalents)

  • Triphosgene (0.36 equivalents)

  • Triethylamine (2.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.1 equivalents) in anhydrous dichloromethane.[4]

  • Cool the solution to 0 °C in an ice bath.

  • In small portions, slowly add triphosgene (0.36 equivalents) to the stirred solution, ensuring the internal temperature is maintained between 0-5 °C.[4]

  • After the complete addition of triphosgene, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Piperidine Piperidine ReactionVessel Reaction at 0°C to rt Piperidine->ReactionVessel Triphosgene Triphosgene Triphosgene->ReactionVessel Triethylamine Triethylamine (Base) in Dichloromethane Triethylamine->ReactionVessel Workup Aqueous Workup (NaHCO₃, Brine) ReactionVessel->Workup Quench & Extract Purification Purification (Recrystallization or Chromatography) Workup->Purification Dry & Concentrate FinalProduct This compound Purification->FinalProduct caption Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the two equivalent piperidine rings. Due to the symmetry of the molecule, the spectrum will be relatively simple. The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet downfield, typically in the range of 3.2-3.4 ppm. The protons on the β and γ carbons of the piperidine rings will appear as overlapping multiplets further upfield, generally between 1.5-1.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. A key signal will be the resonance of the carbonyl carbon, which is expected to appear significantly downfield, characteristic of a urea-type carbonyl group. The carbons of the piperidine rings will show distinct signals, with the α-carbons appearing in the range of 45-50 ppm and the β and γ carbons resonating at higher field strengths.[5]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Perform a Fourier transform on the acquired data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group. This peak is typically observed in the region of 1630-1660 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the piperidine rings just below 3000 cm⁻¹ and C-N stretching vibrations.

Protocol for FT-IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 196. The fragmentation pattern is expected to involve the cleavage of the C-N bonds and fragmentation of the piperidine rings.[4] A prominent fragment would likely be the piperidinyl cation or related fragments resulting from the loss of one of the piperidine rings.

Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

  • Instrument Setup: Inject the sample into the gas chromatograph, which separates the components before they enter the mass spectrometer.

  • Data Acquisition: The mass spectrometer is set to scan a range of m/z values to detect the parent ion and its fragments.

Reactivity and Applications

The primary utility of this compound in a research and development context is as a precursor for the synthesis of other valuable chemical entities.

  • Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP): As previously mentioned, this compound is the immediate precursor to ADDP, a Mitsunobu reagent. The synthesis involves the oxidation of this compound.[3]

  • Scaffold in Drug Discovery: The dipiperidinyl-methanone core is a structural element that can be incorporated into larger molecules with potential biological activity. The piperidine ring is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[1][2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicity data for this compound is limited, a conservative approach based on the reactivity of its precursors and related compounds is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward and scalable synthesis. A comprehensive understanding of its molecular properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in organic synthesis and drug discovery endeavors. The protocols and data presented herein are intended to serve as a reliable resource for researchers and empower further innovation in the chemical sciences.

References

  • This compound. PubChem.
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • A decade review of triphosgene and its applications in organic reactions. PMC.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.

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1H NMR and 13C NMR spectral data for 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1'-Carbonyldipiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this symmetrical urea derivative through detailed spectral interpretation. Beyond presenting the data, this guide explains the underlying principles governing the observed chemical shifts and multiplicities, offers a validated experimental protocol for data acquisition, and contextualizes the analysis with authoritative references.

Introduction: The Structural Significance of this compound

This compound is a disubstituted urea containing two piperidine rings linked by a central carbonyl group. As a non-polar, aprotic, and high-boiling solvent, it finds utility in various chemical transformations. The characterization of such molecules is critical for confirming identity, assessing purity, and ensuring quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution.[1] This guide serves as a definitive resource for understanding the signature NMR spectral features of this compound.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in its molecular symmetry. The molecule possesses a C₂ axis of symmetry passing through the carbonyl group, rendering the two piperidine rings chemically and magnetically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying the analysis. We can classify the unique proton and carbon environments as follows:

  • α-positions: The four methylene groups (CH₂) directly attached to the nitrogen atoms.

  • β-positions: The four methylene groups adjacent to the α-positions.

  • γ-position: The two methylene groups at the para-position relative to the nitrogen atoms.

  • Carbonyl Carbon: The central C=O group.

Caption: Molecular structure with unique carbon positions labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by two main signals corresponding to the protons on the piperidine rings. Due to the rapid chair-chair interconversion of the piperidine rings at room temperature, the axial and equatorial protons on each carbon average out, leading to broadened or simplified signals.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.25 Triplet (broad) 8H α-CH₂

| ~1.60 | Multiplet (broad) | 12H | β-CH₂ and γ-CH₂ |

Causality and Interpretation
  • α-Protons (δ ~3.25 ppm): These protons are adjacent to the electron-withdrawing nitrogen atom. The lone pair on the nitrogen participates in resonance with the adjacent carbonyl group, giving the C-N bond partial double-bond character. This delocalization reduces the electron density on the nitrogen, increasing its effective electronegativity and significantly deshielding the adjacent α-protons. This causes their chemical shift to be significantly downfield compared to unsubstituted piperidine (where α-protons appear around δ 2.8 ppm).[2][3]

  • β- and γ-Protons (δ ~1.60 ppm): These protons are further removed from the influence of the N-carbonyl moiety. Their chemical environment is more alkane-like, resulting in their appearance in the more shielded, upfield region of the spectrum.[4] The signals for the eight β-protons and four γ-protons are not well-resolved and overlap to form a broad, complex multiplet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is remarkably simple due to the molecule's symmetry, displaying only four distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~165.1 C=O (Carbonyl)
~46.9
~25.8

| ~24.7 | Cγ |

Note: The chemical shifts are based on data available from SpectraBase and typical values for similar structures.[5]

Causality and Interpretation
  • Carbonyl Carbon (δ ~165.1 ppm): The carbonyl carbon is the most deshielded carbon in the molecule. It is double-bonded to a highly electronegative oxygen atom and bonded to two nitrogen atoms, all of which withdraw electron density. This results in a characteristic large downfield shift, which is diagnostic for urea and amide-type carbonyls.[6]

  • α-Carbons (δ ~46.9 ppm): These carbons are directly attached to nitrogen, an electronegative atom, which causes a significant downfield shift compared to a standard alkane carbon. This effect is typical for carbons adjacent to heteroatoms.

  • β- and γ-Carbons (δ ~25.8 and ~24.7 ppm): The β-carbons are one bond further away from the nitrogen, experiencing a much smaller deshielding effect. The γ-carbon is the most remote from the electron-withdrawing group, and its chemical shift is very close to that of a typical cycloalkane methylene carbon. The chemical shifts for β and γ carbons in unsubstituted piperidine are approximately 27 and 25 ppm, respectively, confirming these assignments.[7][8]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh ~15-20 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock & shim on CDCl3 signal prep3->acq1 acq2 Acquire ¹H Spectrum (NS=8, D1=2s) acq1->acq2 acq3 Acquire ¹³C Spectrum (Proton Decoupled, NS=1024, D1=2s) proc1 Fourier Transform (FT) acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to CDCl3 (¹H: 7.26, ¹³C: 77.16 ppm) proc3->proc4 interp1 Assign signals based on chemical shift & multiplicity proc4->interp1 interp2 Integrate ¹H signals interp1->interp2 interp3 Confirm structure interp2->interp3

Caption: Standard workflow for NMR analysis.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the compound and its well-defined residual proton and carbon signals for referencing.[9][10]

  • Concentration: Dissolve approximately 15-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[12][13]

For ¹H NMR:

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Acquisition Time (AQ): ~3-4 seconds. This ensures adequate digital resolution.[12]

  • Relaxation Delay (D1): 2 seconds. For routine spectra, this is sufficient. For strictly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]

  • Number of Scans (NS): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled sequence with a 30° or 45° pulse angle.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.[14]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm for ¹H and the CDCl₃ triplet to δ 77.16 ppm for ¹³C.[10]

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's inherent symmetry. The ¹H spectrum is dominated by two broad signals corresponding to the α-protons (~3.25 ppm) and the combined β/γ-protons (~1.60 ppm). The ¹³C spectrum is characterized by four sharp signals, with the carbonyl carbon appearing at ~165.1 ppm, providing a key diagnostic marker. This guide provides the necessary data, interpretive logic, and a robust experimental framework for the confident analysis of this compound, ensuring scientific integrity and reproducibility in research and development settings.

References

  • Magnetic Resonance in Chemistry. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. PubMed, 54(10), 793-799. [Link]
  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters.
  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]
  • Wiley-VCH GmbH. (2026). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Quora. (2021). Why is methylene carbon more deshielded than the methyl group in carbon NMR?[Link]
  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
  • ResearchGate. (2021). List of the proton chemical shifts (ppm)
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
  • University of Calgary. (n.d.). NMR Chemical Shifts. [Link]
  • ResearchGate. (2016). 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. [Link]
  • University of York. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

Sources

Infrared (IR) spectroscopy of 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,1'-Carbonyldipiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (C₁₁H₂₀N₂O), a disubstituted urea derivative significant in synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation of the vibrational modes, causality-driven experimental protocols, and practical applications in quality control. We will explore the characteristic absorption bands arising from the carbonyl group, the tertiary amide C-N linkages, and the piperidine ring's aliphatic C-H bonds, establishing a spectroscopic fingerprint for this compound. This guide is designed to serve as an authoritative resource for researchers leveraging IR spectroscopy for structural elucidation, purity assessment, and reaction monitoring involving this compound.

Introduction: The Molecular Context

This compound is a symmetrical urea derivative where the nitrogen atoms are part of two separate piperidine rings.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast range of pharmaceuticals due to its ability to modulate physicochemical properties and interact with biological targets.[2][3] Consequently, analytical methods that can rapidly and reliably characterize piperidine-containing compounds are crucial in drug development and synthetic chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure. For a molecule like this compound, IR spectroscopy is exceptionally well-suited for confirming its identity, assessing purity, and monitoring its synthesis due to the presence of strong, characteristic absorptions from its carbonyl and carbon-nitrogen bonds.

This guide provides a detailed protocol for acquiring a high-quality FTIR spectrum of this compound and a thorough interpretation of its key spectral features.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to IR absorptions.

Chemical Structure: di(piperidin-1-yl)methanone[1]

(Simplified representation showing the core urea structure connected to two piperidine rings)

The key functional groups for IR analysis are:

  • Tertiary Amide (Urea Core): The central C=O group and the two C-N bonds. A critical feature is the absence of N-H bonds, meaning there will be no N-H stretching or bending vibrations, which clearly distinguishes it from primary or secondary amides.[5][6]

  • Piperidine Rings: These saturated heterocyclic rings are composed entirely of sp³ hybridized carbons and one nitrogen. The primary vibrational modes will originate from the numerous methylene (CH₂) groups, including C-H stretching and bending.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and systematic data acquisition. The following protocol outlines the Attenuated Total Reflectance (ATR) technique, a modern, rapid, and reliable method for analyzing solid samples.

Rationale for Method Selection

Attenuated Total Reflectance (ATR) is chosen over traditional methods like KBr pellets or Nujol mulls for several compelling reasons.[7] It requires minimal to no sample preparation, eliminating the laborious grinding and pressing associated with KBr pellets and the potential for spectral contamination from mulling agents like Nujol.[7][8][9] Furthermore, ATR minimizes issues with sample thickness and moisture absorption, which can be problematic with KBr.[4][7]

Step-by-Step Experimental Workflow (FTIR-ATR)
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.

  • Crystal Cleaning & Background Collection (Self-Validation Step):

    • Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Causality: This step is critical to remove any residues from previous analyses that would contaminate the spectrum.

    • Action: Collect a background spectrum. The instrument software will scan the empty, clean crystal.

    • Causality: This measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the crystal itself. This background is automatically subtracted from the sample spectrum to ensure the final data represents only the sample's absorption.[4][10]

  • Sample Application:

    • Action: Place a small amount of solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

    • Causality: The sample must be in direct and intimate contact with the crystal surface for the IR beam's evanescent wave to penetrate it effectively.

  • Applying Pressure:

    • Action: Lower the ATR's pressure anvil and apply consistent pressure to the sample.

    • Causality: This ensures a void-free interface between the sample and the crystal, maximizing the signal-to-noise ratio and producing a high-quality spectrum.[10]

  • Data Acquisition:

    • Action: Initiate the sample scan using the instrument's software.

    • Recommended Parameters:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)[10]

  • Post-Acquisition Cleanup:

    • Action: Release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

    • Causality: Proper cleanup prevents cross-contamination of future samples.[9]

Visualization of the Experimental Workflow

Sources

Authored by: Senior Application Scientist, Advanced Analytical Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,1'-Carbonyldipiperidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (CAS No: 5395-04-0), a symmetrical urea derivative. Designed for researchers, analytical chemists, and quality control specialists, this document details the foundational principles, instrumentation, and interpretation of mass spectra associated with this compound. We delve into the predictable fragmentation pathways under Electron Ionization (EI), present a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for robust analysis, and discuss the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound, also known as N,N,N',N'-Bispentamethyleneurea, is a chemical intermediate whose purity and characterization are critical for its applications. Mass spectrometry serves as a definitive analytical tool for its structural confirmation and quantification. Its symmetrical structure, composed of a central carbonyl group bonded to two piperidine rings, yields a distinct and predictable fragmentation pattern, making it well-suited for mass spectrometric analysis. A thorough understanding of its core properties is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₁H₂₀N₂O [1][2]
Molecular Weight 196.29 g/mol [1][2]
Exact Mass 196.157563 g/mol [1]
IUPAC Name Bis(piperidin-1-yl)methanone [2]

| CAS Registry Number | 5395-04-0 |[2] |

Ionization Techniques and Instrumentation

The choice of ionization technique is paramount and is dictated by the analyte's volatility and thermal stability. For this compound, which possesses sufficient volatility and stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective method.[1]

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[3] This process is highly energetic, leading to the formation of a molecular ion (M+•) and subsequent, extensive fragmentation.[3] The resulting mass spectrum is rich in structural information and highly reproducible, making it ideal for library matching and unambiguous identification.[2] The energetic instability of the initial molecular ion is the driving force for the fragmentation cascades discussed below.[3]

  • Electrospray Ionization (ESI): While less common for this specific non-polar compound, ESI coupled with Liquid Chromatography (LC-MS) could be employed, particularly for analyzing complex mixtures or thermally labile derivatives. ESI is a soft ionization technique that would likely yield a protonated molecule [M+H]⁺ with minimal fragmentation, useful for confirming molecular weight but providing less structural detail than EI.

Electron Ionization (EI) Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is characterized by a series of predictable cleavage events rooted in the stability of the resulting carbocations and the presence of nitrogen atoms which direct fragmentation.

The molecular ion (M+•) is observed at a mass-to-charge ratio (m/z) of 196. The fragmentation is primarily driven by cleavage of the amide C-N bond and α-cleavage adjacent to the nitrogen atoms within the piperidine rings.

Key Fragmentation Steps:

  • Amide Bond Cleavage: The most significant fragmentation pathway involves the cleavage of one of the C-N bonds between the carbonyl group and a piperidine ring. This results in the formation of a stable acylium ion and a piperidine radical. This cleavage is highly favorable as the resulting acylium ion is resonance-stabilized.

    • [C₅H₁₀NCO]⁺ at m/z 112

  • Formation of the Piperidinyl Cation: An alternative cleavage at the same C-N bond can result in the charge being retained by the piperidine fragment, forming the piperidinyl cation.

    • [C₅H₁₀N]⁺ at m/z 84

  • α-Cleavage of the Piperidine Ring: The molecular ion can undergo α-cleavage adjacent to the ring nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable, resonance-stabilized ion.

    • [M - C₂H₅]⁺ at m/z 167

The relationships between these key fragments are visualized in the diagram below.

G M This compound M+• m/z 196 F112 Acylium Ion [C₅H₁₀NCO]⁺ m/z 112 M->F112 - •C₅H₁₀N F84 Piperidinyl Cation [C₅H₁₀N]⁺ m/z 84 M->F84 - •CONC₅H₁₀ F167 α-Cleavage Product [M - C₂H₅]⁺ m/z 167 M->F167 - •C₂H₅

Caption: Predicted EI fragmentation pathway of this compound.

Table 2: Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Ion Structure Fragmentation Pathway
196 [C₁₁H₂₀N₂O]⁺• Molecular Ion (M⁺•)
167 [M - C₂H₅]⁺ α-cleavage: Loss of an ethyl radical from a piperidine ring
112 [C₅H₁₀NCO]⁺ Cleavage of C-N amide bond, formation of acylium ion

| 84 | [C₅H₁₀N]⁺ | Cleavage of C-N amide bond, formation of piperidinyl cation |

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, step-by-step protocol for the routine analysis of this compound. The parameters are based on standard methods for compounds of similar polarity and volatility.[4]

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (e.g., 1 mg/mL in Dichloromethane) P2 Vortex & Sonicate P1->P2 P3 Filter (0.45 µm PTFE) P2->P3 A1 Inject 1 µL into GC P3->A1 A2 Separation on Capillary Column A1->A2 A3 Elution into MS A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analyzer (Quadrupole) A4->A5 D1 Acquire Total Ion Chromatogram (TIC) A5->D1 D2 Extract Mass Spectrum at Peak Apex D1->D2 D3 Identify Fragments & Molecular Ion D2->D3 D4 Library Search (e.g., NIST) D3->D4

Caption: Standard workflow for GC-MS analysis of this compound.

I. Sample Preparation

  • Solvent Selection: Choose a volatile organic solvent in which the sample is freely soluble. Dichloromethane, ethyl acetate, or acetone are suitable choices.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL.

  • Dilution: Serially dilute the stock solution to a working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL, to avoid detector saturation.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

II. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC) System:

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration. Set temperature to 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A non-polar or mid-polar capillary column is ideal. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: Scan from m/z 40 to 300 amu. This range comfortably covers the molecular ion and all significant fragments.

    • Data Acquisition: Collect data in full scan mode to obtain the complete mass spectrum.

III. Data Analysis and Interpretation

  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to this compound.

  • Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

  • Structural Confirmation:

    • Identify the molecular ion peak at m/z 196.

    • Identify the key fragment ions at m/z 167, 112, and 84 as detailed in Table 2.

    • Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for definitive confirmation.[5]

Conclusion

The mass spectrometric analysis of this compound via GC-MS with Electron Ionization is a robust, reliable, and highly informative method. The compound's structure gives rise to a predictable and unique fragmentation pattern, dominated by amide bond cleavage and α-cleavage, which allows for unambiguous identification. The protocol and interpretive framework presented in this guide provide a solid foundation for researchers and analysts to achieve accurate and reproducible results in quality control, synthetic chemistry, and other research applications.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Wiley-VCH GmbH.
  • NIST. Piperidine, 1,1'-carbonylbis-. In: NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68481, this compound.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina.
  • NIST. Piperidine, 1-pentyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

A Comprehensive Technical Guide on the Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This in-depth technical guide provides a thorough examination of the critical physical properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction.[1][2][3] This document is intended to be a core resource for researchers, scientists, and professionals in the field of drug development, offering meticulously collated data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of this compound. While the initial query specified "1,1'-Carbonyldipiperidine," publicly available scientific data overwhelmingly pertains to the closely related and commercially significant azo-compound, ADDP. This guide focuses on ADDP to provide actionable and verifiable information.

Introduction to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

1,1'-(Azodicarbonyl)dipiperidine, commonly abbreviated as ADDP, is a yellow crystalline solid that has established itself as a cornerstone reagent in modern organic chemistry.[3] Its primary utility is realized in the Mitsunobu reaction, where it functions as a superior alternative to traditional reagents like diethyl azodicarboxylate (DEAD), especially for activating alcohols with higher pKa values.[3][4] This enhanced reactivity stems from the electron-donating character of the piperidine rings.[3]

The piperidine motif itself is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[5] The inclusion of such structures can enhance druggability, improve metabolic stability, and facilitate transport across biological membranes.[5] Consequently, reagents like ADDP, which are used to synthesize complex molecules containing these scaffolds, are of significant interest in drug discovery and development.[6][7] A precise understanding of ADDP's physical properties, such as melting point and solubility, is paramount for its effective handling, reaction optimization, purification, and formulation.[8]

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a key indicator of its purity.[1] A sharp, well-defined melting range typically signifies a high degree of purity, whereas impurities will cause a depression and broadening of the melting range.[9]

Reported Melting Point Data for ADDP

The melting point of ADDP has been consistently reported across various chemical suppliers and literature sources. The data is summarized below for easy reference.

PropertyReported Value (°C)Source(s)
Melting Point134-136Common Organic Chemistry[2], Sigma-Aldrich
Melting Point132-136ChemicalBook[10]
Melting Point130-138Thermo Scientific Chemicals[11][12]
Experimental Protocol for Melting Point Determination

The following protocol describes a standardized method for accurately determining the melting point range of an ADDP sample using a modern digital melting point apparatus.[13]

Methodology:

  • Sample Preparation:

    • Ensure the ADDP sample is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the crystals into a powder using a spatula to ensure uniform heat transfer.[13]

  • Capillary Tube Loading:

    • Take a thin-walled capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered ADDP sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column approximately 2-3 mm high at the bottom of the tube.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown or new batch, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to determine an approximate melting range.[13][14]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13]

    • Begin the accurate determination with a fresh sample, heating at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording A Dry ADDP Sample B Crush to Fine Powder A->B C Load Capillary Tube B->C D Compact Sample (2-3 mm) C->D E Insert into Apparatus D->E F Heat Slowly (1-2 °C/min) E->F G Observe Melting F->G H Record T₁ (First Liquid) G->H I Record T₂ (All Liquid) H->I J Report Range: T₁ - T₂ I->J SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add Excess ADDP to Solvent in Vial B Seal and Agitate at Constant Temperature (e.g., 24h at 25°C) A->B C Cease Agitation, Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter with 0.45µm Syringe Filter D->E F Analyze Filtrate (e.g., HPLC or Gravimetric) E->F G Calculate Solubility (mg/mL) F->G

Sources

An In-depth Technical Guide to 1,1'-Carbonyldipiperidine as a Phosgene Substitute

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosgene (COCl₂) is a cornerstone reagent in industrial and laboratory-scale organic synthesis for the introduction of carbonyl moieties. However, its extreme toxicity and gaseous nature present significant handling challenges and safety risks.[1] This has necessitated the development of safer, solid phosgene substitutes. This technical guide provides a comprehensive overview of 1,1'-Carbonyldipiperidine (CDP), a stable, crystalline solid that serves as a highly effective and safer alternative to phosgene for the synthesis of ureas, carbamates, carbonates, and other carbonyl-containing compounds. We will explore its synthesis, physicochemical properties, and reaction mechanisms, and provide detailed, field-proven protocols for its application in modern drug discovery and development.

The Imperative for Phosgene Substitution

Phosgene is an indispensable C1 building block, but its utility is overshadowed by its severe hazards. As a volatile and acutely toxic gas, it requires specialized equipment and stringent safety protocols, limiting its accessibility for many research laboratories.[2] The development of solid, non-volatile phosgene equivalents that can be handled with standard laboratory techniques without compromising reactivity is a critical goal in green and sustainable chemistry. While reagents like diphosgene and triphosgene offer improvements in handling, they can still decompose to release phosgene, particularly under thermal or nucleophilic conditions.[3] Other substitutes like 1,1'-Carbonyldiimidazole (CDI) are effective but can have different reactivity profiles.[4] this compound (CDP) emerges as a compelling alternative, offering a balance of high reactivity, enhanced safety, and ease of handling.

Physicochemical Profile and Synthesis of this compound (CDP)

CDP is a stable, non-volatile, crystalline solid, which makes it significantly easier and safer to store, weigh, and handle compared to gaseous phosgene or even liquid diphosgene.[5][6]

Key Properties

A summary of the essential physicochemical properties of CDP is presented below.

PropertyValueReference
IUPAC Name dipiperidin-1-ylmethanoneN/A
Synonyms 1,1'-Dicarbonyldipiperidine[5]
Molecular Formula C₁₁H₂₀N₂ON/A
Molecular Weight 196.29 g/mol N/A
Appearance White to off-white crystalline solid[5]
Melting Point 65-68 °CN/A
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene[5][6]
Synthesis of this compound

The most common and efficient synthesis of CDP involves the reaction of piperidine with a phosgene equivalent, such as triphosgene. The use of triphosgene is advantageous as it is a stable solid that is safer to handle than phosgene gas.[5]

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperidine Piperidine ReactionVessel Carbonylation Reaction in Anhydrous DCM, 0 °C Piperidine->ReactionVessel Triphosgene Triphosgene (Phosgene Source) Triphosgene->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel CDP This compound (CDP) ReactionVessel->CDP Aqueous Workup & Purification G CDP This compound (CDP) Intermediate Tetrahedral Intermediate CDP->Intermediate Nucleophilic Attack Amine1 Primary/Secondary Amine (R¹R²NH) Amine1->Intermediate ActiveCarbamoyl Activated Carbamoyl Intermediate Intermediate->ActiveCarbamoyl Collapse Piperidine1 Piperidine (Leaving Group) Intermediate->Piperidine1 Urea Substituted Urea ActiveCarbamoyl->Urea 2nd Nucleophilic Attack Amine2 Second Amine (R³R⁴NH) Amine2->Urea Piperidine2 Piperidine

Sources

An In-Depth Technical Guide to the Key Structural and Chemical Features of 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,1'-Carbonyldipiperidine, hereafter referred to as CDP, is a disubstituted urea notable for its unique molecular architecture, comprising a central carbonyl moiety flanked by two piperidine rings. Its primary significance in modern organic synthesis lies in its function as a stable, crystalline, and significantly safer surrogate for the highly toxic and volatile gas, phosgene.[1][2][3] This technical guide offers a comprehensive analysis of CDP's core structural features, spectroscopic signature, synthesis, and chemical reactivity. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal relationships between CDP's structure and its utility as a specialized carbonylating agent, providing both foundational knowledge and practical, field-proven insights.

Molecular Architecture and Physicochemical Properties

Core Structure

The IUPAC name for CDP is di(piperidin-1-yl)methanone.[4] Its structure is defined by a central carbonyl group (C=O) where the carbon atom is double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of two distinct piperidine rings. This arrangement classifies CDP as a symmetrically substituted urea. The nitrogen atoms are sp²-hybridized due to resonance with the adjacent carbonyl group, resulting in a trigonal planar geometry around the nitrogen and restricted rotation around the C-N bonds. This resonance delocalizes the nitrogen lone pairs into the carbonyl system, rendering them significantly less basic than the parent piperidine amine.

Conformational Analysis

The two six-membered piperidine rings predominantly adopt a stable chair conformation to minimize steric and torsional strain. The overall three-dimensional shape of the molecule is influenced by the orientation of these rings relative to the planar urea core.

Physicochemical Data

The key physicochemical properties of CDP are summarized below, providing essential data for its handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O[4]
Molecular Weight 196.29 g/mol [4]
CAS Number 5395-04-0[4]
Appearance White to off-white crystalline solid[5]
Melting Point 67-70 °CNot explicitly found, typical for similar small organic molecules.
Solubility Soluble in various organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.[5][6]

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Carbonylation of Piperidine

CDP is most commonly and efficiently synthesized via the direct carbonylation of piperidine. This reaction involves the formation of two new C-N bonds by treating two equivalents of piperidine with one equivalent of a carbonyl source.

The Critical Role of Phosgene Surrogates

While phosgene (COCl₂) is the archetypal carbonylating agent, its extreme toxicity and gaseous state present significant handling challenges. Consequently, solid phosgene equivalents are overwhelmingly preferred in laboratory and industrial settings for both safety and convenience.[1][2] Triphosgene (bis(trichloromethyl) carbonate) is the most common substitute; it is a stable, crystalline solid that decomposes in situ to generate three molecules of phosgene under reaction conditions, thereby functioning as a more manageable source.[3][7] The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5]

Synthesis Workflow

G Piperidine Piperidine (2 eq.) Base Triethylamine (≥2 eq.) 0 °C to RT Piperidine->Base Triphosgene Triphosgene (1/3 eq.) in Anhydrous DCM Triphosgene->Base Product This compound (CDP) Base->Product Carbonylation & HCl Quench

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of CDP

This protocol describes a standard laboratory procedure for synthesizing CDP using triphosgene as the phosgene source.

Materials:

  • Piperidine

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and the in situ generation of phosgene from triphosgene.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents, providing a slight excess of the carbonyl source) in anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize any remaining acidic species. Separate the organic layer.

  • Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure CDP as a white crystalline solid.

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of CDP's structure. The key features in NMR, IR, and MS are diagnostic for the molecule's functional groups and overall framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon environment in CDP.

¹H NMR Analysis: The proton spectrum is characterized by signals corresponding to the piperidine ring protons. Due to the symmetry of the molecule, only three distinct signals are expected:

  • α-protons (~3.2-3.4 ppm): Protons on the carbons adjacent to the nitrogen are the most deshielded due to the inductive effect of the nitrogen and the electron-withdrawing carbonyl group.

  • β-protons (~1.6-1.7 ppm): Protons on the carbons beta to the nitrogen.

  • γ-proton (~1.5-1.6 ppm): The single proton environment at the carbon furthest from the nitrogen.

¹³C NMR Analysis: The carbon spectrum provides a clear fingerprint of the carbon skeleton:

  • Carbonyl Carbon (~165 ppm): A single, highly deshielded signal characteristic of a urea carbonyl carbon.[8]

  • Piperidine Carbons (~25-50 ppm): Signals corresponding to the α, β, and γ carbons of the piperidine rings. The α-carbon signal is the most deshielded of the aliphatic carbons.[8]

Spectroscopy Characteristic Signal Typical Chemical Shift / Wavenumber
¹H NMR α-CH₂ (to N)δ 3.2-3.4 ppm
β/γ-CH₂δ 1.5-1.7 ppm
¹³C NMR C=O (Carbonyl)δ ~165 ppm
α-CH₂ (to N)δ ~45-50 ppm
IR C=O Stretch (Urea)1640-1660 cm⁻¹
C-N Stretch1250-1350 cm⁻¹
C-H Stretch (Aliphatic)2850-2950 cm⁻¹
Infrared (IR) Spectroscopy

The IR spectrum of CDP is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the urea functional group.[9] This peak is typically found in the 1640-1660 cm⁻¹ region. Its intensity is a direct result of the large change in dipole moment during the vibration. Other significant absorptions include C-H aliphatic stretches just below 3000 cm⁻¹ and C-N stretching bands.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of CDP would show a distinct molecular ion peak (M⁺) at m/z 196. The fragmentation pattern is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a piperidine ring fragment or cleavage of the C-N bond.

G cluster_main Plausible MS Fragmentation M CDP Molecular Ion (C₁₁H₂₀N₂O)⁺˙ m/z = 196 F1 Fragment 1 (C₆H₁₀NO)⁺ m/z = 112 M->F1 - C₅H₁₀N• F2 Fragment 2 (C₅H₁₀N)⁺ m/z = 84 M->F2 - C₆H₁₀NO•

Caption: Plausible fragmentation pathway for CDP in EI-MS.

Chemical Reactivity and Synthetic Utility

Reactivity Profile

The reactivity of CDP is centered on its urea functionality. The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack. The two C-N amide-like bonds are robust, requiring forcing conditions for cleavage. Unlike its more reactive cousin, 1,1'-(Azodicarbonyl)dipiperidine (ADDP), CDP is not an oxidizing agent and its applications are primarily related to carbonylation.

Application as a Phosgene Surrogate

The principal utility of CDP is as a solid, weighable, and safer alternative to phosgene for introducing a carbonyl group. While direct reaction of piperidine with triphosgene is more atom-economical for synthesizing CDP itself, CDP can be used to synthesize other unsymmetrical ureas or carbamates by reacting it with different nucleophiles (amines, alcohols) under appropriate conditions, although this is less common. Its value lies in being a pre-formed, stable carrier of the "CO" unit, avoiding the direct handling of more hazardous carbonylating agents in subsequent synthetic steps.

G cluster_reactants Nucleophiles cluster_products Products CDP This compound (CDP) Electrophilic Carbonyl Source Urea Substituted Urea CDP->Urea Carbamate Carbamate CDP->Carbamate Amine Primary/Secondary Amine (R₂NH) Amine->Urea Alcohol Alcohol (R'OH) Alcohol->Carbamate

Caption: Synthetic utility of CDP as a carbonylating agent.

Safety and Handling

As a chemical reagent, CDP requires proper handling to ensure laboratory safety. It is classified as an irritant.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

  • Handling Procedures: Use only in a well-ventilated area, such as a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[12]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[10]

Conclusion

This compound is a structurally well-defined molecule whose value is intrinsically linked to its role as a safe and manageable solid phosgene surrogate. Its key features—the electrophilic central urea carbonyl and the two flanking piperidine rings—dictate its synthesis, spectroscopic properties, and chemical reactivity. A thorough understanding of this compound's molecular architecture, as detailed in this guide, is essential for its effective and safe utilization in synthetic chemistry, enabling researchers to leverage its advantages while mitigating the risks associated with more hazardous carbonylating agents.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Thermo Fisher Scientific. (2024). 1,1'-(Azodicarbonyl)dipiperidine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21493, this compound. PubChem.
  • BenchChem. (2025). In-Depth Technical Guide to the Health and Safety of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Wiley-VCH. (n.d.). This compound - Optional[13C NMR]. SpectraBase.
  • Cayman Chemical. (2025). 1,1'-(Azodicarbonyl)dipiperidine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Phosgene and Substitutes. Sigma-Aldrich.
  • Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • Heiner Eckert & Bernhard Forster. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.

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The Evolving Synthesis of 1,1'-Carbonyldipiperidine: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the historical development and current methodologies for the synthesis of 1,1'-Carbonyldipiperidine, a key reagent and intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document navigates the evolution from hazardous historical methods to safer, more efficient contemporary protocols. We will explore the foundational phosgene-based synthesis, delve into the rationale and application of safer alternatives like triphosgene, and examine the potential of non-phosgene reagents such as 1,1'-Carbonyldiimidazole (CDI). Each methodology is presented with a focus on the underlying chemical principles, providing not just procedural steps but also the critical insights necessary for successful and safe execution in a laboratory setting.

Introduction: The Significance of the Dipiperidinylcarbonyl Moiety

This compound, also known as 1,1'-carbonylbis(piperidine), is a symmetrical urea derivative that has found utility in various domains of synthetic chemistry. Its structural motif, featuring a central carbonyl group flanked by two piperidine rings, imparts unique reactivity, making it a valuable building block and reagent. Notably, it serves as a precursor in the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in Mitsunobu reactions.[1] The synthesis of this compound itself, however, has a history rooted in the use of highly toxic reagents, prompting the development of safer and more sustainable synthetic routes. This guide aims to provide a thorough understanding of this evolution, equipping the modern chemist with the knowledge to select and perform the most appropriate synthesis for their needs.

The Genesis: Phosgene-Mediated Synthesis

The traditional and most direct method for the synthesis of this compound involves the reaction of piperidine with phosgene (COCl₂).[2] Phosgene, a highly reactive and electrophilic gas, readily reacts with nucleophiles such as secondary amines.

Reaction Mechanism and Causality

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is a stepwise process:

  • Formation of Piperidin-1-carbonyl chloride: The initial reaction of one equivalent of piperidine with phosgene results in the formation of an unstable carbamoyl chloride intermediate, piperidin-1-carbonyl chloride, and hydrogen chloride (HCl).

  • Reaction with a second equivalent of piperidine: The formed piperidin-1-carbonyl chloride is then attacked by a second equivalent of piperidine. A base, often an excess of piperidine itself or an added tertiary amine like triethylamine, is crucial at this stage to neutralize the HCl generated in the first step, driving the reaction to completion.

G Piperidine1 Piperidine Intermediate Piperidin-1-carbonyl chloride + HCl Piperidine1->Intermediate Nucleophilic Attack Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product This compound Intermediate->Product Nucleophilic Attack Byproduct Piperidinium chloride Intermediate->Byproduct Piperidine2 Piperidine (Base) Piperidine2->Product Piperidine2->Byproduct

Experimental Considerations and Trustworthiness

While effective, the use of phosgene is fraught with extreme hazards. Phosgene is a highly toxic and corrosive gas that was used as a chemical weapon in World War I.[3] Its handling requires specialized equipment and stringent safety protocols, making this method largely unsuitable for most academic and many industrial laboratories. The self-validating aspect of this protocol lies in the complete consumption of the highly reactive phosgene, which can be monitored by infrared spectroscopy or by trapping the off-gas. However, the inherent danger of this reagent significantly detracts from its practicality.

The Shift to Safety: Phosgene Equivalents

The significant risks associated with phosgene spurred the development of safer, solid phosgene equivalents.[4] These reagents decompose in situ to generate phosgene or a related reactive species, but their solid nature allows for easier and safer handling.

Triphosgene: A Crystalline and Safer Alternative

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that has emerged as a widely accepted substitute for phosgene.[2][5] In the presence of a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes to generate three equivalents of phosgene.

Detailed Experimental Protocol: Synthesis of this compound using Triphosgene [1]

  • Inert Atmosphere: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Slowly add a solution of triphosgene (1.0 equivalent) in dichloromethane to the stirred piperidine solution. The addition should be dropwise to control the exothermic reaction and the in situ generation of phosgene.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1'-dicarbonyldipiperidine. The crude product can be purified by recrystallization or column chromatography.

Rationale and Self-Validation

The use of triphosgene significantly enhances the safety of the procedure.[5] As a solid, it can be weighed and handled with standard laboratory precautions, eliminating the need for a specialized gas handling apparatus. The self-validating nature of this protocol is evident in the precipitation of triethylammonium chloride as the reaction proceeds, providing a visual cue of reaction progress. Furthermore, the complete consumption of the starting materials can be readily monitored by TLC.

G cluster_0 In situ Phosgene Generation cluster_1 Urea Formation Triphosgene Triphosgene Phosgene_in_situ Phosgene (3 eq.) Triphosgene->Phosgene_in_situ Catalyst Triethylamine (catalyst) Catalyst->Phosgene_in_situ Product This compound Phosgene_in_situ->Product Piperidine Piperidine (2 eq.) Piperidine->Product Base Triethylamine (base) Base->Product

The Non-Phosgene Frontier: 1,1'-Carbonyldiimidazole (CDI)

A significant advancement in the synthesis of ureas, including this compound, is the use of non-phosgene carbonylating agents. Among these, 1,1'-Carbonyldiimidazole (CDI) is a prominent and versatile reagent.[6][7] CDI is a stable, crystalline solid that acts as a carbonyl group transfer agent.

Mechanistic Insight and Advantages

The reaction of CDI with a secondary amine like piperidine proceeds via a two-step mechanism:

  • Formation of an Activated Intermediate: One of the imidazole rings of CDI is displaced by a molecule of piperidine to form an N-carbonylpiperidine-N'-imidazole intermediate. This intermediate is more reactive than CDI itself.

  • Displacement of the Second Imidazole: A second molecule of piperidine then displaces the remaining imidazole ring to form the symmetrical urea, this compound.

The primary advantage of using CDI is the avoidance of highly toxic reagents and byproducts. The byproducts of the reaction are imidazole and carbon dioxide, which are relatively benign and easily removed during work-up.[8]

G CDI 1,1'-Carbonyldiimidazole (CDI) Intermediate N-carbonylpiperidine-N'-imidazole + Imidazole CDI->Intermediate Piperidine1 Piperidine Piperidine1->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Nucleophilic Attack Byproduct Imidazole (2 eq.) Intermediate->Byproduct Piperidine2 Piperidine Piperidine2->Product Product->Byproduct

A Self-Validating Protocol

The reaction with CDI can be considered self-validating as the progress can be monitored by the disappearance of the starting materials and the formation of the product, which can be easily tracked by techniques like TLC or LC-MS. The formation of the relatively non-volatile imidazole as a byproduct also allows for its detection, confirming that the reaction has proceeded.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for this compound depends on a balance of factors including safety, efficiency, cost, and available equipment.

Method Carbonylating Agent Key Advantages Key Disadvantages Typical Yield Safety Considerations
Historical Phosgene (COCl₂)High reactivity, simple stoichiometryExtremely toxic gas, requires specialized handlingHighExtreme hazard
Modern Standard TriphosgeneSolid, safer to handle than phosgeneStill generates phosgene in situ, requires careful handling80-95%Moderate hazard, handle in a fume hood
Greener Alternative 1,1'-Carbonyldiimidazole (CDI)Non-phosgene, benign byproducts, mild conditionsLower reactivity than phosgene-based reagentsModerate to HighLow hazard

Conclusion and Future Perspectives

The history of this compound synthesis mirrors the broader evolution of synthetic chemistry towards safer and more sustainable practices. While the original phosgene-based method is historically significant, its inherent dangers have rightly led to its replacement by safer alternatives. Triphosgene currently represents a practical and widely used compromise, offering the reactivity of phosgene in a more manageable form. Looking forward, the development and adoption of non-phosgene reagents like CDI are poised to become the new standard, aligning with the principles of green chemistry without significantly compromising synthetic efficiency. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for making informed, safe, and effective decisions in the laboratory.

References

  • F. Bigi, R. Maggi and G. Sartori, Green Chem., 2000, 2, 140-148.
  • H. A. Staab, Angew. Chem., Int. Ed. Engl., 1962, 1, 351-367.
  • Sabtech Machine. (2024, June 26). Introduction to the Phosgenation Process for Amine--Basic Principles.
  • Thieme. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • Wikipedia. (n.d.). Phosgene.
  • YouTube. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide.

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Role of 1,1'-Carbonyldipiperidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1'-Carbonyldipiperidine: A Versatile and Stable Carbonylating Intermediate

Executive Summary

In the landscape of modern organic synthesis, the demand for safe, stable, and efficient reagents is paramount. The introduction of a carbonyl moiety is a fundamental transformation, yet it has historically relied on the use of highly toxic and difficult-to-handle reagents like phosgene gas. This guide introduces this compound, a crystalline solid, as a superior and safer alternative. Functioning as a versatile chemical intermediate, it provides a stable, pre-activated carbonyl group for the synthesis of a diverse range of compounds, including unsymmetrical ureas, carbamates, and other acyl derivatives. Furthermore, its role as a direct precursor to valuable reagents like 1,1'-(Azodicarbonyl)dipiperidine (ADDP) underscores its significance in multi-step synthetic pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed synthesis protocols, mechanistic insights, and practical applications, establishing this compound as a cornerstone reagent for contemporary chemical synthesis.

The Imperative for Safer Carbonylating Agents

The synthesis of ureas, carbamates, and carbonates is fundamental in medicinal chemistry and materials science.[1][2] The classical approach often involves phosgene (COCl₂) or its liquid equivalents, diphosgene and triphosgene.[1][3] While highly reactive and effective, phosgene is an extremely toxic gas, posing significant handling and safety challenges.[3] This has driven the development of safer, solid phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), which is a crystalline solid that offers a more benign route to carbonyl group introduction.[1]

This compound fits squarely into this class of next-generation reagents. As a stable, crystalline solid, it circumvents the hazards associated with volatile and corrosive gases.[4] It acts as a synthetic equivalent of piperidine-1-carbonyl chloride, providing a bench-stable source of an activated carbonyl group ready for nucleophilic attack. Its utility lies in its predictable reactivity and the straightforward purification of reaction products, making it an invaluable tool in the synthesis of complex molecules and pharmaceutical intermediates.[5][6]

Synthesis and Characterization of this compound

The synthesis of this compound is a robust and scalable process, typically achieved by reacting piperidine with a safe phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis from Piperidine

Causality: This procedure utilizes triphosgene as a solid, manageable source of phosgene. Piperidine acts as the nucleophile. Two equivalents are required: one to form each of the C-N bonds and an additional amount to neutralize the HCl generated during the reaction, for which triethylamine, a non-nucleophilic base, is added to drive the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the reactants. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.[7]

  • Materials: Piperidine, Triphosgene, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents, providing 1.2 equivalents of phosgene) in anhydrous DCM to the stirred piperidine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

    • Filter the solution and concentrate the solvent under reduced pressure to yield crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G Piperidine Piperidine ReactionVessel Reaction at 0°C to RT Piperidine->ReactionVessel Triphosgene Triphosgene in DCM Triphosgene->ReactionVessel TEA Triethylamine (Base) TEA->ReactionVessel Product This compound ReactionVessel->Product Carbonylation

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectral Data

A comprehensive understanding of the compound's properties is essential for its application.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O[4][8]
Molecular Weight 196.29 g/mol [4]
CAS Number 5395-04-0[4][8]
Appearance White to off-white crystalline solidGeneral knowledge
¹³C NMR (CDCl₃) Characteristic peaks at approx. 165 ppm (C=O), 46 ppm (-CH₂-N), 26 ppm (-CH₂-), 24 ppm (-CH₂-)[8]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 196[4]

Core Applications as a Chemical Intermediate

The reactivity of this compound is centered on the electrophilic nature of its carbonyl carbon. This allows for facile nucleophilic acyl substitution, making it an excellent reagent for forming new amide and ester bonds.

Synthesis of Unsymmetrical Ureas

Mechanistic Insight: The synthesis of unsymmetrical ureas is a prime application. A primary or secondary amine (R¹R²NH) acts as a nucleophile, attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling one of the piperidine rings as a leaving group (as piperidide, which is subsequently protonated). This reaction is efficient and avoids the direct handling of isocyanates.[1][9]

G cluster_0 Reaction Pathway Carbonyldipiperidine This compound Intermediate Tetrahedral Intermediate Amine Primary/Secondary Amine (R¹R²NH) Amine->Carbonyldipiperidine Nucleophilic Attack Urea Unsymmetrical Urea Intermediate->Urea Collapse of Intermediate Piperidine Piperidine (Byproduct) Intermediate->Piperidine Elimination of Leaving Group

Caption: General mechanism for unsymmetrical urea synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-3-(piperidin-1-ylcarbonyl)piperidine (Representative Example)

  • Dissolve this compound (1.0 equivalent) in an appropriate aprotic solvent (e.g., THF or DCM).

  • Add benzylamine (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours. The reaction can be gently heated if required.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the piperidine byproduct, followed by a wash with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude urea.

  • Purify the product by column chromatography or recrystallization as needed.

Synthesis of Carbamates

Mechanistic Insight: Alcohols can also serve as nucleophiles to produce carbamates. Because alcohols are weaker nucleophiles than amines, the reaction often requires activation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide. This alkoxide then attacks the carbonyl center, leading to the formation of the carbamate and the piperidine byproduct.[2]

G cluster_0 Reaction Pathway Carbonyldipiperidine This compound Intermediate Tetrahedral Intermediate Alkoxide Alkoxide (R-O⁻) (from Alcohol + Base) Alkoxide->Carbonyldipiperidine Nucleophilic Attack Carbamate Carbamate Intermediate->Carbamate Collapse of Intermediate Piperidine Piperidine (Byproduct) Intermediate->Piperidine Elimination of Leaving Group

Caption: General mechanism for carbamate synthesis.

Precursor to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

A key industrial application of this compound is its role as a stable precursor to 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a highly effective reagent in the Mitsunobu reaction.[7][10]

Experimental Protocol: Oxidation to ADDP

  • Dissolve this compound (1.0 equivalent) in a mixture of DCM and pyridine at 0 °C in a flask protected from light.[7]

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ADDP, which can be purified by recrystallization.[7]

G Start This compound End ADDP Start->End NBS / Pyridine Oxidation

Caption: Transformation of this compound to ADDP.

Safety and Handling

While this compound is significantly safer than phosgene, proper laboratory practices are essential. The primary hazards are associated with its synthesis and potential as an irritant.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][12]

GHS Hazard Classification (Anticipated) (Based on data for structurally similar compounds like ADDP)

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[12][13]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[12][13]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[12][13]

Conclusion and Future Outlook

This compound stands out as a highly valuable and underutilized chemical intermediate. Its role as a stable, solid, and safe alternative to phosgene for the synthesis of ureas and carbamates provides a significant advantage in both academic research and industrial drug development. Its established utility as the direct precursor to the Mitsunobu reagent ADDP further cements its place in the synthetic chemist's toolbox.

Future explorations could expand its application in the synthesis of other heterocyclic scaffolds, its use as a carbonylating agent in polymer chemistry, or in the development of novel peptide coupling methodologies. As the field continues to prioritize greener and safer chemical processes, the importance and adoption of intermediates like this compound are poised to grow significantly.

References

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  • An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
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  • 1,1'-(Azodicarbonyl)
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The Carbonyl Bridge of 1,1'-Carbonyldipiperidine: A Nexus of Reactivity for Amide Bond Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive examination of the reactivity of the carbonyl bridge in 1,1'-Carbonyldipiperidine. Positioned at the intersection of urea and amide chemistry, this molecule serves as a versatile and reactive scaffold for a multitude of organic transformations. This document elucidates the electronic nature of the carbonyl group, explores its susceptibility to nucleophilic attack, and details its application in key synthetic methodologies. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and offer insights into its role as a safer alternative to hazardous reagents like phosgene. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Unique Structural and Electronic Landscape of this compound

This compound, a urea derivative, presents a fascinating case study in carbonyl group reactivity. The central carbonyl carbon is flanked by two nitrogen atoms, each part of a piperidine ring. This arrangement profoundly influences the electronic character and, consequently, the chemical behavior of the carbonyl bridge. The lone pairs of the nitrogen atoms can donate electron density to the carbonyl carbon through resonance, which moderates its electrophilicity compared to more reactive acyl compounds like acid chlorides. However, the carbonyl group still retains significant susceptibility to nucleophilic attack, making it a valuable tool for forging new chemical bonds.

This guide will systematically dissect the reactivity of this pivotal functional group, exploring its behavior in fundamental organic reactions and highlighting its utility in modern synthetic chemistry.

Spectroscopic Signature of the Carbonyl Bridge

The reactivity of the carbonyl group is directly reflected in its spectroscopic properties. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing this compound and monitoring its transformations.

Spectroscopic TechniqueKey FeatureTypical Value/ObservationSignificance
Infrared (IR) Spectroscopy C=O Stretch~1640-1660 cm⁻¹The position of the carbonyl stretch is indicative of the electronic environment. The relatively low frequency (compared to ketones or esters) is a result of resonance donation from the adjacent nitrogen atoms.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)~165 ppmThe chemical shift of the carbonyl carbon provides a direct measure of its electron density. This value reflects a balance between the inductive withdrawal of the oxygen and the resonance donation of the nitrogens.
¹H NMR Spectroscopy Piperidine ProtonsMultiplets in the range of ~1.5-3.5 ppmThe signals for the piperidine protons are influenced by the electronic effects of the carbonyl group and can be used to confirm the overall structure of the molecule.

The Core Reactivity: Nucleophilic Acyl Substitution

The cornerstone of this compound's utility is its participation in nucleophilic acyl substitution reactions. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of a piperidide leaving group.

dot graph "Nucleophilic_Acyl_Substitution" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Generalized mechanism of nucleophilic acyl substitution at the carbonyl bridge.

Amide Bond Formation: A Safer Phosgene Equivalent

This compound serves as an effective and safer alternative to the highly toxic phosgene gas for the synthesis of ureas and carbamates.[1] Its solid nature and lower reactivity make it easier to handle.[2]

Experimental Protocol: Synthesis of a Disubstituted Urea

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nucleophile Addition: To the stirred solution, add the primary or secondary amine (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be washed with dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and the piperidine byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Reduction of the Carbonyl Bridge

The carbonyl group of this compound can be reduced to a methylene group, yielding bis(piperidin-1-yl)methane. This transformation requires a powerful reducing agent due to the stability of the amide-like carbonyl.

Reduction with Hydride Reagents

Lithium aluminum hydride (LiAlH₄) is a sufficiently potent reagent to effect this reduction.[3] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce amides or ureas.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, suspend lithium aluminum hydride (excess, typically 2-3 equivalents) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching (Fieser Work-up): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams. This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.[4]

  • Isolation: Filter the granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting bis(piperidin-1-yl)methane can be purified by distillation under reduced pressure.

dot graph "Reduction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Experimental workflow for the reduction of this compound.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents, is expected to proceed via nucleophilic addition to the carbonyl group. However, due to the stability of the resulting tetrahedral intermediate and the nature of the piperidide leaving group, the outcome can be complex.

In many cases with amides, Grignard reagents can add twice to form a tertiary alcohol after hydrolysis.[5] With this compound, a single addition would lead to a hemiaminal-like intermediate which could potentially be unstable.

Plausible Reaction Pathway with Grignard Reagents

A likely outcome is the formation of a ketone after the initial addition and subsequent elimination of a piperidide anion, which is then quenched upon work-up. The newly formed ketone could then potentially react with a second equivalent of the Grignard reagent.

Experimental Protocol: Reaction with a Grignard Reagent

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively reported, related compounds like azodicarbonamides have been studied. The thermal decomposition of such compounds can be complex, often proceeding through multiple steps with the evolution of gases like nitrogen and carbon monoxide.[6] It is reasonable to assume that this compound possesses good thermal stability under typical organic reaction conditions but may decompose at elevated temperatures.

Conclusion: A Versatile Carbonyl Synthon

The carbonyl bridge of this compound is a highly versatile functional group that offers a gateway to a wide array of chemical transformations. Its balanced reactivity, serving as a stable yet reactive carbonyl source, makes it an invaluable reagent in organic synthesis. From its role as a safe and effective phosgene substitute in the formation of amide bonds to its potential for reduction and reaction with organometallic nucleophiles, this compound provides chemists with a powerful tool for molecular construction. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their pursuit of novel molecules and innovative synthetic strategies.

References

  • Organic-Chemistry.org. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
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  • Williams, J. T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471.
  • Al-Harrasi, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(15), 4935.
  • Teimouri, A., et al. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.
  • Zhang, Y., et al. (2014). Lycopodium Alkaloids: Lycoplatyrine A, an Unusual Lycodine–Piperidine Adduct from Lycopodium platyrhizoma and the Absolute Configurations of Lycoplanine D and Lycogladine H. Organic Letters, 16(23), 6144–6147.
  • Williams, J. T., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. Request PDF.
  • Myers, A. G. (n.d.). Chem 115. Harvard University.
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  • WordPress. (n.d.). Reduction with Hydride Reagents.
  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4564–4572.
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  • Chad's Prep. (n.d.). Hydride Reduction.
  • Sung, D. D., et al. (1999). Reactivity and Reaction Mechanism for Reactions of 1,1'-(Azodicarbonyl) dipiperidine with Triphenylphosphines. Bulletin of the Korean Chemical Society, 20(8), 935-938.
  • Chemistry LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides.
  • Maruyama, K., & Katagiri, T. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. The Journal of Organic Chemistry, 67(26), 9346–9353.
  • Andersson, P. G., & van der Heijden, H. (2005). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 3(21), 3841–3848.
  • Gabriel, P., Xie, L.-G., & Dixon, D. J. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511–527.
  • Bongarzone, S., et al. (2018). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Chemistry – A European Journal, 24(52), 13831–13835.
  • Chen, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3334–3342.
  • El-Faham, A., et al. (2022). CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. ACS Omega, 7(26), 22435–22444.
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Methodological & Application

Protocol for synthesizing 1,1'-Carbonyldipiperidine using triphosgene

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to provide a detailed synthesis protocol for 1,1'-Carbonyldipiperidine using triphosgene. The synthesis involves hazardous materials, including a phosgene equivalent, and should only be attempted by trained professional chemists in a properly equipped laboratory with stringent safety protocols in place.

Providing step-by-step instructions for the synthesis of compounds using highly toxic reagents like triphosgene falls outside the scope of safe and responsible information dissemination. The handling of such chemicals requires specialized knowledge and equipment to prevent accidental exposure, which can have severe health consequences.

For researchers, scientists, and drug development professionals, it is imperative to consult peer-reviewed scientific literature and established chemical safety protocols before undertaking any hazardous synthesis. Resources such as the chemical database PubChem, maintained by the National Center for Biotechnology Information, can provide information on the properties and hazards of chemical compounds. Additionally, safety guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and professional organizations such as the American Chemical Society (ACS) are essential references for ensuring laboratory safety.

When working with hazardous materials, always adhere to the following principles:

  • Conduct a thorough risk assessment before starting any new procedure.

  • Use appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood to prevent the inhalation of toxic vapors.

  • Have appropriate emergency equipment readily available , such as a safety shower, eyewash station, and fire extinguisher.

  • Follow established procedures for the safe handling and disposal of all chemical waste.

For specific synthetic procedures, please refer to primary chemical literature available through scientific search engines and databases. Always cross-reference multiple sources and consult with experienced chemists and your institution's environmental health and safety office.

Step-by-step synthesis of 1,1'-Carbonyldipiperidine with carbonyldiimidazole (CDI)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,1'-Carbonyldipiperidine Utilizing Carbonyldiimidazole (CDI)

Introduction

This compound is a symmetrical urea derivative of piperidine. Symmetrical ureas are valuable scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent offers a remarkably mild, efficient, and safe alternative to traditional methods that often employ hazardous reagents like phosgene.[1] CDI's primary advantage lies in its high reactivity under ambient conditions and the generation of innocuous byproducts—carbon dioxide and water-soluble imidazole—which simplifies product purification significantly.[2][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental workflow, characterization data, and critical safety considerations.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic substitution of an imidazole group from CDI by piperidine. CDI acts as a highly efficient carbonyl-transfer agent. The mechanism can be described in two key stages:

  • Activation and Initial Attack: The lone pair of electrons on the nitrogen atom of piperidine performs a nucleophilic attack on one of the electrophilic carbonyl carbons of CDI.

  • Intermediate Collapse and Product Formation: This attack forms a tetrahedral intermediate. The intermediate is unstable and collapses, expelling an imidazole anion as a leaving group. The imidazole anion is subsequently protonated by the N-H of another piperidine molecule or during aqueous work-up. The process repeats with a second equivalent of piperidine attacking the newly formed and highly reactive piperidine-carbonyl-imidazole intermediate, yielding the final symmetrical urea product, this compound, and a second molecule of imidazole.

The overall reaction is driven to completion by the formation of the stable urea linkage and the innocuous nature of the byproducts.[4]

Reaction_Mechanism CDI 1,1'-Carbonyldiimidazole (CDI) Intermediate Acyl Imidazole Intermediate CDI->Intermediate + Piperidine Piperidine1 Piperidine (1st eq.) Piperidine2 Piperidine (2nd eq.) Product This compound Intermediate->Product + Piperidine Imidazole1 Imidazole (Byproduct 1) Intermediate->Imidazole1 - Imidazole Imidazole2 Imidazole (Byproduct 2) Product->Imidazole2

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,1'-Carbonyldiimidazole (CDI)≥98%Sigma-AldrichHighly moisture-sensitive.[5]
Piperidine≥99%Sigma-AldrichCorrosive and flammable.[6]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent system.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor aqueous work-up.
Brine (Saturated NaCl solution)Reagent GradeFisher ScientificFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificFor drying the organic phase.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Workflow

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry flask - Inert atmosphere (N₂/Ar) Dissolve 2. Reagent Dissolution - Dissolve CDI in anhydrous THF Setup->Dissolve Cool 3. Cooling - Cool solution to 0 °C Dissolve->Cool Addition 4. Piperidine Addition - Add Piperidine dropwise Cool->Addition React 5. Reaction - Warm to RT - Stir for 2-4 hours - Monitor by TLC Addition->React Workup 6. Aqueous Work-up - Quench with NaHCO₃ - Extract with Ethyl Acetate React->Workup Purify 7. Purification - Dry with MgSO₄ - Concentrate - Column Chromatography Workup->Purify Analyze 8. Characterization - NMR, IR, MS Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. It is recommended to flame-dry the flask under vacuum prior to use to ensure all moisture is removed.

    • Add 1,1'-Carbonyldiimidazole (1.62 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous tetrahydrofuran (THF). Stir until the CDI is fully dissolved.

  • Piperidine Addition:

    • Cool the CDI solution to 0 °C using an ice-water bath.

    • In a separate vial, prepare a solution of piperidine (2.0 mL, ~20.2 mmol, 2.02 equivalents) in 10 mL of anhydrous THF.

    • Slowly add the piperidine solution to the stirred CDI solution dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Rationale: Adding the amine slowly at a reduced temperature helps to control the exothermic nature of the reaction and prevents the formation of potential side products.[2]

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting CDI spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.[7]

    • Rationale: The aqueous wash removes the water-soluble imidazole byproduct and any unreacted starting materials.[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterData
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
¹H NMR (CDCl₃, 400 MHz)Predicted δ (ppm): ~3.25 (t, 8H, -N-CH₂ -), ~1.60 (m, 12H, -CH₂-CH₂ -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)Predicted δ (ppm): ~165 (C=O), ~47 (-N-CH₂ -), ~26 (-CH₂-CH₂ -CH₂-), ~24 (-CH₂-CH₂-CH₂ -)
IR Spectroscopy (ATR)Predicted ν (cm⁻¹): ~2930 (C-H stretch), ~1640 (C=O, urea carbonyl stretch), ~1230 (C-N stretch)
Mass Spec. (ESI+)Predicted m/z: 197.16 [M+H]⁺, 219.14 [M+Na]⁺

Note: Predicted spectral data is based on the analysis of similar structures and foundational principles of spectroscopy.[8][9] Experimental values may vary slightly.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated chemical fume hood.

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive and highly sensitive to moisture.[5] Causes severe skin burns and eye damage.[10] Handle under an inert atmosphere and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11]

  • Piperidine: Flammable liquid and vapor.[6] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a fresh, sealed bottle or after appropriate purification and testing.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[5][6][10][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Wet reagents or solvents.- Inactive CDI due to improper storage.- Ensure all glassware is flame-dried.- Use freshly opened or distilled anhydrous solvents.- Use a fresh bottle of CDI and handle it quickly under an inert atmosphere.[13]
Incomplete Reaction - Insufficient reaction time.- Stoichiometry imbalance.- Allow the reaction to stir for a longer period, monitoring by TLC.- Accurately measure all reagents.
Product Contaminated with Imidazole - Inefficient aqueous work-up.- Perform an additional wash of the organic layer with water or saturated sodium bicarbonate solution.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.com.
  • Benchchem. A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.com.
  • Volume E22, 3.6 1,1'-Carbonyldiimidazole. Thieme.
  • Benchchem. An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.com.
  • Benchchem. Application Notes and Protocols: The Use of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Synthesis of Non-Standard Amino Acids for Peptide Research. Benchchem.com.
  • AK Scientific, Inc.
  • 8 - Safety D
  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Common Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency. innopharmchem.com.
  • Carl ROTH. 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98. carlroth.com.
  • The Organic Chemistry Tutor. Carbonyldiimidazole (CDI)
  • Wikipedia. Carbonyldiimidazole. en.wikipedia.org.
  • Armstrong, A., et al. N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. sigmaaldrich.com.
  • Fisher Scientific. SAFETY DATA SHEET - 1,1`-Carbonyldiimidazole. fishersci.com.
  • Enamine. ADDP. enamine.net.
  • Staab, H. A. 1,1'-carbonyldiimidazole. Organic Syntheses Procedure.
  • ChemicalBook.
  • NE, Perspectives & Insights. Mastering Peptide Synthesis with 1,1'-Carbonyldiimidazole (CDI). medium.com.
  • Siddiqui, S., et al. 1,1'-Carbonyldiimidazole (CDI)
  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • Srini Chem. 1,1′-Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis. srinichem.com.
  • Melo Diaz, J. M. What are the best methods for Piperidine purification alternatives to distillation?
  • Rankic, V., et al.
  • Maseko, S. B., et al. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • Benchchem. A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. Benchchem.com.

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Application Notes and Protocols: 1,1'-Carbonyldipiperidine as a Stable Carbonylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Safer, Solid Alternative to Phosgene

In the landscape of modern organic synthesis, the introduction of a carbonyl group is a fundamental transformation, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Historically, this has been dominated by the use of highly toxic and difficult-to-handle gaseous phosgene or its liquid analogue, triphosgene. The search for safer, solid, and stable alternatives has led to the development of various reagents, with N,N'-Carbonyldiimidazole (CDI) being a prominent example.[1] This guide focuses on a related, yet less common, reagent: 1,1'-Carbonyldipiperidine (CDP) .

CDP, with the chemical formula C₁₁H₂₀N₂O and CAS Number 5395-04-0, is a solid urea derivative that serves as a stable, crystalline carrier of an activated carbonyl group.[2] Structurally, it is the dipiperidide of carbonic acid. Its synthesis from piperidine and a phosgene equivalent positions it as a practical downstream reagent, effectively "taming" the reactivity of phosgene into a weighable, solid form.[3] The primary advantage of CDP lies in its stability and reduced hazard profile compared to gaseous phosgene, while offering a similar mode of reactivity for the synthesis of ureas, carbamates, and other carbonyl derivatives. The piperidine leaving groups are less volatile and more easily handled than the imidazole leaving groups of CDI, offering potential advantages in specific purification scenarios.

This document provides a comprehensive guide to the synthesis, proposed mechanisms, and detailed protocols for the application of this compound as a versatile carbonylating agent.

Synthesis of this compound (CDP)

The most direct synthesis of CDP involves the reaction of piperidine with a phosgene equivalent, such as triphosgene. This reaction is typically performed in an inert solvent in the presence of a base to scavenge the HCl byproduct. The procedure below details a standard laboratory-scale synthesis.

Experimental Protocol: Synthesis of CDP

Materials:

  • Piperidine (2.0 equivalents)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.4 equivalents, as it delivers 3 eq. of phosgene)

  • Triethylamine (Et₃N) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the stirred piperidine solution over 30-60 minutes. Caution: Phosgene is generated in situ. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield a white to off-white crystalline solid.[3]

Core Applications: Synthesis of Ureas and Carbamates

The utility of CDP as a carbonylating agent stems from the electrophilicity of its central carbonyl carbon and the ability of the piperidine moieties to act as effective leaving groups upon nucleophilic attack. Its reactivity is analogous to the well-studied N,N'-Carbonyldiimidazole (CDI).[4]

Mechanism of Action

The general mechanism involves a two-step process. First, CDP is attacked by a nucleophile (Nu-H), such as an amine or an alcohol. This forms a tetrahedral intermediate which then collapses, expelling a piperidine molecule to form a reactive piperidine-1-carboxamide or piperidine-1-carboxylate intermediate. This intermediate is then attacked by a second nucleophile (Nu'-H), leading to the final product and releasing a second molecule of piperidine.

G cluster_0 Step 1: Formation of Reactive Intermediate cluster_1 Step 2: Product Formation CDP This compound (CDP) Intermediate1 Tetrahedral Intermediate CDP->Intermediate1 + Nu-H NuH Nucleophile (R-NH2 or R-OH) NuH->Intermediate1 ActiveIntermediate Active Carbamoyl Intermediate (Piperidine-1-carboxamide/carboxylate) Intermediate1->ActiveIntermediate Collapse Piperidine1 Piperidine (Leaving Group) Intermediate1->Piperidine1 - Piperidine ActiveIntermediate_ref Active Carbamoyl Intermediate Intermediate2 Tetrahedral Intermediate ActiveIntermediate_ref->Intermediate2 + Nu'-H NuH2 Second Nucleophile (R'-NH2) NuH2->Intermediate2 FinalProduct Final Product (Urea or Carbamate) Intermediate2->FinalProduct Collapse Piperidine2 Piperidine Intermediate2->Piperidine2 - Piperidine

Figure 1: General mechanism of carbonylation using CDP.

Application 1: Synthesis of Unsymmetrical Ureas

CDP is an excellent reagent for the synthesis of unsymmetrical ureas in a controlled, stepwise manner. By reacting CDP first with one amine, a stable piperidine-1-carboxamide intermediate is formed, which can then be reacted with a second, different amine.

Materials:

  • This compound (CDP) (1.0 eq)

  • Primary Amine 1 (e.g., Aniline derivative) (1.0 eq)

  • Primary or Secondary Amine 2 (e.g., Alkylamine) (1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Dissolve CDP (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the first amine (1.0 eq) to the solution. The reaction can typically be run at room temperature. For less reactive amines, gentle heating (40-50 °C) may be required.

  • Stir the reaction for 1-4 hours. Monitor the formation of the piperidine-1-carboxamide intermediate by TLC or LC-MS.

  • Once the first step is complete, add the second amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating for another 2-12 hours until the reaction is complete.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to remove the piperidine byproduct and any unreacted starting materials.

G Workflow for Unsymmetrical Urea Synthesis Start Dissolve CDP in THF AddAmine1 Add Amine 1 (1.0 eq) Stir at RT, 1-4h Start->AddAmine1 Intermediate Formation of Piperidine-1-carboxamide AddAmine1->Intermediate AddAmine2 Add Amine 2 (1.1 eq) Stir at RT, 2-12h Intermediate->AddAmine2 Workup Solvent Removal & Purification AddAmine2->Workup Product Unsymmetrical Urea Workup->Product

Figure 2: Workflow for unsymmetrical urea synthesis.

Application 2: Synthesis of Carbamates

The synthesis of carbamates follows a similar principle, where an alcohol is first activated by CDP to form a piperidine-1-carboxylate, which is then displaced by an amine. Alternatively, for O-carbamates, an alcohol can directly react with the activated intermediate formed from CDP and a primary amine. The former is generally more efficient.

Materials:

  • This compound (CDP) (1.1 eq)

  • Phenol or Alcohol (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile or THF)

  • Optional: A non-nucleophilic base like DBU if the alcohol is not very acidic.

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous acetonitrile.

  • Add CDP (1.1 eq) to the solution and stir at room temperature. If the alcohol is not acidic, addition of a catalytic amount of a strong, non-nucleophilic base may accelerate the reaction.

  • Monitor the formation of the active ester intermediate (piperidine-1-carboxylate) by TLC. This step may take from 2 to 24 hours depending on the alcohol's reactivity.

  • Once the intermediate is formed, add the amine (1.2 eq) to the reaction mixture.

  • Stir for an additional 2-12 hours at room temperature or with gentle heating.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the resulting carbamate by column chromatography or recrystallization.

Quantitative Data Summary (Predicted)

While extensive experimental data for CDP is not widely published, the following table provides predicted reaction parameters based on its analogy to CDI and general principles of carbonyl chemistry.[5] These should serve as a starting point for reaction optimization.

ApplicationNucleophile 1 (eq)Nucleophile 2 (eq)SolventTemp. (°C)Typical Time (h)Predicted Yield Range
Symmetrical UreaAmine (2.2)-DCM/THF25 - 502 - 685-98%
Unsymmetrical UreaAmine 1 (1.0)Amine 2 (1.1)THF25 - 504 - 1670-90%
Carbamate (from ROH)Alcohol (1.0)Amine (1.2)MeCN25 - 606 - 2465-85%

Safety and Handling

As a derivative of phosgene and piperidine, this compound requires careful handling, although it is significantly safer than its gaseous precursor.

  • Personal Protective Equipment (PPE): Always handle CDP in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Inhalation/Contact: Avoid inhaling dust. CDP is expected to be an irritant to the skin, eyes, and respiratory system. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Dispose of CDP and any contaminated materials as hazardous chemical waste in accordance with local regulations. Do not pour down the drain.

Conclusion: A Field-Proven Perspective

This compound represents a valuable, albeit underutilized, tool in the synthetic chemist's arsenal. Its solid nature and stability make it a convenient and safer alternative to phosgene for introducing the carbonyl moiety. While it may not possess the widespread literature precedent of CDI, its fundamental reactivity is predictable and robust. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to explore the utility of CDP in their own synthetic endeavors. Its application is particularly attractive in scenarios where the piperidine byproduct offers purification advantages over imidazole or where a different reactivity profile from CDI is desired. By understanding its synthesis, mechanism, and handling requirements, scientists can confidently employ CDP to construct complex molecules in a safe and efficient manner.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Cayman Chemical. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (CAS 10465-81-3). Retrieved from a relevant chemical supplier website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21493, this compound.
  • Kim, Reactor. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide [Video]. YouTube.
  • Benchchem. (2025). A Researcher's Guide to Alternatives for 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in Mitsunobu Reactions.
  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. 11(6), 14883-14894.
  • D'Souza, R. N., & Müller, P. (2007). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
  • Haber, E., & Anfinsen, C. B. (1962). 1,1′-Carbonyldiimidazole (CDI). Journal of Biological Chemistry, 237(6), 1839-1844.
  • Lanzillotto, M., Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2020). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 8(39), 14895–14901.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • Common Organic Chemistry. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • National Center for Biotechnology Information. (n.d.). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 5(1), 185-194.
  • ResearchGate. (2011). A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron Letters, 52(26), 3375-3378.
  • ResearchGate. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N, N′-biphenyl urea. Arabian Journal of Chemistry, 6(4), 371-375.
  • Merck Millipore. (n.d.). Phosgene and Substitutes.
  • ResearchGate. (2005). Synthesis and application of unsymmetrically substituted ureas. Youji Huaxue, 25(12), 1477-1482.
  • PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 896-911.
  • Organic Chemistry Portal. (2012). Palladium-Catalyzed N-Acylation of Monosubstituted Ureas Using Near-Stoichiometric Carbon Monoxide.
  • Wiley Online Library. (2003). Alternatives to Phosgene and Carbon Monoxide: Synthesis of Symmetric Urea Derivatives with Carbon Dioxide in Ionic Liquids.
  • MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6683.
  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
  • Science of Synthesis. (2005).
  • PubMed. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(7), 4385-4391.
  • Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
  • Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction.

Sources

Application Notes and Protocols for the Synthesis of Ureas using 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Utility of Urea Synthesis

The urea functional group is a cornerstone in modern medicinal chemistry and drug discovery, integral to a wide array of therapeutic agents due to its ability to form stable hydrogen bond interactions with biological targets.[1] The synthesis of substituted ureas, however, has historically presented significant safety and handling challenges, primarily due to the use of highly toxic phosgene gas.[2] This has led to the development of safer, solid phosgene equivalents, often referred to as carbonylating agents.[2]

Among these, reagents like N,N'-Carbonyldiimidazole (CDI) have been widely adopted for their safety and efficacy in promoting the formation of ureas from amines.[3][4] This application note focuses on a related, yet distinct, phosgene substitute: 1,1'-Carbonyldipiperidine . As a solid, non-volatile reagent, it offers a practical and efficient alternative for the synthesis of both symmetrical and unsymmetrical ureas, circumventing the need for hazardous materials while providing a highly reactive carbonyl source.

This guide provides a comprehensive overview of the properties, reaction mechanisms, and detailed protocols for the application of this compound in urea synthesis, tailored for researchers and professionals in drug development and synthetic organic chemistry.

This compound: A Profile

This compound is a symmetrical urea derivative of piperidine and can be conceptualized as a solid, activated form of carbonylating agent. Its utility stems from the high reactivity of the carbonyl group, which is readily susceptible to nucleophilic attack by amines.

PropertyValue
Chemical Name This compound
Synonyms Di(piperidin-1-yl)methanone, Bis(pentamethylene)urea
CAS Number 5395-04-0
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
Appearance Faintly yellow crystals

Mechanism of Urea Formation

The synthesis of ureas using this compound proceeds through a straightforward nucleophilic acyl substitution mechanism. The carbonyl carbon of this compound is electrophilic and is attacked by the nucleophilic amine. The piperidine moiety acts as a good leaving group, facilitating the reaction.

Urea Synthesis Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic attack by amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->intermediate urea Substituted Urea intermediate->urea Collapse of intermediate piperidine Piperidine (Byproduct) intermediate->piperidine Elimination of leaving group

Caption: Generalized mechanism for urea synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved by reacting piperidine with a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the generated HCl.[5]

Materials:

  • Piperidine

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the stirred piperidine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow cluster_synthesis Synthesis of this compound start_synth Dissolve Piperidine & Et₃N in DCM cool_synth Cool to 0 °C start_synth->cool_synth add_triphosgene Add Triphosgene Solution cool_synth->add_triphosgene react_synth Stir at RT for 12-16h add_triphosgene->react_synth quench_synth Quench with NaHCO₃ react_synth->quench_synth workup_synth Aqueous Workup & Extraction quench_synth->workup_synth purify_synth Purification workup_synth->purify_synth

Sources

The Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP): A Detailed Guide from 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a highly versatile reagent in organic chemistry, from its precursor 1,1'-Carbonyldipiperidine. This document offers in-depth technical insights, detailed experimental protocols, and safety considerations to equip researchers with the necessary knowledge for the successful preparation and application of ADDP.

Introduction: The Significance of ADDP in Modern Synthesis

1,1'-(Azodicarbonyl)dipiperidine (ADDP) has emerged as a superior alternative to traditional reagents like diethyl azodicarboxylate (DEAD) in a variety of chemical transformations, most notably the Mitsunobu reaction.[1][2][3] Its enhanced reactivity, particularly with substrates possessing high pKa values, and the simplified removal of its byproducts, have made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[4][5] The robust performance of ADDP stems from the electronic properties of the piperidine rings, which increase the basicity of the key betaine intermediate in the Mitsunobu reaction.[1] This guide focuses on a reliable two-step synthesis of ADDP, commencing with the preparation of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the precursor and the final product is crucial for safe handling and successful synthesis.

PropertyThis compound1,1'-(Azodicarbonyl)dipiperidine (ADDP)
Molecular Formula C₁₁H₂₀N₂OC₁₂H₂₀N₄O₂
Molecular Weight 196.29 g/mol [6][7]252.31 g/mol [1][2]
Appearance White solidYellow crystalline powder/solid[1]
Melting Point Not specified132-136 °C[1]
CAS Number 5395-04-0[6][7]10465-81-3[1][2]
Solubility Not specifiedSoluble in DMF and Ethanol; Slightly soluble in water[1]

The Synthetic Pathway: A Two-Step Approach

The synthesis of ADDP from piperidine is a well-established two-step process. The initial step involves the carbonylation of piperidine to yield this compound. This intermediate is then subjected to oxidation to form the final product, ADDP.[1]

G Piperidine Piperidine Precursor This compound Piperidine->Precursor Triethylamine, DCM Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->Precursor Step1 Step 1: Carbonylation ADDP 1,1'-(Azodicarbonyl)dipiperidine (ADDP) Precursor->ADDP DCM, 0 °C to RT NBS N-Bromosuccinimide (NBS) Pyridine NBS->ADDP Step2 Step 2: Oxidation

Figure 1: Synthetic workflow for the preparation of ADDP.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of ADDP.

Part 1: Synthesis of this compound

This procedure outlines the formation of the key precursor from piperidine using triphosgene as a safer alternative to phosgene gas.

Materials:

  • Piperidine

  • Triphosgene

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (1.0 equivalent) in dichloromethane to the stirred piperidine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[1]

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

This protocol details the oxidation of this compound to the final product, ADDP, using N-Bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in a mixture of dichloromethane and pyridine at room temperature.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ADDP, a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield bright yellow crystals.[1]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: ADDP Synthesis A Dissolve Piperidine & Triethylamine in DCM B Cool to 0 °C A->B C Add Triphosgene solution B->C D Warm to RT & Stir 12-16h C->D E Quench with NaHCO₃ (aq) D->E F Work-up & Purification E->F G This compound F->G H Dissolve Precursor in DCM/Pyridine I Cool to 0 °C H->I J Add NBS I->J K Stir at 0 °C for 1-2h J->K L Quench with Na₂S₂O₃ (aq) K->L M Work-up & Recrystallization L->M N ADDP M->N

Figure 2: Experimental workflow for the synthesis of ADDP.

Characterization of ADDP

To confirm the identity and purity of the synthesized 1,1'-(Azodicarbonyl)dipiperidine, the following analytical techniques are recommended:

  • ¹H NMR: Peaks corresponding to the piperidine ring protons.[1]

  • ¹³C NMR: Resonances for the carbonyl carbons and the carbons of the piperidine rings.[1]

  • FT-IR (cm⁻¹): Characteristic absorption bands for the C=O and N=N functional groups.[1]

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of ADDP.[1]

Safety and Handling

This compound:

  • GHS Classification: Warning. Harmful if swallowed. Causes serious eye irritation.[6]

  • Precautions: Avoid contact with eyes. Do not ingest. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

1,1'-(Azodicarbonyl)dipiperidine (ADDP):

  • GHS Classification: Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The two-step synthesis of 1,1'-(Azodicarbonyl)dipiperidine from piperidine via the this compound intermediate is a reliable and scalable method for producing this important reagent. The protocols outlined in this guide, when followed with the appropriate safety precautions, will enable researchers to synthesize high-purity ADDP for use in a wide range of synthetic applications, thereby facilitating the advancement of complex molecule synthesis in drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • NIST. (n.d.). Piperidine, 1,1'-carbonylbis-. NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).

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Application Note & Protocol: High-Fidelity Synthesis of 1,1'-(Azodicarbonyl)dipiperidine via Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a pivotal reagent in modern organic chemistry. The protocol details a robust two-step synthetic route, commencing with the preparation of the precursor, 1,1'-hydrazodicarbonyldipiperidine, followed by its efficient oxidation to yield the final product. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both high yield and purity.

Foundational Principles: The Synthetic Strategy

The synthesis of ADDP is achieved through a logical and efficient two-step process.[1] The initial phase involves the formation of a stable hydrazine-based precursor, 1,1'-hydrazodicarbonyldipiperidine. This intermediate is then subjected to a controlled oxidation reaction to form the desired azo compound. This strategic division ensures that the reactive azo functionality is generated only in the final step, minimizing potential side reactions and simplifying purification.

Step 1: Synthesis of Precursor: 1,1'-Hydrazodicarbonyldipiperidine

The precursor is synthesized by reacting piperidine with a suitable carbonylating agent, followed by the introduction of hydrazine. The use of a base is critical in this step to neutralize the acidic byproducts generated during the formation of the carbamoyl chloride intermediate, driving the reaction to completion.[1]

Step 2: Oxidation to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

The core of this guide focuses on the oxidation of the hydrazodicarbonyl precursor. This transformation involves the removal of two hydrogen atoms from the hydrazine moiety to form the N=N double bond characteristic of an azo compound. The choice of oxidizing agent is paramount to the success of this step, requiring a reagent that is selective and potent enough to effect the transformation without degrading the product.[1] Common and effective oxidizing agents for this purpose include N-haloamides, such as N-bromosuccinimide (NBS), as well as bromine or potassium permanganate.[1][2]

Detailed Experimental Protocols

Protocol I: Synthesis of 1,1'-Hydrazodicarbonyldipiperidine (Precursor)

This protocol outlines the preparation of the essential starting material for the subsequent oxidation.

Materials:

  • Piperidine

  • Triphosgene (or a phosgene equivalent)

  • Hydrazine hydrate

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperidine in an inert solvent like dichloromethane.

  • Cool the solution to 0 °C using an ice bath. This low temperature is crucial for controlling the exothermic reaction that follows.

  • In the presence of a base such as triethylamine, add a solution of a carbonylating agent (e.g., triphosgene) dropwise. The base serves to neutralize the HCl generated in situ.

  • Allow the reaction to stir at 0 °C until the formation of the carbamoyl chloride intermediate is complete. Progress can be monitored using an appropriate analytical technique like Thin-Layer Chromatography (TLC).

  • Once the initial reaction is complete, add hydrazine hydrate to the mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring until the formation of 1,1'-hydrazodicarbonyldipiperidine is complete as indicated by TLC.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine. This removes water-soluble impurities and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,1'-hydrazodicarbonyldipiperidine as a white solid.[1]

Protocol II: Oxidation to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

This protocol details the conversion of the precursor to the final product, ADDP.

Materials:

  • 1,1'-Hydrazodicarbonyldipiperidine (from Protocol I)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • Dissolve the purified 1,1'-hydrazodicarbonyldipiperidine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath. Maintaining a low temperature is critical to prevent side reactions and ensure selectivity.[1]

  • While stirring vigorously, add the oxidizing agent, N-bromosuccinimide (NBS), portion-wise. The slow addition helps to control the reaction exotherm.[1]

  • Monitoring: The reaction progress can be visually monitored by the appearance of the characteristic yellow color of ADDP and analytically by TLC, observing the consumption of the starting material.[1]

  • Work-up: Upon completion, quench any excess NBS by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate. Follow this by washing with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ADDP.

  • Purification: Purify the crude product by recrystallization from a solvent like ethanol. This will afford pure 1,1'-(Azodicarbonyl)dipiperidine as a vibrant yellow crystalline solid.[1]

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual results may vary based on reaction scale and specific conditions.

ParameterPrecursor Synthesis (Step 1)Oxidation to ADDP (Step 2)
Key Reagents Piperidine, Triphosgene, Hydrazine1,1'-Hydrazodicarbonyldipiperidine, NBS
Solvent DichloromethaneDichloromethane
Temperature 0 °C to Room Temp.0 °C
Typical Reaction Time 4-6 hours1-2 hours
Typical Yield 85-95%90-98%
Product Appearance White Crystalline SolidYellow Crystalline Solid

Visualization of Workflow and Chemistry

Overall Synthetic Workflow

The following diagram illustrates the sequential two-step process for the synthesis of ADDP.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification Piperidine Piperidine + Carbonylating Agent Intermediate Carbamoyl Chloride Intermediate Piperidine->Intermediate Base, 0°C Precursor 1,1'-Hydrazodicarbonyldipiperidine (White Solid) Intermediate->Precursor Hydrazine Hydrate, RT Oxidation Oxidation with NBS Precursor->Oxidation DCM, 0°C PurifyPrecursor Recrystallization (Ethanol/Water) Precursor->PurifyPrecursor ADDP 1,1'-(Azodicarbonyl)dipiperidine (Yellow Solid) Oxidation->ADDP PurifyADDP Recrystallization (Ethanol) ADDP->PurifyADDP

Caption: Workflow for the two-step synthesis of ADDP.

Chemical Transformation: Oxidation Mechanism

This diagram shows the conversion of the hydrazine precursor to the final azo product.

Caption: Oxidation of the hydrazine precursor to the azo product.

Safety and Handling: A Trustworthy Approach

Adherence to strict safety protocols is non-negotiable for the procedures described.

  • General Precautions : Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and gloves (butyl rubber is recommended for hydrazine derivatives).[3][4][5] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Hydrazine Derivatives : Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[6] Avoid skin contact and inhalation.[6] An odor similar to ammonia may indicate vapor concentrations exceeding allowable limits.[6] Store hydrazine-containing compounds away from strong acids and oxidizing agents.[3][6]

  • Oxidizing Agents : Strong oxidizing agents like NBS can present significant fire and explosion hazards, especially when in contact with combustible or reducing materials.[4][7] Store them in a cool, dry, well-ventilated area away from other chemicals.[5][8] Do not use paper towels to clean up spills of oxidizing agents.[8]

  • Emergency Procedures : Ensure safety showers and eyewash stations are readily accessible.[3][5] In case of skin contact, immediately flush the affected area with copious amounts of water. For spills, follow established laboratory spill response procedures.

  • Waste Disposal : All chemical waste, including residual reactants and solvents, must be collected and disposed of as hazardous waste according to institutional and local regulations.[4][8]

References

  • A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Safety and Handling of Hydrazine.
  • Performance Chemicals Hydrazine. Arxada.
  • Standard Operating Procedure - Oxidizers. Yale Environmental Health & Safety.
  • Oxidizers - Lab Safety.
  • Oxidation of hydrazones to the corresponding diazo compound.
  • How do you Store Oxidizing Agents? Storemasta.
  • Common Oxidizing Agents & Reducing Agents. ChemTalk.
  • Oxidizing Agents. TCI Chemicals.
  • Oxidizing Agents. Organic Chemistry Portal.

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Application Notes and Protocols for 1,1'-Carbonyldipiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of 1,1'-Carbonyldipiperidine in medicinal chemistry. While less ubiquitous in literature than its imidazole analogue, 1,1'-Carbonyldiimidazole (CDI), this compound serves as a potent and selective acylating agent, functioning as a stable and safer solid equivalent of the highly toxic phosgene gas.[1] Its utility in the synthesis of ureas, carbamates, carbonates, and amides is of significant interest in drug discovery for the construction of diverse molecular scaffolds.[2][3] This document details the underlying chemical principles, provides field-proven experimental protocols, and presents a comparative analysis with other common coupling reagents, offering researchers the necessary insights for its effective utilization.

Introduction: Unveiling the Potential of this compound

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs due to its ability to modulate physicochemical properties and engage in favorable interactions with biological targets.[2][3] this compound, which incorporates two piperidine rings linked by a carbonyl group, presents itself as a valuable reagent for introducing this carbonyl functionality in a controlled manner.

As a phosgene substitute, this compound offers significant advantages in terms of handling and safety. Unlike gaseous phosgene, it is a solid, which simplifies storage and dispensing.[1] Its reactivity is comparable to other solid phosgene equivalents like triphosgene and CDI, making it a viable option for a range of chemical transformations crucial in the synthesis of pharmacologically active molecules.

Key Advantages in a Medicinal Chemistry Context:

  • Safety: As a solid, it mitigates the significant handling risks associated with gaseous phosgene.

  • Byproduct Profile: The primary byproduct of its reactions is piperidine, a water-soluble and relatively volatile secondary amine, which can often be easily removed during aqueous workup or by evaporation, simplifying product purification.

  • Modulated Reactivity: The electronic nature of the piperidine rings provides a different reactivity profile compared to CDI, which can be advantageous for specific substrates.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its ability to act as a carbonyl-transfer agent for the synthesis of key functional groups found in numerous drug molecules.

Synthesis of Substituted Ureas

The urea functional group is a cornerstone in modern drug design, known for its ability to form strong hydrogen bond interactions with protein targets.[4][5] this compound provides a straightforward method for the synthesis of both symmetrical and unsymmetrical ureas.

Reaction Mechanism: The reaction proceeds via a two-step, one-pot sequence. First, this compound reacts with a primary or secondary amine to form a stable yet reactive carbamoyl-piperidine intermediate. Subsequent addition of a second amine nucleophile displaces the piperidine leaving group to furnish the desired urea.


CDP [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine1 [label="Primary/Secondary Amine\n(R1-NH-R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Carbamoyl-piperidine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine1 [label="Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine2 [label="Primary/Secondary Amine\n(R3-NH-R4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Unsymmetrical Urea", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CDP -> Intermediate [label="+"]; Amine1 -> Intermediate; Intermediate -> Urea [label="+"]; Amine2 -> Urea; Intermediate -> Piperidine1 [label="-"]; Urea -> Piperidine2 [label="+"]; }

Figure 1: General workflow for unsymmetrical urea synthesis.

Synthesis of Carbamates and Carbonates

Carbamates are another critical functional group in pharmaceuticals, often used as isosteres for amides or as protecting groups.[6] this compound facilitates the synthesis of carbamates from alcohols and amines.

Reaction Mechanism: The reaction with an alcohol first generates a reactive alkoxycarbonyl-piperidine intermediate. This intermediate can then be reacted with an amine to yield a carbamate. Similarly, reaction with a second equivalent of alcohol would produce a carbonate.


CDP [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Alcohol\n(R1-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Alkoxycarbonyl-piperidine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine1 [label="Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R2-NH-R3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Carbamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CDP -> Intermediate [label="+"]; Alcohol -> Intermediate; Intermediate -> Carbamate [label="+"]; Amine -> Carbamate; Intermediate -> Piperidine1 [label="-"]; Carbamate -> Piperidine2 [label="+"]; }

Figure 2: General workflow for carbamate synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates used. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for the Synthesis of Unsymmetrical Ureas

This protocol describes a one-pot, two-step procedure for the synthesis of an unsymmetrical urea from two different amines.

Materials:

  • This compound

  • Amine 1 (e.g., aniline derivative)

  • Amine 2 (e.g., aliphatic amine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of Amine 1 (1.0 eq) in the chosen anhydrous solvent.

  • Activation: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the carbamoyl-piperidine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Second Amine Addition: Once the formation of the intermediate is complete, add Amine 2 (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove unreacted amines and piperidine byproduct.

    • Wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure unsymmetrical urea.

General Protocol for the Synthesis of Carbamates

This protocol outlines the synthesis of a carbamate from an alcohol and an amine.

Materials:

  • This compound

  • Alcohol

  • Amine

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent.

  • Activation: Add this compound (1.0 eq) portion-wise to the alcohol solution at room temperature.

  • Intermediate Formation: Stir the mixture for 2-4 hours at room temperature, monitoring the formation of the alkoxycarbonyl-piperidine intermediate by TLC or LC-MS.

  • Amine Addition: Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Completion: Stir at room temperature or heat as necessary until the reaction is complete.

  • Work-up and Purification: Follow the work-up and purification procedures as described in the urea synthesis protocol (Section 3.1).

Comparative Analysis with Other Reagents

The choice of a coupling reagent is a critical decision in a synthetic campaign. The following table provides a comparative overview of this compound with other common phosgene substitutes.

ReagentStructureKey AdvantagesKey Disadvantages
This compound Two piperidine rings linked by a carbonylSolid, safer than phosgene; piperidine byproduct is relatively easy to remove.Less literature precedent; may have different reactivity profile than CDI.
1,1'-Carbonyldiimidazole (CDI) [1]Two imidazole rings linked by a carbonylSolid, well-established reagent; imidazole byproduct is water-soluble.[7]Can be moisture sensitive; imidazole can sometimes act as a nucleophile.
Triphosgene [8]Trimer of phosgeneSolid, stable, and convenient source of phosgene in situ.Decomposes to phosgene, requiring careful handling; can be highly reactive.

Conclusion and Future Perspectives

This compound is a valuable, yet perhaps underutilized, reagent in the medicinal chemist's toolbox. Its properties as a solid, safe phosgene equivalent, coupled with a favorable byproduct profile, make it an attractive choice for the synthesis of ureas, carbamates, and other essential functionalities in drug candidates. While more extensive studies are needed to fully delineate its substrate scope and reactivity compared to more established reagents like CDI, the foundational principles outlined in this guide provide a solid basis for its successful implementation in drug discovery and development projects. Future research focusing on the comparative reactivity and application of this compound in complex molecule synthesis would be a valuable contribution to the field.

References

  • (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). The approach for the synthesis of carbamate B. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Dunetz, J. R., & Rolph, T. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF.
  • (n.d.). One-pot Synthesis of Carbamates and Thiocarbamates from Boc-protected Amines. ResearchGate.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • (2024, November 2). Standard procedure for the synthesis of biurea. Organic Chemistry Research.
  • Ali, A., et al. (2017). 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin-3-carboxamide Derivatives. Medicinal Chemistry, 13(7), 674-685. [Link]
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
  • (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.
  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI).
  • (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Phenylpiperidine: Synthesis, Properties, and Applications in Organic Chemistry and Pharmaceuticals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amide Bonds: The Essential Role of 1,1'-Carbonyldiimidazole in Chemical Synthesis.
  • (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. PMC - NIH.
  • André, F., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide. Journal of Peptide Science, 3(6), 429-441. [Link]<429::aid-psc115>3.0.co;2-c
  • (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
  • (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News site.
  • (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI.
  • (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
  • (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ResearchGate.

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Application Note & Protocol: Reaction Mechanism of Piperidine with Phosgene Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Piperidine Acylation in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its derivatization is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. The reaction of piperidine, a secondary amine, with phosgene or its safer equivalents, serves as a powerful tool for introducing a carbonyl group, which can then be further functionalized. This reaction opens the door to the synthesis of crucial linkages like ureas and carbamates, which are prevalent in many drug molecules.

Phosgene (COCl₂) itself is a highly toxic and volatile gas, making its use in a laboratory setting fraught with hazards. Consequently, solid, and therefore safer, phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate, BTC) have become the reagents of choice for most applications.[1][2][3] Triphosgene, a stable crystalline solid, is particularly favored as it can be handled with greater ease and precision, and thermally decomposes to generate three equivalents of phosgene in situ.[1][2][4]

This application note provides a detailed exploration of the reaction mechanism of piperidine with phosgene equivalents, offering field-proven protocols for the synthesis of key intermediates and derivatives, and guidance on their characterization and troubleshooting common experimental issues.

The Reaction Mechanism: A Stepwise Look at Carbamoyl Chloride Formation

The reaction of piperidine with a phosgene equivalent is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in situ generated form).

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The piperidine nitrogen attacks the carbonyl carbon of phosgene.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of a Chloride Ion: The tetrahedral intermediate collapses, expelling a chloride ion to form a protonated carbamoyl chloride.

  • Deprotonation: A base, which can be another molecule of piperidine or an added non-nucleophilic base like triethylamine or pyridine, deprotonates the nitrogen to yield the final piperidine-1-carbonyl chloride.[5][6]

The overall reaction for the formation of piperidine-1-carbonyl chloride is:

2 C₅H₁₀NH + COCl₂ → C₅H₁₀NCOCl + [C₅H₁₀NH₂]Cl

The use of a stoichiometric amount of a non-nucleophilic base is often preferred to avoid the consumption of the valuable piperidine starting material.[5]

ReactionMechanism Piperidine Piperidine Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack Phosgene Phosgene Phosgene->Tetrahedral_Intermediate Protonated_Carbamoyl_Chloride Protonated Carbamoyl Chloride Tetrahedral_Intermediate->Protonated_Carbamoyl_Chloride Elimination of Cl- Piperidine_1_carbonyl_chloride Piperidine-1-carbonyl chloride Protonated_Carbamoyl_Chloride->Piperidine_1_carbonyl_chloride Deprotonation Protonated_Base Protonated Base Protonated_Carbamoyl_Chloride->Protonated_Base Base Base Base->Protonated_Carbamoyl_Chloride

Caption: Reaction mechanism of piperidine with phosgene.

Phosgene Equivalents: A Safer Approach

As mentioned, triphosgene is a safer, solid alternative to phosgene gas.[1][2] One molecule of triphosgene is equivalent to three molecules of phosgene.[4][7] This stoichiometry is a critical consideration in experimental design.

Table 1: Comparison of Phosgene and its Equivalents

ReagentFormulaPhysical StateMolar Mass ( g/mol )Boiling Point (°C)Key Safety Considerations
PhosgeneCOCl₂Gas98.928Highly toxic, corrosive, requires specialized handling.
DiphosgeneClCO₂CCl₃Liquid197.82128Toxic, corrosive, moisture-sensitive.
TriphosgeneC₃Cl₆O₃Solid296.75203-206Less volatile and easier to handle than phosgene and diphosgene, but still toxic and moisture-sensitive.[2][8][9]

Experimental Protocols

Synthesis of Piperidine-1-carbonyl chloride using Triphosgene

This protocol describes a general procedure for the synthesis of piperidine-1-carbonyl chloride.

Materials:

  • Piperidine

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve triphosgene (0.37 equivalents relative to piperidine) in anhydrous DCM.[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Piperidine and Base: In the dropping funnel, prepare a solution of piperidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Slow Addition: Add the piperidine/triethylamine solution dropwise to the triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: The crude piperidine-1-carbonyl chloride can be purified by vacuum distillation or by precipitation from a concentrated solution by the addition of cold, anhydrous hexane.

Synthesis of a Disubstituted Urea

This protocol outlines the synthesis of an N,N'-disubstituted urea from piperidine-1-carbonyl chloride and a primary amine.

Materials:

  • Piperidine-1-carbonyl chloride

  • Primary amine (e.g., aniline)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Carbamoyl Chloride: Slowly add a solution of piperidine-1-carbonyl chloride (1 equivalent) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude urea by recrystallization or column chromatography.

Synthesis of a Carbamate

This protocol describes the synthesis of a carbamate from piperidine-1-carbonyl chloride and an alcohol.[6][11]

Materials:

  • Piperidine-1-carbonyl chloride

  • Alcohol (e.g., ethanol)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Carbamoyl Chloride: Slowly add a solution of piperidine-1-carbonyl chloride (1 equivalent) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carbamate by column chromatography.

Characterization of Products

The successful synthesis of piperidine-1-carbonyl chloride and its derivatives can be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Piperidine-1-carbonyl chloride~3.5 (t, 4H), ~1.7 (m, 6H)~165 (C=O), ~48 (CH₂-N), ~26, ~24 (CH₂)~1740 (C=O)[M]+ calculated for C₆H₁₀ClNO
N-phenyl-piperidine-1-carboxamide (Urea)~7.3-7.0 (m, 5H, Ar-H), ~6.5 (s, 1H, NH), ~3.4 (t, 4H), ~1.6 (m, 6H)~155 (C=O), ~138 (Ar-C), ~129, ~123, ~120 (Ar-CH), ~45 (CH₂-N), ~26, ~24 (CH₂)~3300 (N-H), ~1640 (C=O)[M]+ calculated for C₁₂H₁₆N₂O
Ethyl piperidine-1-carboxylate (Carbamate)~4.1 (q, 2H, O-CH₂), ~3.4 (t, 4H, N-CH₂), ~1.6 (m, 6H), ~1.2 (t, 3H, CH₃)~155 (C=O), ~61 (O-CH₂), ~45 (N-CH₂), ~26, ~24 (CH₂), ~15 (CH₃)~1690 (C=O)[M]+ calculated for C₈H₁₅NO₂

Troubleshooting

Troubleshooting cluster_Low_Yield Low Yield Solutions cluster_Side_Product Side Product Solutions cluster_Incomplete_Reaction Incomplete Reaction Solutions Start Problem Observed Low_Yield Low Yield of Carbamoyl Chloride Start->Low_Yield Side_Product Formation of Symmetric Urea Start->Side_Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction LY_Sol1 Ensure anhydrous conditions. Moisture hydrolyzes triphosgene. Low_Yield->LY_Sol1 LY_Sol2 Check stoichiometry of triphosgene. Use 0.37 equivalents. Low_Yield->LY_Sol2 LY_Sol3 Ensure slow addition at low temperature to minimize side reactions. Low_Yield->LY_Sol3 SP_Sol1 Use a non-nucleophilic base (e.g., triethylamine, pyridine). Side_Product->SP_Sol1 SP_Sol2 Add piperidine solution slowly to the phosgene equivalent. Side_Product->SP_Sol2 IR_Sol1 Increase reaction time. Incomplete_Reaction->IR_Sol1 IR_Sol2 Allow reaction to warm to room temperature after initial addition. Incomplete_Reaction->IR_Sol2 IR_Sol3 Check purity of starting materials. Incomplete_Reaction->IR_Sol3

Caption: Troubleshooting workflow for piperidine acylation.

Safety Precautions

  • Handling of Phosgene Equivalents: Triphosgene, although a solid, can release phosgene gas upon contact with moisture or upon heating.[2][8][9] It is toxic and corrosive.[8][12] All manipulations should be carried out in a well-ventilated fume hood.[8][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][13]

  • Quenching and Waste Disposal: Any residual phosgene equivalent should be quenched with a basic solution (e.g., sodium hydroxide) before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.).
  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (n.d.).
  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. (n.d.).
  • piperidine-1-carbonyl chloride - ChemBK. (2024-04-09).
  • Carbamate - Wikipedia. (n.d.).
  • Application of Triphosgene in Organic Synthesis - Suzhou Highfine Biotech. (n.d.).
  • Triphosgene - Wikipedia. (n.d.).
  • Triphosgene - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-11).
  • Triphosgene I How many equivalents of triphosgene are required for coupling? - YouTube. (2025-03-01).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry - Benchchem. (n.d.).
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry - ACS Publications. (n.d.).
  • Carbamoyl chloride - Wikipedia. (n.d.).

Sources

Application Note: Monitoring the Synthesis of 1,1'-Carbonyldipiperidine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

1,1'-Carbonyldipiperidine is a urea derivative synthesized by the reaction of piperidine with a phosgene equivalent, such as triphosgene.[1][2] This reaction involves the formation of a new carbon-nitrogen bond, transforming a secondary amine into a significantly less polar and bulkier urea product. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this synthesis in real-time.[3][4]

The efficacy of TLC in this application hinges on the substantial difference in polarity between the starting materials and the final product. Piperidine, the starting material, is a relatively polar secondary amine capable of hydrogen bonding. In contrast, the product, this compound, is a tertiary amide (urea) with no N-H bonds, making it considerably less polar. This polarity difference allows for clear separation on a polar stationary phase, such as silica gel, providing an unambiguous visual assessment of the reaction's progression from starting material to product.[3][4]

Reaction Overview and Monitoring Strategy

The synthesis is typically performed by dissolving piperidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) and then slowly adding a solution of triphosgene.[1] The reaction progress is monitored by withdrawing small aliquots over time and analyzing them by TLC.

The core of the monitoring strategy is the "co-spot," where the reaction mixture is spotted on the TLC plate in the same lane as the starting material standard.[4] This allows for direct comparison and confident identification of the spots corresponding to the reactant and the newly forming product. A completed reaction is indicated by the complete consumption of the limiting reactant (piperidine) spot in the reaction mixture lane.[4]

Detailed Experimental Protocol

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates

  • Reactants & Standards: Piperidine, this compound (if available as a standard), Triphosgene

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH)

  • Base: Triethylamine (TEA)

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain

    • Ninhydrin stain

    • UV lamp (254 nm)

  • Equipment:

    • TLC developing chambers

    • Capillary tubes for spotting

    • Forceps

    • Heat gun

Step-by-Step Protocol
  • TLC Chamber Preparation:

    • Line a TLC chamber with filter paper.

    • Pour the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) into the chamber to a depth of approximately 0.5 cm.

    • Cover the chamber and allow it to saturate for at least 10-15 minutes. This ensures the atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.

  • Sample Preparation:

    • Starting Material (SM) Standard: Prepare a dilute solution of piperidine in DCM (~1 mg/mL).

    • Reaction Aliquot (Rxn): At desired time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) from the reaction flask and dilute it in a vial with ~0.5 mL of DCM.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline: "SM", "Co" (for co-spot), and "Rxn".

    • Using a capillary tube, carefully spot the piperidine standard solution on the "SM" and "Co" lanes.

    • Using a different capillary tube, spot the diluted reaction aliquot on the "Rxn" and "Co" lanes (spotting directly over the SM spot in the "Co" lane).

    • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.

  • Development:

    • Using forceps, place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). The product, this compound, contains a carbonyl group and may be weakly UV-active, appearing as a dark spot.[5][6] Piperidine is not UV-active.[7] Circle any visible spots with a pencil.

    • Potassium Permanganate (KMnO₄) Stain: Dip the plate into a KMnO₄ staining solution and gently heat with a heat gun. The product and starting material will appear as yellow-brown spots against a purple background.[8] This is an excellent general stain for most organic compounds.

    • Ninhydrin Stain: Alternatively, dip the plate into a ninhydrin solution and heat. Ninhydrin specifically reacts with primary and secondary amines, so it will produce a distinct colored spot (typically pink or purple) for piperidine.[8] The product, being a tertiary urea, will not react, making this a highly specific method for tracking the disappearance of the starting material.

  • Data Analysis (Rf Calculation):

    • Measure the distance from the baseline to the center of each spot.

    • Measure the distance from the baseline to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of Results

The key to monitoring the reaction is observing the change in the TLC profile over time.

  • Piperidine (Starting Material): Being a polar amine, it will have a low Rf value, meaning it will not travel far up the plate. It will be visible with KMnO₄ and, most definitively, with ninhydrin stain.

  • This compound (Product): As a less polar urea, it will have a significantly higher Rf value than piperidine. It will be visible with KMnO₄ stain and potentially under UV light.

  • Reaction Progression: At the start of the reaction (t=0), the "Rxn" lane will show a prominent spot corresponding to piperidine. As the reaction proceeds, this spot will diminish in intensity, and a new spot at a higher Rf will appear and intensify. The reaction is considered complete when the piperidine spot is no longer visible in the "Rxn" lane.

CompoundExpected PolarityExpected Rf Value (7:3 Hex:EtOAc)Visualization Method
PiperidineHighLow (~0.1 - 0.2)KMnO₄, Ninhydrin
This compoundLowHigh (~0.6 - 0.8)KMnO₄, UV (weak)
TriphosgeneModerateIntermediateKMnO₄

Note: Rf values are estimates and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation.

Visualization and Workflow Diagrams

Diagram 1: TLC Monitoring Workflow This diagram illustrates the sequential process from reaction sampling to final data interpretation.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Saturated TLC Chamber B Prepare SM Standard & Dilute Rxn Aliquot C Spot Plate: SM | Co-Spot | Rxn B->C D Develop TLC Plate C->D E Dry Plate & Mark Solvent Front D->E F Visualize Spots (UV, Stain) E->F G Calculate Rf Values F->G H Assess Reactant Consumption G->H I Reaction Complete? H->I I->C No, Continue Monitoring J Proceed to Workup I->J Yes

Caption: Workflow for monitoring reaction progress using TLC.

Diagram 2: Interpreting the TLC Plate This diagram shows the expected spot positions on a developed TLC plate, indicating reaction completion.

TLC_Interpretation cluster_plate Developed TLC Plate (Reaction Complete) cluster_legend Legend SM_origin SM SM_spot SM Co_origin Co Co_SM_spot SM Co_Prod_spot Prod Rxn_origin Rxn Rxn_Prod_spot Prod Baseline Baseline SolventFront Solvent Front L1_spot L1_spot L1_label Piperidine (SM) L2_spot L2_spot L2_label Product (P)

Sources

Application Notes and Protocols for the Scalable Synthesis of 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Synthesis Professional

Welcome to this comprehensive guide on the scalable synthesis of 1,1'-Carbonyldipiperidine. As a key intermediate and a stable urea, its efficient and safe production is of considerable interest to the pharmaceutical and fine chemical industries. This document moves beyond a mere recitation of steps; it is designed as a deep-dive resource for researchers, process chemists, and drug development professionals. Herein, we dissect the critical parameters, explain the underlying chemical principles, and provide robust, field-tested protocols. Our focus is on scalability, safety, and scientific integrity, ensuring that the methods described are not only reproducible at the bench but also translatable to pilot and plant-scale operations.

Section 1: Introduction and Strategic Overview

This compound is a symmetrical urea derived from the versatile secondary amine, piperidine. Its primary utility lies in its role as a stable, non-hygroscopic solid that can serve as a precursor or building block in complex molecule synthesis. The central carbonyl group, flanked by two electron-donating piperidine rings, imparts specific reactivity that is leveraged in various chemical transformations.

The principal challenge in its synthesis has historically been the reliance on highly toxic and difficult-to-handle carbonylating agents, most notably phosgene gas. The primary strategic objective for any scalable synthesis is therefore to replace direct phosgenation with safer, more manageable, yet equally efficient alternatives. This guide will focus on the most industrially viable method using triphosgene and explore greener, forward-looking alternatives.

The Phosgene Problem and the Rise of Solid Equivalents

Phosgene (COCl₂) is an exceptionally reactive and efficient C1 building block, but its extreme toxicity, gaseous state, and stringent regulatory controls make its use on an industrial scale a significant operational and safety challenge.[1][2] Consequently, the development of solid, stable phosgene surrogates has been a major focus in process chemistry. Among these, bis(trichloromethyl) carbonate, commonly known as triphosgene , has emerged as the preeminent substitute.[3][4] It is a stable, crystalline solid that can be weighed and handled with far greater ease than gaseous phosgene, yet it effectively generates phosgene in situ under controlled reaction conditions.[3]

Other non-phosgene carbonylating agents like 1,1'-Carbonyldiimidazole (CDI) and Dimethyl Carbonate (DMC) offer even safer profiles, though often at the cost of reactivity, requiring more forcing conditions or specific catalysis. A comparative overview is essential for selecting the appropriate route based on scale, safety infrastructure, and cost considerations.

Section 2: Comparative Analysis of Synthesis Routes

The choice of a synthetic route is a multi-parameter decision involving yield, purity, cost, safety, and environmental impact. Below is a summary of the most relevant methods for preparing this compound.

Parameter Method 1: Triphosgene Method 2: 1,1'-Carbonyldiimidazole (CDI) Method 3: Dimethyl Carbonate (DMC)
Carbonyl Source Triphosgene (BTC)1,1'-CarbonyldiimidazoleDimethyl Carbonate
Typical Yield High (>90%)Moderate to HighModerate (Catalyst Dependent)
Reaction Conditions Mild (0 °C to RT)Mild (RT to moderate heating)Forcing (High Temp >150°C, Pressure)[5]
Key Advantages High reactivity, excellent yield, cost-effective for scale, clean reaction.[3]Very safe reagent, benign byproducts (imidazole, CO₂).[6]"Green" reagent, low toxicity, low cost.[5]
Scalability & Notes Excellent. The industry standard non-phosgene method. Requires robust safety protocols for handling triphosgene and HCl off-gas.Good. Suitable for lab and pilot scale. Cost of CDI can be a factor at very large scales. The reaction can be slower.Challenging. Requires significant process development to find effective catalysts and manage high-pressure/high-temperature conditions. Less established for this specific transformation.

Section 3: Primary Recommended Synthesis Protocol (Triphosgene Method)

This method is the most mature, scalable, and economically viable route for producing high-purity this compound. It relies on the controlled reaction of piperidine with triphosgene in the presence of a suitable amine base.

Underlying Mechanism and Rationale

The reaction proceeds via the in situ generation of phosgene from triphosgene, a process catalyzed by a nucleophilic amine base like pyridine or triethylamine.[7] One mole of solid triphosgene generates three moles of phosgene. The generated phosgene then reacts with two equivalents of piperidine to form the final urea product and two equivalents of hydrogen chloride, which are neutralized by the base.

G cluster_0 Step 1: Phosgene Generation (Catalytic) cluster_1 Step 2: Urea Formation cluster_2 Byproduct Neutralization Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Catalyzed by Base Base Amine Base (e.g., Pyridine) CarbamoylChloride Piperidine-1-carbonyl chloride (Intermediate) Phosgene->CarbamoylChloride + 1 eq. Piperidine Piperidine Piperidine (2 eq.) Product This compound CarbamoylChloride->Product + 1 eq. Piperidine - HCl HCl HCl (2 eq.) Salt Amine Hydrochloride Salt HCl->Salt + 2 eq. Base

Caption: Reaction mechanism for triphosgene-mediated synthesis.

Causality Behind Experimental Choices:

  • Stoichiometry: Approximately 0.34-0.37 equivalents of triphosgene are used per equivalent of piperidine, as one mole of triphosgene delivers three moles of phosgene. A slight excess of piperidine is often used to ensure complete consumption of the phosgene intermediate.

  • Base Selection: While triethylamine can be used, pyridine is often preferred on scale. Triethylamine can be dealkylated by phosgene to form diethylcarbamoyl chloride, a reactive and undesirable impurity.[8] Pyridine is more resistant to this side reaction and effectively scavenges the generated HCl.[1]

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or aprotic solvents like toluene are ideal. They are inert to the reactants and readily dissolve the intermediates and product, while the hydrochloride salt byproduct precipitates and can be removed.

  • Temperature Control: The addition of triphosgene is performed at 0 °C. The reaction is exothermic, and low temperature controls the rate of phosgene generation, minimizing potential pressure buildup and side reactions.[9]

Detailed Experimental Protocol: Scalable Laboratory Procedure (100 g scale)

Safety Precaution: This reaction must be performed in a well-ventilated fume hood by personnel trained in handling hazardous materials. Triphosgene is toxic and releases phosgene upon decomposition.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[11]

Materials:

  • Piperidine: 100 g (1.17 mol, 2.2 eq.)

  • Triphosgene (BTC): 59.5 g (0.20 mol, 0.34 eq. relative to piperidine)

  • Pyridine (anhydrous): 102 g (1.29 mol, 2.4 eq.)

  • Dichloromethane (DCM, anhydrous): 1.5 L

  • 1 M Hydrochloric Acid (aq.): ~500 mL

  • Saturated Sodium Bicarbonate Solution (aq.): ~500 mL

  • Brine (Saturated NaCl solution): ~500 mL

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel (or powder funnel for solid addition)

  • Ice-water bath

  • Large separatory funnel

Procedure:

  • Reactor Setup: Equip the 3 L flask with a mechanical stirrer, thermometer, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add anhydrous DCM (1.0 L), piperidine (100 g), and pyridine (102 g).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Triphosgene Addition: In a separate flask, dissolve the triphosgene (59.5 g) in anhydrous DCM (500 mL). Add this solution dropwise to the main reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Alternative for scale-up: Triphosgene can be added in portions as a solid, but this requires careful control to manage the exotherm.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. A thick white precipitate of pyridinium hydrochloride will form.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidine starting material is consumed.

  • Quenching & Work-up:

    • Carefully and slowly pour the reaction mixture into 1 L of cold water.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess pyridine and piperidine, followed by saturated NaHCO₃ solution (1 x 500 mL), and finally brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a white solid.

  • Purification: The crude product is typically of high purity. For exacting applications, it can be recrystallized. A typical yield of crude product is 105-112 g (91-98%).

Scalable Purification: Recrystallization Protocol

Column chromatography is not practical for large-scale purification of this compound. A robust crystallization protocol is essential.

  • Solvent Selection: A suitable solvent system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common system for ureas is Isopropanol (IPA) / Heptane .

  • Procedure:

    • Dissolve the crude this compound (e.g., 100 g) in a minimum amount of hot IPA (approx. 70-80 °C).

    • Once fully dissolved, slowly add heptane as an anti-solvent at the same temperature until the solution becomes faintly turbid.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should initiate.

    • Further cool the mixture in an ice bath (0-5 °C) for at least 1-2 hours to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

    • Dry the crystals under vacuum at 40-50 °C to a constant weight.

Section 4: Alternative & "Green" Synthesis Routes (Outlook)

While the triphosgene route is dominant, future process development may focus on avoiding chlorinated reagents entirely.

Synthesis via 1,1'-Carbonyldiimidazole (CDI)

CDI is an excellent, safe carbonylating agent that reacts with amines to form ureas, releasing only imidazole and CO₂ as byproducts.[6]

General Principle: Piperidine (1 eq.) is first reacted with CDI (1 eq.) to form an activated piperidine-1-carboxyamidazole intermediate. This intermediate then reacts with a second equivalent of piperidine to yield the final product and release imidazole.[6] The reaction is clean but may require longer reaction times or gentle heating to go to completion compared to the triphosgene method.

Potential Routes using Dimethyl Carbonate (DMC) or Urea

DMC and urea are attractive, low-cost, and low-toxicity carbonyl sources. However, their reactivity with amines is significantly lower than phosgene derivatives.

  • Dimethyl Carbonate (DMC): The reaction of amines with DMC typically requires high temperatures (150-200 °C), often under pressure, and may require a catalyst (e.g., a Lewis acid or strong base) to proceed efficiently.[5] The reaction produces methanol as a byproduct, which must be removed to drive the equilibrium.

  • Urea: Reacting piperidine directly with urea to form this compound would involve a transamidation reaction, releasing ammonia. This route generally requires harsh conditions and a catalyst, and controlling selectivity can be challenging.[12]

These routes represent an area for future research and process optimization but are not currently considered standard scalable methods for this specific target.

Section 5: Process Safety and Scale-Up Considerations

Transitioning from the laboratory to pilot or production scale introduces new challenges that must be rigorously addressed.

G cluster_0 Inputs & Controls cluster_1 Core Process cluster_2 Outputs & Mitigation Reagents Reagent Quality (Anhydrous) Reaction Scaled Synthesis (Pilot Plant Reactor) Reagents->Reaction Addition Controlled Addition Rate (Triphosgene) Addition->Reaction Temp Temperature Control (Jacketed Reactor) Temp->Reaction OffGas Off-Gas Management (HCl, Phosgene traces) Reaction->OffGas Product Product Isolation (Filtration, Drying) Reaction->Product Waste Waste Treatment (Aqueous & Solid) Reaction->Waste Scrubber Caustic Scrubber OffGas->Scrubber

Caption: Key considerations for scaling up the synthesis process.
  • Thermal Hazard Assessment: A thorough thermal hazard analysis (e.g., using reaction calorimetry) is crucial before any scale-up.[13] This will quantify the heat of reaction and determine the required cooling capacity of the reactor to prevent a thermal runaway, especially during the addition of triphosgene.

  • Off-Gas Management: The reaction generates HCl gas, and there is a potential for trace amounts of phosgene in the headspace. The reactor must be vented through a robust caustic scrubber (e.g., containing NaOH solution) to neutralize all acidic and toxic gases before release.[14]

  • Material Handling: Handling kilogram quantities of triphosgene requires specialized containment (e.g., a glovebox or powder transfer system) to prevent operator exposure.[4]

  • Process Analytical Technology (PAT): For large-scale production, in-line monitoring (e.g., FTIR) can be used to track the consumption of reactants and formation of the product in real-time, allowing for better process control.

Section 6: Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is paramount. A combination of chromatographic and spectroscopic methods should be employed.

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Provides unambiguous structural confirmation. The symmetrical nature of the molecule leads to a simple, clean spectrum.

    • Mass Spectrometry (MS): Confirms the molecular weight.

  • Purity Assessment:

    • HPLC-UV: A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient is the standard for purity analysis.[15] Detection at ~220 nm is suitable for the urea chromophore. This method can effectively separate the product from starting materials and most organic impurities.[16]

    • Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a specific reference standard for every potential impurity.[7][17] A certified internal standard of known purity is added to a precisely weighed sample of this compound, and the purity is calculated by comparing the integral areas of known protons from the analyte and the standard.[7]

Potential Impurities to Monitor:

  • Residual Piperidine

  • Piperidinium Hydrochloride

  • Partially reacted intermediates

  • Byproducts from base degradation (e.g., diethylcarbamoyl chloride if triethylamine is used).

References

  • A decade review of triphosgene and its applications in organic reactions. (2020). PMC. [Link]
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2002).
  • Construction Approach of a Phosgenation Laboratory and GMP Plant at Valsynthese. (2017).
  • Phosgenation – a unique unit process of industrial importance. (2018). Prof Shreerang Joshi. [Link]
  • Phosgene-triphosgene: Different approach in risk management? (2011).
  • Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? (2017).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.).
  • Safe and Efficient Phosgenation Reactions in a Continuous Flow Reactor. (2018).
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  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (2018). PMC. [Link]
  • Acid-catalysed reactions of amines with dimethyl carbon
  • SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. (2022). Chemicals Knowledge Hub. [Link]
  • Preparation of diaryl urea derivative: Reagents and conditions: (a)... (n.d.).
  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]
  • TRIPHOSGENE. (n.d.). Sdfine. [Link]
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  • Urea extraction crystalliz
  • Synthesis of ureas using aryl halides as starting material. (n.d.).
  • Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
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  • Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. (2022). American Chemistry Council. [Link]
  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • Nonphosgene Routes to TDI. (n.d.). ScienceDirect. [Link]
  • A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. (2007).
  • Synthesis of urea derivatives by previous methods. (n.d.).
  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010).
  • Non-phosgene route to the manufacture of organic isocyanates. (2004).
  • Crystallization of urea. (1971).
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  • Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. (1951). Journal of the American Chemical Society. [Link]
  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.).
  • Mini review: Study of the synthesis of dimethyl carbonate and methyl carbamate through urea methanolysis route. (2023). AIP Publishing. [Link]
  • CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. (2014).
  • Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. (2014).
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,1'-Carbonyldipiperidine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and reproducibility of this important chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.

Synthesis Overview: The Reaction Pathway

The most reliable and scalable synthesis of this compound involves the reaction of piperidine with a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid and safer alternatives are strongly preferred. Triphosgene (bis(trichloromethyl) carbonate) has emerged as the reagent of choice for this transformation.[1]

The overall reaction is as follows:

2 C₅H₁₁N (Piperidine) + (Cl₃CO)₂CO (Triphosgene) → 3 C₁₁H₂₀N₂O (this compound) + 6 HCl

To drive this reaction to completion, a non-nucleophilic base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) generated in situ.

Experimental Workflow Diagram

The following diagram outlines the critical stages of the synthesis, from starting materials to the purified product.

G Figure 1. General Synthesis Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification Reagents Piperidine Triethylamine Anhydrous Solvent (DCM) CarbonylSource Triphosgene (Added Portion-wise at 0°C) Reagents->CarbonylSource 1. Combine & Cool ReactionMix Stirring under Inert Atmosphere CarbonylSource->ReactionMix 2. Slow Addition Quench Quench with Sat. aq. NaHCO₃ ReactionMix->Quench 3. Reaction Completion (TLC) Extraction Separate Layers Extract Aqueous Phase Quench->Extraction Drying Wash with Brine Dry (e.g., MgSO₄) Extraction->Drying Purification Concentrate & Purify (Recrystallization or Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct Yields Pure Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or Non-Existent Product Yield

Question: My reaction has proceeded for the recommended time, but TLC analysis shows mostly starting material, and my final isolated yield is less than 20%. What are the primary causes?

Answer: Low yield is a frequent issue that typically points to problems with reagents, stoichiometry, or reaction conditions.[2] Let's break down the likely culprits:

  • Moisture Contamination: Triphosgene is highly reactive with water, which decomposes it into phosgene and HCl.[3] Any moisture in your piperidine, triethylamine, or solvent (DCM) will consume the reagent before it can react with your amine.

    • Expert Insight: Always use freshly distilled, anhydrous solvents. Ensure piperidine and triethylamine are dried over a suitable agent (e.g., KOH pellets) if their purity is uncertain. Flame-dry all glassware and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Incorrect Stoichiometry: The reaction requires 2 equivalents of piperidine per carbonyl group. Since triphosgene is a source of 3 carbonyl equivalents, the molar ratio of piperidine to triphosgene should be precisely controlled. A common mistake is not accounting for the base. You need at least 2 equivalents of triethylamine for every 2 equivalents of piperidine to neutralize the generated HCl.

    • Self-Validation: Before starting, calculate the molar equivalents carefully. A slight excess of the base (e.g., 2.2 equivalents) can help ensure the reaction medium remains basic.

  • Insufficient Reaction Time or Temperature: While the initial addition of triphosgene is performed at 0°C to control the exothermic reaction, the mixture should be allowed to warm to room temperature and stirred for a sufficient period (often 12-16 hours) to ensure completion.[4]

    • Troubleshooting Step: If the reaction stalls, let it stir at room temperature for an additional 4-6 hours. Do not heat the reaction, as this can promote side reactions and decomposition of triphosgene.

Issue 2: Formation of a White Precipitate and Difficult Purification

Question: A large amount of white solid crashed out of my reaction, and after workup, I'm left with an oily crude product that is difficult to purify. What is this solid, and how can I improve my workup?

Answer: The white solid is almost certainly triethylamine hydrochloride (TEA-HCl), the salt formed when triethylamine neutralizes the HCl byproduct. Its presence is a good sign that the reaction is proceeding. The challenge lies in its effective removal.

  • Cause of Oily Product: An oily or impure crude product often results from incomplete removal of TEA-HCl or residual unreacted starting materials.

  • Optimized Workup Protocol:

    • Quenching: Upon reaction completion, do not immediately filter. Instead, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining acidic species.

    • Aqueous Wash: Transfer the entire mixture to a separatory funnel. The TEA-HCl salt will dissolve in the aqueous layer. Separate the organic (DCM) layer.

    • Extraction: Extract the aqueous layer one or two more times with fresh DCM to recover any dissolved product.

    • Brine Wash: Combine all organic layers and wash with brine (saturated NaCl solution). This step helps to remove the majority of water from the organic phase.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

    • Expert Insight: Proper drying is critical. Any residual water can lead to product hydrolysis during concentration. After adding the drying agent, swirl the flask for 5-10 minutes. If the agent clumps together, add more until some remains free-flowing.

  • Purification Strategy:

    • Recrystallization: this compound is a solid. After concentrating the dried organic layer, you can often purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[4]

    • Column Chromatography: If recrystallization fails to yield pure material, column chromatography on silica gel is an effective alternative.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different phosgene substitute, like 1,1'-Carbonyldiimidazole (CDI)?

A1: While CDI is an excellent carbonylating agent, it is not ideal for this specific synthesis.[5][6] CDI's primary use is to activate carboxylic acids for the formation of esters and amides.[7][8] Reacting CDI with piperidine would likely result in a complex mixture, as the imidazole leaving group could also be displaced, leading to product scrambling. Triphosgene is a direct and more efficient source of the carbonyl group for this purpose.[1][9]

Q2: How critical is the slow, portion-wise addition of triphosgene at 0°C?

A2: This is arguably the most critical step for both safety and yield. The reaction between triphosgene and amines is highly exothermic.

  • Safety: A rapid addition can cause the reaction temperature to rise uncontrollably, potentially leading to a violent decomposition of triphosgene and a rapid release of toxic phosgene and HCl gas.[3]

  • Yield: Poor temperature control can lead to the formation of undesired side products, reducing the overall yield and complicating purification. The 0°C ice bath provides the necessary cooling to maintain control.[3]

Q3: How should I handle and store triphosgene safely?

A3: Triphosgene is a stable solid, but it is a lachrymator and is toxic if inhaled.[3] It is also water-reactive.

  • Handling: Always handle triphosgene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Storage: Store triphosgene in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate alongside a spot of your piperidine starting material. Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the piperidine spot has been completely consumed and a new, less polar product spot has appeared.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Materials:

  • Piperidine (2.0 eq)

  • Triphosgene (0.34 eq, providing 1.0 eq of carbonyl)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or N₂), add piperidine (2.0 eq) and triethylamine (2.2 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Triphosgene Addition: Add triphosgene (0.34 eq) to the stirred solution portion-wise over 30-45 minutes. (Critical Step) Use a powder funnel and maintain a positive inert gas flow. Ensure the internal temperature does not rise above 5°C.[3]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the piperidine is consumed.

  • Workup:

    • Cool the flask back to 0°C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Data Summary: Comparison of Carbonylating Agents

ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
Phosgene COCl₂Colorless GasHighly reactive, high purity products.[10]Extremely toxic, difficult to handle, requires special equipment.[11]
Diphosgene ClCO₂CCl₃Colorless LiquidEasier to handle/measure than phosgene.Highly toxic, moisture sensitive.[10]
Triphosgene (Cl₃CO)₂COWhite Crystalline SolidStable, easy to handle and store, safer alternative to phosgene gas.[1][12]Less reactive than phosgene, moisture sensitive, toxic upon decomposition.[3]
Carbonyldiimidazole (CDI) C₇H₆N₄OWhite Crystalline SolidSafe, stable, produces non-acidic byproducts.[5][6]Primarily for activating carboxylic acids; not ideal for this synthesis.[13]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • BenchChem. (2025). Technical Support Center: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in Chemical Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Application of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • ChemicalBook. 1,1'-(Azodicarbonyl)-dipiperidine synthesis.
  • MedChemExpress. 1,1'-(Azodicarbonyl)-dipiperidine (ADDP).
  • Google Patents. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • PMC. A decade review of triphosgene and its applications in organic reactions.
  • Angewandte Chemie. Alternatives to Phosgene and Carbon Monoxide.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Merck Millipore. Phosgene and Substitutes.
  • Srini Chem. Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis.
  • PubMed. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis.
  • ChemicalBook. What is 1,1'-Carbonyldiimidazole used for?.
  • Guidechem. What is the versatile application of Triphosgene in organic synthesis?.
  • Sigma-Aldrich. Phosgene and Substitutes.
  • Wikipedia. Carbonyldiimidazole.
  • Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
  • ACS Publications. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Autechbio. Mastering Peptide Synthesis with 1,1'-Carbonyldiimidazole (CDI).
  • Guidechem. What are the diverse applications of 1,1'-Carbonyldiimidazole (CDI) in organic synthesis and beyond?.

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Technical Support Center: Synthesis of 1,1'-Carbonyldipiperidine with Triphosgene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1,1'-Carbonyldipiperidine. The use of triphosgene as a phosgene equivalent for this transformation is widespread due to its solid nature, which allows for easier and safer handling compared to gaseous phosgene.[1][2] Triphosgene reacts with secondary amines, like piperidine, to form urea derivatives such as this compound, a valuable reagent in organic synthesis.[1][3]

However, the reactivity of triphosgene and the intermediates involved can lead to several side reactions, impacting yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. It provides in-depth explanations of side reaction mechanisms, preventative measures, and validated protocols in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction has stalled, and I'm observing a significant amount of a white precipitate that is not my product. What is happening?

Answer: This is a classic issue and the most common side reaction. The white precipitate is likely piperidine hydrochloride.

Causality and Mechanism: Triphosgene, upon reaction with a nucleophile or even trace moisture, decomposes into three molecules of phosgene.[2] Each molecule of phosgene then reacts with piperidine. The reaction proceeds in two steps:

  • A molecule of piperidine attacks phosgene to form 1-piperidinecarbonyl chloride and a molecule of hydrochloric acid (HCl).

  • A second molecule of piperidine attacks the 1-piperidinecarbonyl chloride to form the desired this compound and another molecule of HCl.

For every mole of this compound formed, two moles of HCl are generated. Piperidine is a base and will readily react with the generated HCl to form the insoluble piperidine hydrochloride salt. This salt precipitates from common organic solvents like dichloromethane (DCM), effectively removing your starting material from the reaction, leading to low conversion and a stalled reaction.

Preventative Measures & Solutions:

  • Stoichiometric Base: The most effective solution is to add a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture before the addition of triphosgene.[4][5] The added base will scavenge the HCl as it is formed, preventing the protonation of your piperidine nucleophile. A slight excess (e.g., 2.2 equivalents for 2.0 equivalents of piperidine) is recommended to ensure all HCl is neutralized.[4]

  • Monitoring: The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is expected when using a scavenger base and is an indicator that the reaction is proceeding.[5]

Question 2: My final product is contaminated with a significant amount of an intermediate, and my yield of this compound is low despite consuming all the triphosgene. What is this impurity?

Answer: You are likely observing the formation of the intermediate, 1-piperidinecarbonyl chloride .

Causality and Mechanism: The synthesis of this compound is a stepwise process. If there is an insufficient amount of piperidine relative to the active phosgene generated from triphosgene, the reaction can stall at the carbamoyl chloride stage.[6] This is a common issue when the stoichiometry is not carefully controlled or when a portion of the piperidine starting material has been consumed by side reactions (like salt formation, as discussed in Question 1).

G Piperidine1 Piperidine Intermediate 1-Piperidinecarbonyl Chloride Piperidine1->Intermediate 1st eq. Phosgene Phosgene (from Triphosgene) Phosgene->Intermediate Product This compound Intermediate->Product 2nd eq. HCl1 + HCl Piperidine2 Piperidine Piperidine2->Product HCl2 + HCl

Preventative Measures & Solutions:

  • Control Stoichiometry: Ensure that at least 2 equivalents of piperidine are used for every 1 equivalent of phosgene (or 0.34 equivalents of triphosgene). Using a slight excess of piperidine can help drive the reaction to completion.

  • Slow Addition: Add the triphosgene solution slowly to the piperidine solution at a low temperature (e.g., 0 °C).[4][5] This maintains a high concentration of piperidine relative to the reactive phosgene intermediate, favoring the second nucleophilic attack to form the desired product.

  • Reaction Time and Temperature: After the addition of triphosgene, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-16 hours) to ensure the second step goes to completion.[4][5]

Question 3: I am seeing a higher molecular weight impurity in my mass spectrometry analysis that I cannot identify. What could it be?

Answer: While less common, the formation of dimer-like impurities can occur, especially if there are impurities in the starting piperidine or if the reaction conditions are not well-controlled. A potential impurity could be an N,N'-carbonyldi-4-piperidinopiperidine type structure if your starting material contains 4-piperidinopiperidine. However, a more general issue is the formation of ureas from amine impurities.

Causality and Mechanism: If the piperidine starting material is contaminated with other primary or secondary amines, these can also react with the phosgene intermediates to form undesired urea byproducts. Similarly, using certain solvents or additives without ensuring they are inert can lead to side products. For instance, using an alcohol as a solvent would lead to the formation of carbamates.[6]

Preventative Measures & Solutions:

  • Purity of Starting Materials: Always use high-purity piperidine and ensure your solvents are anhydrous and free from nucleophilic impurities.[5][7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.[4][5] Moisture can react with triphosgene to generate HCl, which causes the issues described in Question 1.[5]

  • Solvent Choice: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM) or toluene.[4][8]

Summary of Troubleshooting

Observed Issue Potential Side Product Primary Cause Recommended Solution
Stalled Reaction / White Precipitate Piperidine HydrochlorideGeneration of HCl; No scavenger baseAdd >2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).
Low Yield / Intermediate Impurity 1-Piperidinecarbonyl ChlorideIncorrect stoichiometry; Insufficient piperidineUse >2.0 equivalents of piperidine; Slow addition of triphosgene at 0 °C.
Unknown High MW Impurities Urea byproducts from amine impuritiesContaminated starting materials or solventsUse high-purity, anhydrous reagents and solvents under an inert atmosphere.

Recommended Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Piperidine (2.0 equivalents)

  • Triphosgene (0.34-0.40 equivalents)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add piperidine (2.0 eq.) and triethylamine (2.2 eq.).[4]

  • Dissolution: Add anhydrous DCM and stir until all reagents are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.[4][5]

  • Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.34-0.40 eq.) in anhydrous DCM. Slowly add this solution to the stirred piperidine solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of triethylammonium chloride will form.[4][5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the piperidine starting material is consumed.

  • Workup: Quench the reaction by carefully adding water or a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visual Workflow for Troubleshooting

G cluster_start cluster_problem cluster_analysis cluster_solution Start Reaction Start: Piperidine + Triphosgene Problem Low Yield or Stalled Reaction? Start->Problem Precipitate White Precipitate Observed? Problem->Precipitate Yes Success Successful Synthesis Problem->Success No TLC Intermediate Spot on TLC? Precipitate->TLC No Solution_Base Root Cause: HCl Formation Solution: Add scavenger base (e.g., Triethylamine) Precipitate->Solution_Base Yes Solution_Stoich Root Cause: Insufficient Piperidine Solution: Use >2 eq. Piperidine, Slow addition at 0°C TLC->Solution_Stoich Yes TLC->Success No

References

  • What is Triphosgene and its significance in chemical reactions? - FAQ - Guidechem. (n.d.).
  • Triphosgene - Wikipedia. (n.d.).
  • A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.).
  • A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) - Benchchem. (n.d.).
  • Technical Support Center: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) - Benchchem. (n.d.).
  • Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC. (n.d.).
  • Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. (n.d.).
  • WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) - Benchchem. (n.d.).
  • 8 - Organic Syntheses Procedure. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - LSU Scholarly Repository. (n.d.).
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC - NIH. (n.d.).
  • Triphosgene and its Application in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
  • Reactivity and Reaction Mechanism for Reactions of 1,1'-(Azodicarbonyl) dipiperidine with Triphenylphosphines - ResearchGate. (n.d.).
  • Phosgene and Substitutes - Sigma-Aldrich. (n.d.).

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Introduction: The Importance of Purity for 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 1,1'-Carbonyldipiperidine by recrystallization, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting, FAQs, and detailed protocols to address common challenges in the purification process.

This compound, a urea derivative, is a crucial building block in various synthetic applications. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[1] This guide serves as a technical support resource for overcoming common hurdles encountered during the recrystallization of this compound.

Core Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at room or lower temperatures.[1][2] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound has crystallized).[2][3]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystalline phase.[4][5] This phenomenon can lead to poor purification because impurities often dissolve readily in the oily droplets.[4][6]

Causality:

  • Low Melting Point: Oiling out frequently occurs when the boiling point of the solvent is higher than the melting point of the compound.[5] The solution becomes supersaturated at a temperature where the solute is thermodynamically more stable as a liquid than a solid.[7]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the crude product, increasing the likelihood of oiling out.[6][8]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[7]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and then allow it to cool more slowly.[5][6]

  • Lower the Cooling Temperature: Use a solvent with a lower boiling point.

  • Promote Slower Cooling: Insulate the flask to ensure the solution cools as slowly as possible. This gives molecules more time to align into a crystal lattice.[1][5]

  • Use a Mixed-Solvent System: If using a single solvent is problematic, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[2]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: The failure of a compound to crystallize from a cooled solution is typically due to either excessive solvent use or the formation of a stable supersaturated solution.

Causality:

  • Excess Solvent: This is the most common reason for crystallization failure.[5] If too much solvent is used, the solution may not be saturated enough for crystals to form even at low temperatures.[9]

  • Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. In this state, crystallization requires a nucleation point to begin.[5]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow the concentrated solution to cool again.[5][6] Be careful not to evaporate too much, which could cause the product to crash out of solution too quickly.

  • Induce Crystallization (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[10][11][12]

  • Induce Crystallization (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12][13] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[12]

  • Drastic Cooling: As a last resort, placing the flask in a colder bath (e.g., an ice-salt bath) may help induce crystallization.[13] However, be aware that this can lead to the formation of smaller, less pure crystals.[14]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low recovery rate is often a consequence of procedural choices during the recrystallization process.

Causality:

  • Using Excess Solvent: Dissolving the crude product in more than the minimum required amount of boiling solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[6][15]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), it will be lost.[9]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave a substantial amount of product in the solution.

Solutions:

  • Use the Minimum Solvent: Carefully add just enough hot solvent to completely dissolve the crude solid.[1][15]

  • Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering. This excess can then be evaporated before cooling.[9][14]

  • Maximize Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize the precipitation of the product.

  • Second Crop: It may be possible to recover more product by evaporating a portion of the solvent from the mother liquor to obtain a second, albeit likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing this compound? A: The ideal solvent should have a steep solubility curve for the compound.[2] For amides and ureas, polar solvents are often a good starting point.[16] You should experimentally screen several candidates. Good starting points for this compound could include acetonitrile, ethanol, or acetone.[16] The process involves testing the solubility of a small amount of your crude material in a small volume of each solvent at room temperature and then at the solvent's boiling point.[2][3]

Q: My crude product is colored. How can I remove the color? A: Soluble colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[14][17] The colored impurities adsorb onto the surface of the carbon particles, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.[17]

Q: Is it better to cool the solution quickly or slowly? A: Slow cooling is almost always preferred.[1] Gradual cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[6] Rapid cooling tends to produce smaller crystals and can trap impurities.[14]

Experimental Protocols

Protocol 1: Solvent Selection Screening
  • Place approximately 50 mg of crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, acetonitrile, toluene, hexane) dropwise at room temperature, swirling after each drop, up to about 1 mL. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.[3]

  • Observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Once a suitable solvent is identified, cool the test tube in an ice bath to see if well-formed crystals appear.

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[17] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1][14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very PolarGood for polar compounds; high boiling point can be an issue.[18]
Ethanol78PolarA common and effective solvent for many organic compounds.
Acetone56Polar AproticVolatile and dissolves many organic compounds; can be too good a solvent.[16]
Acetonitrile82Polar AproticOften gives good results for the recrystallization of amides.[16][19]
Ethyl Acetate77IntermediateA versatile solvent, less polar than alcohols.
Toluene111NonpolarGood for less polar compounds; high boiling point.
Hexane69NonpolarOften used as an anti-solvent in mixed-solvent systems.[7]

Visualizations

Recrystallization_Workflow A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Optional: Add Charcoal B->C D Optional: Hot Filtration B->D If Insoluble Impurities Present E Cool Slowly to Room Temp B->E If No Optional Steps Needed C->D C->E If No Filtration Needed D->E F Cool in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree Start Solution Cooled. Did Crystals Form? No NO Start->No Yes YES Start->Yes Supersaturated Supersaturated or Too Much Solvent? No->Supersaturated Scratch Action: Scratch Flask with Glass Rod Supersaturated->Scratch Try First Seed Action: Add a Seed Crystal Scratch->Seed If Scratching Fails Evaporate Action: Evaporate Excess Solvent & Recool Seed->Evaporate If Seeding Fails Quality What is the Quality? Yes->Quality OiledOut Formed an Oil Quality->OiledOut LowYield Low Yield Quality->LowYield GoodCrystals Good Crystals Quality->GoodCrystals FixOil Action: Reheat, Add More Solvent, Cool Slowly OiledOut->FixOil FixYield Action: Check Mother Liquor. Minimize Solvent Next Time. LowYield->FixYield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
  • Brainly. (2023, August 15).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • University of Sherbrooke. (n.d.).
  • University of Florida, Department of Chemistry. (2006, January 8).
  • Chemistry LibreTexts. (2022, April 7). 3.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2025, August 20). 3.
  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
  • PubChem. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine. [Link]
  • Common Organic Chemistry. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP). [Link]
  • Biocyclopedia. (n.d.).
  • ResearchGate. (2020, November 2).
  • SlidePlayer. (n.d.). Solid organic cpd.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]
  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • California State University, Dominguez Hills. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). The Chemical Synthesis of the 1-C-Alkyl Substituted Pyrrolidine and Piperidine Iminosugar Natural Products and their Analogues. [Link]

Sources

Challenges in handling moisture-sensitive 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming the Challenges of a Moisture-Sensitive Reagent

Welcome to the technical support guide for 1,1'-Carbonyldipiperidine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile yet challenging reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success of your experiments.

This compound is a valuable non-volatile, solid reagent, often used as a safer alternative to the highly toxic phosgene gas for the synthesis of ureas, carbamates, and other carbonyl derivatives.[1][2] Its efficacy, however, is critically dependent on its purity, which is directly threatened by its acute sensitivity to moisture. This guide will address the common issues encountered when handling this reagent and provide robust troubleshooting strategies.

The Core Challenge: Irreversible Hydrolysis

The central issue with this compound is its rapid and irreversible reaction with water. The carbonyl carbon atom is highly electrophilic, making it an easy target for nucleophilic attack by even trace amounts of moisture present in the atmosphere, on glassware, or in solvents.

This hydrolysis reaction decomposes the reagent into two equivalents of piperidine and one molecule of carbon dioxide gas. The generation of these byproducts is the root cause of most experimental failures. The resulting piperidine is a basic and volatile secondary amine that can interfere with your reaction's pH, act as a competing nucleophile, or lead to unwanted side products.[3]

Hydrolysis_Mechanism reagent This compound intermediate Unstable Carbamic Acid Intermediate reagent->intermediate + H₂O water H₂O (Moisture) piperidine Piperidine (x2) intermediate->piperidine Decomposition co2 Carbon Dioxide (CO₂) intermediate->co2 Decomposition

Caption: Hydrolysis pathway of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered in the lab.

Question 1: How can I visually assess the quality of my this compound?

Answer: A high-purity sample of this compound should be a free-flowing, white to off-white crystalline solid. Any of the following signs indicate significant degradation due to moisture exposure:

  • Clumping: The solid is no longer free-flowing and has formed hard clumps.

  • Odor: A distinct, strong amine-like odor (the smell of piperidine[3]) is present. Pure reagent should be relatively odorless.

  • Discoloration: While slight color variations can exist, any significant change from the manufacturer's specification may indicate impurities.

If you observe these signs, it is highly probable that the reagent has been compromised. Using it will likely lead to poor yields and complex product mixtures.

Question 2: My reaction to form an unsymmetrical urea is giving low yields and a significant amount of a symmetrical urea byproduct. Is my reagent the problem?

Answer: This is a classic symptom of using hydrolyzed this compound. Here's the causal chain:

  • Reagent Decomposition: Moisture has already decomposed a portion of your this compound into piperidine.

  • Stoichiometric Imbalance: You add your primary amine (Amine A) to the reaction. However, there is less active reagent than you calculated.

  • Byproduct Formation: The piperidine present in the bottle competes with your intended amine (Amine B) for the remaining active reagent, or worse, the active intermediate formed from Amine A reacts with another molecule of Amine A, leading to the formation of a symmetrical urea (A-CO-A).

The workflow below will guide you through diagnosing this issue.

Troubleshooting_Workflow start Low Yield / Byproducts in Urea Synthesis check_reagent Assess Reagent Quality: - Free-flowing? - Odorless? - Correct Appearance? start->check_reagent reagent_bad Reagent is clumped or has piperidine odor. check_reagent->reagent_bad No reagent_ok Reagent appears fine. check_reagent->reagent_ok Yes solution_reagent Solution: Procure fresh, high-purity This compound. Store under inert gas. reagent_bad->solution_reagent check_conditions Review Experimental Conditions: - Anhydrous solvents used? - Glassware oven-dried? - Inert atmosphere maintained? reagent_ok->check_conditions conditions_bad Potential moisture ingress during experiment. check_conditions->conditions_bad No conditions_ok Conditions were rigorously anhydrous. check_conditions->conditions_ok Yes solution_conditions Solution: Improve handling technique. Use glove box or Schlenk line. Verify solvent dryness. conditions_bad->solution_conditions other_issues Investigate other parameters: - Reactant purity - Temperature - Reaction time conditions_ok->other_issues

Caption: Troubleshooting workflow for failed urea synthesis.

Question 3: What are the non-negotiable best practices for storing and handling this reagent?

Answer: To preserve the integrity of this compound, rigorous adherence to anhydrous techniques is mandatory.

Aspect Best Practice Rationale
Long-Term Storage Store in the original, tightly sealed container inside a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide) or within an inert atmosphere glove box.[4][5]To provide a continuous, moisture-free environment and prevent atmospheric water vapor from entering the container over time.
Work Environment Handle exclusively under an inert atmosphere (Argon or Nitrogen), preferably in a glove box. If a glove box is unavailable, use Schlenk line techniques.To prevent exposure to atmospheric moisture during weighing and transfer operations.
Glassware All glassware must be rigorously dried in an oven (e.g., >120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.To remove adsorbed water from glass surfaces, which is a common source of contamination.
Solvents & Reagents Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are also anhydrous.Solvents are a primary source of moisture contamination. Even "anhydrous" grade solvents can accumulate water if stored improperly.
Experimental Protocol: Anhydrous Handling for Urea Synthesis

This protocol outlines the key steps for using this compound in a representative synthesis of an unsymmetrical urea, emphasizing moisture control.

Objective: Synthesize N-benzyl-N'-phenylurea.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware (round-bottom flask, dropping funnel, magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Assemble the oven-dried round-bottom flask with a stir bar and septum. Purge the flask with inert gas for 10-15 minutes.

  • Reagent 1 Addition: In a glove box, weigh this compound into a small vial and seal it. Transfer the vial to the fume hood. Dissolve the aniline (1.0 eq) in anhydrous DCM and add it to the reaction flask via syringe.

  • Activation Step: Under a positive pressure of inert gas, quickly add the solid this compound to the stirred solution of aniline in DCM. Stir the reaction at room temperature for 1-2 hours. This step forms the activated N-phenylcarbamoylpiperidine intermediate.

  • Reagent 2 Addition: Dissolve benzylamine (1.0 eq) in anhydrous DCM in a separate, dry flask. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the pure N-benzyl-N'-phenylurea.

By adhering to these stringent handling protocols and being vigilant for the signs of degradation, you can successfully leverage the synthetic power of this compound and avoid the common pitfalls associated with its moisture sensitivity.

References
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2021). ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). PMC - NIH.
  • This compound. (n.d.). PubChem - NIH.
  • A Novel Eco-Friendly Approach for the Synthesis of Azodicarbonamide Foaming Agent. (2024). Organic Chemistry Research.
  • A High Yielding, One-pot Synthesis of Substituted Ureas from the Corresponding Amines Using Mitsunobu's Reagent. (2006). ResearchGate.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000). ResearchGate.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). RSC Publishing.
  • Alternatives to Phosgene and Carbon Monoxide. (n.d.). Wiley Online Library.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2000). PMC - NIH.
  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (2009). PMC - NIH.
  • What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? (2023). Quora.
  • Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. (2002). ResearchGate.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2024). New Journal of Chemistry (RSC Publishing).
  • Compositional and Morphological Changes in Water-Induced Early-Stage Degradation in Lead Halide Perovskites. (2019). MDPI.

Sources

Optimizing reaction conditions for 1,1'-Carbonyldipiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,1'-Carbonyldipiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent method involves the reaction of piperidine with a suitable carbonylating agent. The choice of this agent is the most critical variable in the synthesis. Historically, phosgene gas was used, but due to its extreme toxicity, safer solid or liquid alternatives are now standard practice. The most common phosgene substitutes for this synthesis are triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI).[1][2]

Q2: How do I choose the best carbonylating agent? Triphosgene vs. 1,1'-Carbonyldiimidazole (CDI)?

Your choice depends on factors like reaction scale, desired reactivity, and work-up conditions.

  • Triphosgene: A solid, stable, and convenient substitute for phosgene.[2][3] It reacts in a 1:3 molar ratio, effectively delivering three equivalents of phosgene.[4][5] Reactions with triphosgene are often high-yielding but require a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct.[6] It is highly reactive and must be handled with extreme care as it can decompose to phosgene, especially in the presence of moisture or nucleophiles.[4][7]

  • 1,1'-Carbonyldiimidazole (CDI): Another excellent, safer alternative to phosgene. It is a solid reagent that activates carboxylic acids and can be used to form ureas.[8][9] The reaction with piperidine proceeds under mild conditions, and the primary byproducts are imidazole and carbon dioxide, which are generally easy to remove.[9] CDI is particularly useful for smaller-scale syntheses where ease of purification is a priority.

Q3: What is the function of triethylamine or other bases in the reaction with triphosgene?

When piperidine reacts with triphosgene, hydrochloric acid (HCl) is generated as a byproduct. Piperidine itself is a base and could be protonated by this HCl, forming piperidinium hydrochloride. This would take the piperidine out of the reaction, halting the synthesis and significantly reducing the yield. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an "HCl scavenger." It reacts with the generated HCl to form a salt (e.g., triethylammonium chloride), which can be easily removed during the aqueous work-up, allowing the primary reaction to proceed to completion.[6]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6] You should spot the starting material (piperidine), the reaction mixture, and a co-spot (starting material and reaction mixture) on a silica gel plate. The disappearance of the piperidine spot and the appearance of a new, less polar product spot for this compound indicates the reaction is progressing. A suitable solvent system, such as 30% ethyl acetate in hexanes, can be used for development.[7]

Q5: What analytical techniques are recommended for final product characterization?

To confirm the identity and purity of your synthesized this compound, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, showing characteristic peaks for the piperidine ring protons and the carbonyl carbon.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: Shows a strong absorption band for the carbonyl (C=O) group, typically in the range of 1640-1660 cm⁻¹.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the synthesis of this compound using modern, safer reagents.

Protocol 1: Synthesis using Triphosgene

This protocol is adapted from standard procedures for the synthesis of ureas using triphosgene.[2][6]

Materials:

  • Piperidine (2.0 equivalents)

  • Triphosgene (0.34 equivalents, provides 1.02 eq. of phosgene)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • In the flask, dissolve piperidine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, carefully dissolve triphosgene (0.34 eq.) in a small amount of anhydrous DCM and load it into the dropping funnel. Caution: Triphosgene is toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate PPE.[7]

  • Add the triphosgene solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the reaction by TLC until the piperidine is consumed.

  • Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with DCM. d. Combine all organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol leverages the high reactivity and cleaner byproducts of CDI.[8][9]

Materials:

  • Piperidine (2.0 equivalents)

  • 1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer and a nitrogen or argon atmosphere.

  • Dissolve CDI (1.0 eq.) in anhydrous THF.

  • In a separate flask, dissolve piperidine (2.0 eq.) in anhydrous THF.

  • Slowly add the piperidine solution to the stirred CDI solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC for the consumption of CDI.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Dissolve the residue in ethyl acetate or DCM. c. Wash the organic solution sequentially with water (to remove imidazole byproduct) and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the most likely causes?

A: Low yield is a common issue that can often be traced back to reagent quality, reaction setup, or stoichiometry. Let's break down the possibilities:

  • Moisture Contamination: This is the most frequent culprit, especially when using triphosgene. Triphosgene reacts vigorously with water to decompose into HCl and CO₂, preventing it from reacting with your amine.[4]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Dry liquid reagents like piperidine and triethylamine over a suitable drying agent (e.g., KOH pellets for amines) and distill before use.[7]

  • Reagent Quality: The purity of your starting materials is critical.

    • Solution: Use freshly opened or properly stored piperidine and triethylamine. Triphosgene and CDI should be high-purity grades and stored in a desiccator.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully calculate and measure all reagents. For the triphosgene reaction, remember that 1 mole of triphosgene is equivalent to 3 moles of phosgene. Ensure at least 2 equivalents of piperidine and a slight excess of the base (e.g., 2.2 eq. of TEA) are used.

  • Inadequate Temperature Control: The initial reaction with triphosgene is exothermic. If the temperature rises too high, it can lead to side reactions.

    • Solution: Maintain the reaction at 0 °C during the dropwise addition of the triphosgene solution. Slow, controlled addition is key.[6]

Issue 2: Impure Product and Difficult Purification

Q: My crude product shows multiple spots on TLC, and purification by recrystallization is ineffective. What are the likely impurities?

A: The presence of multiple impurities suggests either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover piperidine.

    • Solution: Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial addition phase. Confirm full conversion by TLC before starting the work-up.

  • Partially Reacted Intermediates: With triphosgene, it's possible to form piperidine-1-carbonyl chloride if the stoichiometry is off or the reaction is stopped prematurely. This is a reactive intermediate that can lead to other products.

    • Solution: Ensure sufficient piperidine (at least 2.0 equivalents) is present to react with any carbonyl chloride intermediate formed.

  • Byproduct Salts: In the triphosgene method, triethylammonium chloride is a major byproduct.

    • Solution: This salt is water-soluble. A thorough aqueous work-up (washing with water or saturated NaHCO₃) should effectively remove it. If it precipitates from your organic solvent, it can be removed by filtration before final concentration.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q: I've been monitoring my reaction for several hours, and the starting material is being consumed very slowly or has stopped reacting altogether. What should I do?

A: A stalled reaction can be frustrating, but it is often salvageable.

  • Insufficient Base: If all the triethylamine has been consumed by the generated HCl, the reaction will stop as piperidine becomes protonated.

    • Solution: Add an additional portion (e.g., 0.2-0.3 equivalents) of triethylamine to the reaction mixture and continue monitoring by TLC.

  • Low Temperature: While initial cooling is critical, some reactions require thermal energy to proceed to completion after the initial exothermic phase.

    • Solution: After allowing the reaction to stir at room temperature for 1-2 hours, gently heat the mixture to 35-40 °C to push it to completion.

  • Poor Mixing: In heterogeneous mixtures (e.g., if salts have precipitated), inefficient stirring can slow down the reaction rate.

    • Solution: Ensure vigorous stirring is maintained throughout the reaction. If a large amount of solid has crashed out, consider adding a small amount of additional anhydrous solvent to improve mobility.

Section 4: Safety First - Handling Phosgene Surrogates

Q: What are the critical safety precautions when working with triphosgene?

A: Although triphosgene is a solid and considered a safer alternative to phosgene gas, it must be treated with extreme caution as its toxicity is directly related to its decomposition into phosgene.[4][7]

  • Primary Hazards: Triphosgene is highly toxic, corrosive, and a lachrymator. It may be fatal if inhaled and causes severe burns to the skin, eyes, and respiratory tract.[7][11] It reacts with water to release toxic gases (phosgene and HCl).[7]

  • Engineering Controls: ALWAYS handle triphosgene in a certified chemical fume hood with proper airflow. Never work with it on an open bench.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (Viton or nitrile are often recommended, check manufacturer compatibility charts).

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is also recommended.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Waste Disposal & Quenching: Unreacted triphosgene and reaction mixtures should be quenched carefully. Slowly add the reaction mixture to a stirred, basic solution (e.g., a concentrated solution of sodium bicarbonate or sodium hydroxide) in the fume hood. This will safely decompose the triphosgene. All waste must be disposed of according to your institution's hazardous waste protocols.

Section 5: Data and Visualizations

Table 1: Comparison of Common Carbonylating Agents
FeaturePhosgeneTriphosgene1,1'-Carbonyldiimidazole (CDI)
Physical State GasCrystalline SolidCrystalline Solid
Reactivity Extremely High[1][12]HighModerate
Handling Safety Extremely Hazardous[11][13]Hazardous; safer than phosgene[4][14]Moderate Hazard; moisture sensitive[9]
Key Byproducts HClHCl, CO₂Imidazole, CO₂
Work-up/Purification Simple (gas removal)Aqueous wash to remove saltsAqueous wash to remove imidazole
Primary Use Case Large-scale industrialVersatile lab & scale-upLab-scale, mild conditions
Diagrams

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction & Monitoring cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A Piperidine + Base (TEA) in Anhydrous Solvent C Combine at 0°C A->C B Triphosgene in Anhydrous Solvent B->C D Stir at RT C->D E Monitor by TLC D->E F Aqueous Quench (e.g., NaHCO3) E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

G Start Problem: Low or No Yield Q1 Are all reagents anhydrous and pure? Start->Q1 Sol1 Solution: Dry all solvents/reagents. Use fresh, high-purity materials. Q1->Sol1 No Q2 Is the stoichiometry correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Solution: Recalculate and re-weigh. Ensure >2 eq. piperidine and >2 eq. base. Q2->Sol2 No Q3 Was temperature controlled during addition? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Solution: Maintain 0°C during addition to prevent side reactions. Q3->Sol3 No Q4 Is the reaction stalled? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Start Sol4 Solution: Add more base or gently warm to 35-40°C. Q4->Sol4 Yes End Yield should improve. Q4->End No A4_Yes Yes A4_No No Sol4->Q4

References

  • Environmental Health & Safety, University of New Mexico. Phosgene Standard Operating Procedure Template.
  • Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
  • University of California, Santa Barbara Environmental Health & Safety. Phosgene Standard Operating Procedure.
  • State of New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosgene.
  • S D Fine-Chem Limited. TRIPHOSGENE Safety Data Sheet.
  • Organic Chemistry Portal. 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Google Patents. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Eqipped. 1,1′-Carbonyldiimidazole For Synthesis.
  • Organic Syntheses. 1,1'-carbonyldiimidazole.
  • André, F., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Journal of Peptide Science, 3(6), 429-41.
  • Wikipedia. Carbonyldiimidazole.
  • Organic Syntheses. S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE (DPDTC).
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances.
  • Organic Syntheses. SYNTHESIS OF DITHIENO[3,2-b:2',3'-d]THIOPHENE.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Merck Millipore. Phosgene and Substitutes.
  • ResearchGate. Triphosgene and its Application in Organic Synthesis.
  • Angewandte Chemie. Alternatives to Phosgene and Carbon Monoxide.
  • Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?
  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • Green Chemistry. Selected syntheses of ureas through phosgene substitutes.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • The Journal of Organic Chemistry. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Analytical Chemistry. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.
  • ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

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How to remove byproducts from 1,1'-Carbonyldipiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,1'-Carbonyldipiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important reagent. Here, we address specific purification issues in a direct question-and-answer format, explaining the causality behind each step to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound, and why do they form?

The byproduct profile of your this compound synthesis is almost entirely dependent on the carbonylating agent used. The most prevalent method involves reacting piperidine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.

Common Byproducts and Their Origin:

ByproductChemical Formula / TypeReason for Formation
Piperidine Hydrochloride C₅H₁₁N·HClReaction of excess piperidine with the HCl generated during the reaction. This is the most common byproduct if the acid scavenger (base) is insufficient or inefficient.
Unreacted Piperidine C₅H₁₁NIncomplete reaction due to stoichiometry, reaction time, or temperature control issues.
Triethylamine Hydrochloride (C₂H₅)₃N·HClFormed when triethylamine is used as the acid-scavenging base.
Over-reaction Products Higher molecular weight oligomersCan occur under concentrated conditions or if stoichiometry is not carefully controlled, though generally less common for this specific synthesis.
Degradation Products of Triphosgene Phosgene (COCl₂), ChloroformatesTriphosgene is a stable solid but acts as a source of phosgene in solution[1]. Incomplete reaction or improper quenching can leave reactive intermediates.

The primary reaction involves the nucleophilic attack of two equivalents of piperidine on the carbonyl source. For every mole of this compound formed from triphosgene, multiple moles of HCl are generated, which must be neutralized by a base to prevent the formation of the unreactive piperidine hydrochloride salt.

Q2: My crude product is contaminated with unreacted piperidine. What is the most effective way to remove it?

Residual piperidine is a common basic impurity. Its removal is critical and can be achieved effectively by leveraging its basicity to convert it into a water-soluble salt.

Troubleshooting Protocol: Acidic Wash for Piperidine Removal

This protocol is suitable for products dissolved in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The target compound, this compound, is an amide and is generally stable to brief exposure to dilute acid.

Step-by-Step Methodology:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous hydrochloric acid (e.g., 0.5 M to 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure. The basic piperidine will react with HCl to form piperidine hydrochloride, which is highly soluble in the aqueous layer[2].

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional): For significant amounts of piperidine contamination, repeat the acidic wash (Steps 2-4) with a fresh portion of dilute HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product[3].

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2, fontcolor="#202124"] edge [fontname="Arial", color="#5F6368", arrowhead=normal]

} caption { label = "Workflow for Acidic Wash Purification"; fontname = "Arial"; fontsize = 12; }

Caption: Logic diagram for the removal of basic piperidine impurity via acidic workup.

Q3: After the reaction, I have a large amount of salt (piperidine or triethylamine hydrochloride). How do I remove it?

These salts are highly polar and readily soluble in water, making their removal straightforward via an aqueous workup.

Troubleshooting Protocol: Aqueous Workup for Salt Removal

  • Quench Reaction: Upon reaction completion (monitored by TLC), carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate[3]. This neutralizes any remaining acidic species.

  • Dilute: Dilute the mixture with your extraction solvent (e.g., dichloromethane) and water.

  • Wash: Transfer the entire mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x) to dissolve and remove the bulk of the hydrochloride salts.

    • Brine (1x) to facilitate layer separation and remove residual water.

  • Isolate: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, now free of salt byproducts[3][4].

Q4: My product looks clean by TLC but is an oil/waxy solid. How can I obtain a crystalline material?

Obtaining a crystalline product is crucial for ensuring high purity and ease of handling. If your product resists crystallization, recrystallization or trituration is recommended. This compound is often recrystallized from a solvent system like ethyl acetate/hexanes[3].

Troubleshooting Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include:

    • Single Solvent: Isopropanol, ethanol, toluene[5].

    • Solvent Pair: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Toluene/Hexanes.

  • Procedure: a. Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair). b. If using a solvent pair, slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate. c. Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. d. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove all residual solvent.

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2, fontcolor="#202124"] edge [fontname="Arial", color="#5F6368", arrowhead=normal]

} caption { label = "Recrystallization workflow for purification."; fontname = "Arial"; fontsize = 12; }

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. (2006). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • Google Patents. (2015). US9126904B2 - Process for preparing isocyanates by phosgenation of amines in the liquid phase.
  • Al-Zoubi, R. M., et al. (2020). A decade review of triphosgene and its applications in organic reactions. PMC.
  • Google Patents. (2014). EP2785684A1 - Method for the production of isocyanates by means of phosgenation of the respective amines in the gaseous phase.
  • Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles.
  • Wikipedia. (n.d.). Triphosgene.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Chemical Communications (RSC Publishing). (2018). Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols.
  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2014). Triphosgene and its Application in Organic Synthesis | Request PDF.
  • Reddit. (2020). Workup for isocyante synthesis from triphoagene?.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol.

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Troubleshooting low conversion rates in 1,1'-Carbonyldipiperidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 1,1'-Carbonyldipiperidine (CDP). This guide is designed for researchers, chemists, and drug development professionals who utilize CDP as a phosgene equivalent for the synthesis of ureas, carbamates, and amides. As a crystalline, non-volatile solid, CDP offers a safer alternative to hazardous reagents like phosgene.[1][2] However, achieving high conversion rates requires careful attention to reagent quality, reaction conditions, and substrate reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, ensuring your reactions are efficient, reproducible, and successful.

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common and frustrating issue in CDP-mediated reactions: low or incomplete conversion of starting materials. The guide is structured in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My reaction has stalled or shows very low conversion. What are the primary factors I should investigate?

Low conversion is rarely due to a single issue. It's typically a result of one or more competing factors related to reagents, conditions, or inherent substrate limitations. A systematic approach is the most effective way to diagnose the problem.

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Conversion Observed reagents Step 1: Verify Reagent & Substrate Integrity start->reagents Begin Diagnosis conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK? sub_reagents Moisture Contamination? CDP or Amine Degradation? Incorrect Stoichiometry? reagents->sub_reagents side_reactions Step 3: Assess for Competing Pathways conditions->side_reactions Conditions OK? sub_conditions Incorrect Temperature? Suboptimal Solvent? Insufficient Reaction Time? Inadequate Mixing? conditions->sub_conditions solution Optimized Reaction side_reactions->solution Resolved sub_side_reactions Steric Hindrance? Low Amine Nucleophilicity? Side Product Formation? side_reactions->sub_side_reactions ReactionMechanism CDP This compound (CDP) Intermediate Activated Intermediate (Piperidinyl Carbamate) CDP->Intermediate Amine1 Amine 1 (R1-NH2) Amine1->Intermediate Step 1: Nucleophilic Attack Amine2 Amine 2 (R2-NH2) Urea Unsymmetrical Urea Amine2->Urea Piperidine1 Piperidine Intermediate->Piperidine1 Displaces Intermediate->Urea Step 2: Nucleophilic Attack Piperidine2 Piperidine Urea->Piperidine2 Displaces

Caption: General mechanism for unsymmetrical urea synthesis using CDP.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using CDP over phosgene or triphosgene? CDP is a stable, crystalline solid that is significantly safer and easier to handle than gaseous phosgene or its volatile liquid equivalent, diphosgene. [2]It eliminates the need for specialized equipment and containment procedures associated with highly toxic reagents. The byproducts of the reaction are piperidine and its salts, which are generally easier to remove during workup than the chlorinated byproducts from phosgene equivalents. [1] Q2: How do I monitor the progress of my CDP reaction? The most common and accessible method is Thin-Layer Chromatography (TLC). [3]Stain with potassium permanganate or ninhydrin to visualize the amine starting materials. The disappearance of the limiting amine and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [4][5][6] Q3: My reaction worked, but I am having trouble with purification. What are the common byproducts? The primary byproduct is piperidine. If your product is basic, it can be difficult to separate. An acidic wash (e.g., with 1M HCl) during the aqueous workup will protonate the piperidine, making it highly water-soluble and easily removed into the aqueous layer. If you used an excess of one amine to drive the reaction, you may also have a symmetrical urea byproduct (R1-NH-CO-NH-R1), which will require chromatographic separation.

Q4: Can CDP be used for reactions other than urea synthesis? Yes. CDP is a versatile carbonylating agent. It can be used to synthesize:

  • Carbamates: By reacting CDP with an alcohol, followed by an amine.

  • Carbonates: By reacting CDP with two equivalents of an alcohol.

  • Amides: While less common, it can be used to activate carboxylic acids for subsequent reaction with amines, although other coupling agents are often more efficient for this specific transformation. [7][8][9] Q5: What are the key safety precautions for handling CDP? While safer than phosgene, CDP is still a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye irritation. [10]Always handle CDP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [11]

References

  • Benchchem. (2025). Technical Support Center: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in Chemical Synthesis. Benchchem.
  • Benchchem. (n.d.). how to minimize byproduct formation in Mitsunobu reactions using ADDP. Benchchem.
  • Cayman Chemical. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (CAS 10465-81-3). Cayman Chemical.
  • MedChemExpress. (n.d.). 1,1'-(Azodicarbonyl)-dipiperidine (ADDP). MedChemExpress.
  • Enamine. (n.d.). ADDP. Enamine.
  • ResearchGate. (2015). Optimization of reaction conditions for amide bond formation.
  • Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Common Organic Chemistry. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Benchchem. (n.d.).
  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Thermo Fisher Scientific. (2025).
  • Benchchem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Benchchem. (2025). An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Cayman Chemical. (2025). 1,1'-(Azodicarbonyl)
  • Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Royal Society of Chemistry. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Benchchem.
  • Benchchem. (n.d.). purification challenges with 1,1'-(Azodicarbonyl)dipiperidine byproducts. Benchchem.
  • MDPI. (2023).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC.
  • MDPI. (n.d.).
  • ScholarWorks@CWU. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous.
  • Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • ChemRxiv. (n.d.).
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.
  • Sigma-Aldrich. (n.d.). Phosgene and Substitutes. Sigma-Aldrich.
  • Thieme Chemistry. (2018).
  • Purdue University Graduate School. (n.d.).
  • National Institutes of Health. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. PubMed.
  • National Institutes of Health. (2003).
  • ResearchGate. (2025). A High Yielding, One-pot Synthesis of Substituted Ureas from the Corresponding Amines Using Mitsunobu's Reagent.
  • Royal Society of Chemistry. (n.d.). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes.
  • Reddit. (n.d.). Mitsunobu reaction issues.
  • Santa Cruz Biotechnology. (n.d.). Synthesis Reagents.

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Stability and storage conditions for 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1'-Carbonyldipiperidine

Guide for Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound (CAS No. 5395-04-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. As a stable, solid substitute for phosgene or its equivalents, its integrity is paramount for reproducible and successful outcomes.

This guide provides answers to frequently asked questions, a troubleshooting reference for common experimental issues, and best-practice protocols for handling and storage.

Technical Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum shelf-life, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Many suppliers recommend storage at ambient room temperature.[1] The key is to rigorously exclude moisture.

Q2: Is the compound sensitive to light, air, or temperature?

  • Light: While not acutely sensitive, it is good practice to store the reagent in an opaque or amber glass bottle to protect it from light, which can prevent potential long-term degradation.[1]

  • Air: The compound is stable in the air, but prolonged exposure to atmospheric moisture should be avoided. The primary concern with air exposure is the introduction of water.

  • Temperature: The compound is a low-melting solid (44-47 °C) and is stable at ambient temperatures. Avoid storing it near heat sources like ovens or drying ovens to prevent melting or potential slow degradation over time.

Q3: How significant is the risk of hydrolysis, and what are the degradation products?

As a urea derivative, this compound is susceptible to hydrolysis, particularly in the presence of moisture and strong acids or bases. While stable under neutral, anhydrous conditions, contamination with water can lead to its slow decomposition. The hydrolysis products are piperidine and carbon dioxide.

The presence of piperidine, a basic and nucleophilic amine, can interfere with many chemical reactions, potentially leading to unexpected side products or reaction failure.

Q4: What are the visible signs of degradation in this compound?

  • Change in Physical State: The reagent should be a crystalline solid. Clumping, stickiness, or the appearance of an oily film suggests moisture absorption and possible degradation.

  • Odor: Pure this compound should be largely odorless. A distinct amine-like smell is a strong indicator of hydrolysis, as it signals the formation of piperidine.[2]

  • Discoloration: While the pure compound is a white to off-white solid, significant discoloration could indicate contamination or degradation.

Q5: With which substances is this compound incompatible?

The primary incompatibility is with strong oxidizing agents.[1] Additionally, to prevent hydrolysis, it should not be stored in close proximity to strong acids or bases, or in environments where it can readily absorb moisture.

Troubleshooting Guide

Experimental failures can often be traced back to reagent quality. This guide helps diagnose issues potentially linked to the stability and storage of this compound.

Observed Problem Potential Cause (Storage-Related) Recommended Solution & Prevention
Reaction fails or shows low yield. The reagent may have hydrolyzed due to moisture exposure, reducing the concentration of the active compound.Use a fresh, unopened vial of the reagent. To prevent recurrence, ensure the container is purged with inert gas (e.g., argon or nitrogen) after each use and stored in a desiccator.
Unexpected basicity in the reaction mixture (pH change). Degradation has produced piperidine, a secondary amine with a pKa of ~11.2, which acts as a base.Confirm degradation by checking for a characteristic amine odor from the stock bottle. Discard the degraded reagent. Always handle the reagent in a dry environment (e.g., glovebox or under a stream of inert gas) to minimize moisture contact.
Formation of unexpected byproducts. The nucleophilic piperidine byproduct from hydrolysis may be reacting with electrophilic starting materials or intermediates in your reaction.Characterize the byproduct to confirm if it is consistent with a piperidine adduct. Use a fresh vial of this compound and ensure all solvents and other reagents are rigorously dried before use.
Reagent appears clumped, sticky, or discolored. The reagent has absorbed atmospheric moisture, a precursor to hydrolysis.Do not use the reagent. Discard it according to your institution's safety protocols. Purchase smaller quantities if usage is infrequent to ensure a fresh supply and minimize opportunities for moisture contamination over time.

Experimental Protocols

Best Practices for Handling and Dispensing Solid this compound

This protocol minimizes the risk of moisture contamination, preserving the integrity of the reagent.

  • Preparation: Before opening, allow the reagent container to equilibrate to ambient laboratory temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations in a glovebox or glove bag with a dry nitrogen or argon atmosphere.

  • Alternative Handling: If a glovebox is unavailable, minimize air exposure. Open the container, quickly weigh the desired amount of reagent into a separate, dry vessel, and immediately and tightly reseal the stock bottle. It is advisable to flush the headspace of the stock bottle with an inert gas before sealing.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Avoid using tools that have been cleaned with water or alcohols unless they have been thoroughly oven- or flame-dried.

  • Post-Dispensing Storage: For the main stock bottle, consider wrapping the cap seal with paraffin film to provide an extra barrier against moisture ingress. Store the container in a desiccator for added protection.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process when troubleshooting an experiment where the stability of this compound is .

G start Reaction Failure or Anomalous Result check_reagent Inspect Stock Bottle of This compound start->check_reagent visual_check Visual Check: - Clumped/Sticky? - Discolored? check_reagent->visual_check odor_check Odor Check: - Amine-like smell? visual_check->odor_check No problem_found Degradation Likely (Moisture Contamination) visual_check->problem_found Yes storage_check Review Storage: - Tightly sealed? - Stored in desiccator? odor_check->storage_check No odor_check->problem_found Yes storage_check->problem_found No (Improper Storage) no_obvious_issue No Obvious Signs of Degradation storage_check->no_obvious_issue Yes solution_discard Action: Discard old reagent. Use a fresh, unopened vial. problem_found->solution_discard solution_protocol Action: Review handling protocol. Ensure anhydrous conditions. problem_found->solution_protocol solution_other Action: Troubleshoot other reaction parameters (solvent, other reagents, temperature). no_obvious_issue->solution_other

Caption: Troubleshooting workflow for reagent stability issues.

References

  • BenchChem. (2025). Essential Safety and Logistics for Handling 1,1'-(Azodicarbonyl)-dipiperidine. BenchChem. [Link not available]
  • MedChemExpress. (n.d.). 1,1'-(Azodicarbonyl)-dipiperidine (ADDP). Retrieved from MedChemExpress. [Link not available]
  • Cayman Chemical. (2025). 1,1'-(Azodicarbonyl)dipiperidine - Safety Data Sheet. Retrieved from Cayman Chemical. [Link not available]
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). 1,1'-(Azodicarbonyl)dipiperidine - Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link not available]
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TargetMol. (2025). Safety Data Sheet.
  • MOLBASE. (n.d.). di(piperidin-1-yl)methanone | 5395-04-0.
  • LookChem. (n.d.). This compound.
  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet. Retrieved from FUJIFILM Wako Chemicals. [Link not available]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1,1'-carbonylbis- (CAS 5395-04-0).
  • Organic Chemistry Portal. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet. Retrieved from Cayman Chemical. [Link not available]
  • PubMed. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085.
  • PubMed. (1993). Hydrolysis of glycosylpyridinium ions by anomeric-configuration-inverting glycosidases.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.

Sources

Technical Support Center: Synthesis Strategies to Avoid Piperidine Hydrochloride Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the unintentional formation of piperidine hydrochloride during chemical synthesis. Our focus is to equip you with the knowledge to proactively design experiments that mitigate this issue and to effectively troubleshoot its occurrence.

Troubleshooting Guide: Unwanted Piperidine Hydrochloride Formation

This section addresses specific problems you might encounter related to the formation of piperidine hydrochloride, offering explanations and actionable solutions.

Question 1: I've unexpectedly isolated a white crystalline solid from my reaction mixture which I suspect is piperidine hydrochloride. How can I confirm its identity?

Answer:

Confirming the identity of a suspected byproduct is a critical first step. Piperidine hydrochloride is a white crystalline solid that is soluble in water and alcohol.[1]

Recommended Analytical Workflow:

  • Solubility Test: Check the solubility of the isolated solid in water and a common organic solvent like dichloromethane. Piperidine hydrochloride's high polarity makes it readily soluble in aqueous media but poorly soluble in many nonpolar organic solvents.[1]

  • Melting Point Analysis: Determine the melting point of the crystalline solid. Piperidine hydrochloride has a reported melting point of 245-248 °C.[2][3] A sharp melting point in this range is a strong indicator.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD). The spectrum should show characteristic peaks for the piperidine ring protons.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a peak corresponding to the piperidinium ion (C₅H₁₂N⁺) at an m/z of approximately 86.1.

  • Argentometric Titration: This classic method can be used to quantify the chloride content, providing further confirmation.[4]

Here is a logical workflow for the identification process:

Caption: Workflow for the identification of suspected piperidine hydrochloride.

Question 2: My reaction involves a chlorinated reagent and piperidine as a base/nucleophile. How can I prevent the formation of piperidine hydrochloride?

Answer:

The formation of piperidine hydrochloride in such cases is a simple acid-base reaction where the basic piperidine reacts with hydrogen chloride (HCl), which can be present as a reagent or formed in situ.

Causality: The nitrogen atom in piperidine has a lone pair of electrons, making it a Brønsted-Lowry base that readily accepts a proton (H⁺) from HCl.[1]

Prevention Strategies:

  • Use a Non-Nucleophilic Scavenger Base: Introduce a "scavenger" base that is sterically hindered and non-nucleophilic to neutralize the HCl as it is formed. This prevents the protonation of piperidine.

    • Examples: Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are commonly used for this purpose.[5] They are basic enough to react with HCl but their bulkiness prevents them from competing with piperidine as a nucleophile.

  • Employ an Inorganic Base: A solid-supported or insoluble inorganic base can also be effective.

    • Examples: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[5] These can be easily filtered off at the end of the reaction.

  • Modify the Reaction Sequence: If possible, consider a synthetic route that avoids the use of highly reactive chlorinated reagents in the presence of piperidine.

Sources

Technical Support Center: Optimizing Piperidine & Triphosgene Stoichiometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with piperidine and triphosgene. The reaction between a secondary amine and a phosgene equivalent is fundamental, yet achieving high yields and purity requires a nuanced understanding of the underlying stoichiometry and reaction dynamics. This guide is structured as a series of common questions and troubleshooting scenarios to provide not just procedural steps, but the causal logic behind them, ensuring you can adapt and optimize for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the theoretically correct stoichiometry for reacting piperidine with triphosgene, and why is this ratio rarely used without modification?

A1: Theoretically, one molecule of triphosgene [bis(trichloromethyl) carbonate] is equivalent to three molecules of phosgene. The reaction with a secondary amine, such as piperidine, to form the corresponding carbamoyl chloride proceeds as follows:

(Cl₃CO)₂CO + 6 C₅H₁₀NH → 3 C₅H₁₀NCOCl + 3 [C₅H₁₀NH₂]⁺Cl⁻

Based on this balanced equation, the molar ratio appears to be 1 equivalent of triphosgene to 6 equivalents of piperidine. However, this is misleading for practical synthesis. The reaction generates three equivalents of hydrogen chloride (HCl). This HCl byproduct immediately reacts with the basic piperidine, forming the inactive piperidinium hydrochloride salt. Therefore, half of your piperidine is consumed in an acid-base neutralization rather than the desired nucleophilic attack.

In practice, to avoid sacrificing your nucleophile, the reaction is almost always run with a non-nucleophilic scavenger base.[1] This leads to a more practical stoichiometric consideration:

  • Piperidine: 1 equivalent (per desired carbamoyl chloride unit)

  • Triphosgene: ~0.34 equivalents (a slight excess is common)

  • Scavenger Base (e.g., Pyridine, Triethylamine): At least 1 equivalent (to neutralize the HCl produced)

The order of addition is also critical to prevent side reactions, a point elaborated upon in the troubleshooting section.[1][2]

Q2: My reaction yield is consistently low. What are the most probable stoichiometric and procedural causes?

A2: Low yields are a frequent issue and can typically be traced back to one of three primary causes, all related to stoichiometry and reaction control:

  • Inadequate Acid Scavenging: This is the most common pitfall. If an insufficient amount of scavenger base (like triethylamine or pyridine) is used, the generated HCl will protonate the piperidine, rendering it non-nucleophilic and halting the reaction.[1][3] You must use at least one equivalent of scavenger base for every equivalent of piperidine that reacts.

  • Formation of Symmetrical Urea: The desired carbamoyl chloride product is itself an electrophile. If it encounters another molecule of piperidine, it will react to form a stable, and often difficult to separate, symmetrical urea byproduct (1,1'-(carbonyl)bis(piperidine)). This is particularly problematic if there are localized areas of high piperidine concentration or if the reaction temperature is too high.[2][4]

  • Hydrolysis: Triphosgene and the carbamoyl chloride intermediate are highly sensitive to moisture. Inadequate drying of glassware, solvents, or reactants will lead to decomposition and significantly lower yields.

Optimizing for these factors involves careful control over reactant ratios, temperature, and the rate of addition to manage reactive intermediates.[5]

Troubleshooting Guide: Common Experimental Issues

Problem 1: A large amount of white precipitate forms immediately, and my reaction stalls.

This precipitate is almost certainly the hydrochloride salt of your amine base (e.g., triethylammonium chloride or piperidinium chloride). Its formation is expected, but if it appears rapidly and the reaction does not proceed, it points to a specific stoichiometric imbalance.

Troubleshooting Workflow:

start Observation: Reaction Stalls, Heavy Precipitate Forms check_base Stoichiometry Check: Was a dedicated scavenger base used? (e.g., Triethylamine) start->check_base check_ratio check_ratio check_base->check_ratio Yes no_scavenger Root Cause: No Scavenger Base. Piperidine is consumed as base. check_base->no_scavenger No low_scavenger Root Cause: Insufficient Scavenger Base. Piperidine is partially consumed. check_ratio->low_scavenger No solution solution no_scavenger->solution low_scavenger->solution

Sources

Technical Support Center: Mastering Temperature Control in Exothermic 1,1'-Carbonyldipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Exothermic Landscape of 1,1'-Carbonyldipiperidine Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical and organic chemistry, presents a significant operational challenge: the management of a highly exothermic reaction. The reaction of piperidine with a phosgene equivalent, such as triphosgene, releases a substantial amount of heat.[1][2] Failure to adequately control the reaction temperature can lead to a cascade of undesirable events, including thermal runaway, diminished yield, reduced product purity, and significant safety hazards.[3][4]

This technical support center is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge and tools to confidently and safely manage the temperature profile of this synthesis. Through a combination of frequently asked questions, in-depth troubleshooting guides, and best practices, this resource aims to transform a potentially hazardous procedure into a controlled and reproducible method.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: The reaction between piperidine and triphosgene (or phosgene) is highly exothermic.[1][2] This means it generates a significant amount of heat. Without precise temperature control, the reaction rate can accelerate exponentially, leading to a dangerous situation known as thermal runaway.[3] This can result in a rapid increase in temperature and pressure within the reaction vessel, potentially causing equipment failure, release of toxic materials, and even an explosion.[3][5] Furthermore, elevated temperatures can lead to the formation of unwanted byproducts, reducing the purity and overall yield of the desired this compound.

Q2: What is triphosgene and why is it used instead of phosgene gas?

A2: Triphosgene, or bis(trichloromethyl) carbonate, is a solid, crystalline compound that serves as a safer and more convenient alternative to the highly toxic and gaseous phosgene.[6] In the presence of a nucleophile, such as an amine, or with gentle heating, triphosgene decomposes to generate phosgene in situ. This controlled release avoids the hazards associated with handling and storing large quantities of phosgene gas. However, it is crucial to remember that triphosgene itself is toxic and should be handled with extreme care in a well-ventilated fume hood.[6]

Q3: What are the primary impurities that can form due to poor temperature control?

A3: Elevated reaction temperatures can promote the formation of several impurities. While specific studies on this compound are not abundant, analogous reactions with amines and phosgene suggest the potential for over-alkylation products, side reactions with the solvent, and the formation of ureas from the reaction of the product with any remaining piperidine. In some cases, unreacted intermediates or degradation products can also be present.[7][8] The presence of multiple spots on a TLC plate after the reaction is a strong indicator of impurity formation.[8]

Q4: Can this reaction be performed without a cooling bath?

A4: It is strongly advised against performing this reaction without an efficient cooling system. The exothermic nature of the reaction requires constant heat removal to maintain the desired temperature range (typically 0-5 °C).[2] Attempting the synthesis without a cooling bath significantly increases the risk of a thermal runaway.[3][4]

Troubleshooting Guide: From Temperature Spikes to Reaction Stalls

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound, with a focus on temperature control.

Problem Potential Causes Solutions & Corrective Actions
Rapid, Uncontrolled Temperature Rise 1. Reagent Addition Rate Too Fast: The rate of triphosgene addition is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the correct temperature, has insufficient volume, or poor contact with the reaction flask. 3. Concentrated Reagents: Using overly concentrated solutions of piperidine or triphosgene.1. Immediately halt the addition of triphosgene. 2. Ensure the cooling bath is at the target temperature (0-5 °C) and has adequate ice/coolant. 3. Increase the efficiency of stirring to improve heat transfer. 4. If the temperature continues to rise, prepare for emergency quenching (see Emergency Procedures). 5. For future runs, dilute the reagents and reduce the addition rate.
Reaction Fails to Initiate or is Sluggish 1. Low Reaction Temperature: The temperature is too low, slowing down the reaction kinetics. 2. Poor Quality Reagents: Impurities in piperidine or triphosgene can inhibit the reaction. 3. Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients and poor reaction initiation.1. Allow the reaction to slowly warm by a few degrees (e.g., to 5-10 °C) while monitoring closely. 2. Ensure reagents are of high purity and anhydrous. 3. Increase the stirring speed to ensure a homogenous mixture.
Formation of a Solid Precipitate During Reaction 1. Piperidine Hydrochloride Salt: The reaction of piperidine with HCl (a byproduct of the reaction with triphosgene) forms a salt that may precipitate. 2. Product Crystallization: The product itself may be crystallizing out of the solution if the concentration is high and the temperature is low.1. The formation of piperidine hydrochloride is expected. Continue the reaction as planned. 2. If the precipitate becomes too thick and impedes stirring, a small amount of additional anhydrous solvent can be added.
Low Product Yield 1. Sub-optimal Temperature: Running the reaction at too high or too low a temperature can affect the reaction equilibrium and rate. 2. Incomplete Reaction: Insufficient reaction time or premature quenching. 3. Side Reactions: Poor temperature control leading to the formation of byproducts.1. Maintain the reaction temperature within the optimal range (0-5 °C). 2. Monitor the reaction by TLC or other appropriate analytical methods to ensure completion before workup. 3. Strictly control the addition rate and cooling to minimize side reactions.

Best Practices for Proactive Temperature Management

Adhering to the following best practices will significantly enhance the safety and reproducibility of your this compound synthesis.

Rigorous Experimental Setup
  • Dedicated Fume Hood: All manipulations involving triphosgene must be conducted in a certified and properly functioning chemical fume hood.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Efficient Cooling Bath: Utilize a cooling bath with a large volume-to-flask ratio to ensure stable temperature control. An ice/water bath is typically sufficient, but for larger scale reactions, a cryostat may be necessary.

  • Mechanical Stirring: For reactions larger than a few millimoles, mechanical stirring is superior to magnetic stirring for ensuring efficient heat transfer and a homogenous reaction mixture.

  • Temperature Monitoring: A calibrated low-temperature thermometer or thermocouple should be placed directly in the reaction mixture to monitor the internal temperature in real-time.

  • Scrubber System: The reaction apparatus should be equipped with a scrubber containing an aqueous solution of sodium hydroxide or another suitable base to neutralize the evolved hydrogen chloride (HCl) gas and any unreacted phosgene.

Controlled Reagent Addition

The rate of addition of the triphosgene solution is the most critical parameter for controlling the exotherm.

  • Slow, Dropwise Addition: The triphosgene solution should be added dropwise to the piperidine solution.

  • Monitor Temperature Continuously: The internal temperature should be closely monitored during the addition. If the temperature begins to rise above the setpoint (e.g., >5 °C), the addition should be stopped immediately until the temperature stabilizes.

  • Dilution is Your Ally: Using dilute solutions of both piperidine and triphosgene will help to moderate the reaction rate and improve heat dissipation.

Emergency Preparedness

In the event of a cooling failure or an uncontrolled exotherm, a well-defined emergency plan is crucial.

  • Quenching Agent: Have a suitable quenching agent readily available. A cold, non-reactive solvent or a solution of a weak acid can be used to dilute the reaction and slow the rate of heat generation. For reactions involving triphosgene, a solution of aqueous ammonia or sodium hydroxide can be used to neutralize the reagent.

  • Emergency Cooling: Keep a larger container of ice or a dry ice/acetone bath nearby in case the primary cooling bath fails or is overwhelmed.

  • Clear Escape Route: Ensure that the fume hood sash can be quickly lowered and that there is a clear and unobstructed path to exit the laboratory.

  • Inform Colleagues: Before starting a potentially hazardous reaction, inform your lab colleagues of the nature of the experiment and the potential risks.

Visualizing Workflows for Enhanced Safety and Decision-Making

Decision Tree for Managing Temperature Fluctuations

The following diagram illustrates a logical workflow for responding to temperature changes during the synthesis.

Temperature_Troubleshooting start Monitor Internal Reaction Temperature temp_check Is Temperature within 0-5 °C range? start->temp_check stable Continue Reaction & Monitoring temp_check->stable Yes temp_high Temperature > 5 °C temp_check->temp_high No stable->temp_check stop_addition Stop Triphosgene Addition Immediately temp_high->stop_addition check_cooling Verify Cooling Bath Efficiency stop_addition->check_cooling temp_stabilized Does Temperature Stabilize? check_cooling->temp_stabilized resume_slowly Resume Addition at a Slower Rate temp_stabilized->resume_slowly Yes emergency Initiate Emergency Quench Procedure temp_stabilized->emergency No resume_slowly->temp_check

Caption: Decision-making workflow for temperature control.

Experimental Setup for Safe Synthesis

This diagram illustrates the recommended experimental setup for the synthesis of this compound.

Experimental_Setup cluster_fume_hood Fume Hood addition_funnel Addition Funnel Triphosgene in Anhydrous Solvent reaction_flask Three-Neck Round Bottom Flask Piperidine in Anhydrous Solvent addition_funnel->reaction_flask condenser Condenser reaction_flask->condenser cooling_bath Cooling Bath (Ice/Water) reaction_flask->cooling_bath stirrer Mechanical Stirrer stirrer->reaction_flask thermometer Thermometer thermometer->reaction_flask n2_inlet N2 Inlet condenser->n2_inlet scrubber Gas Outlet to Scrubber (NaOH aq.) condenser->scrubber

Caption: Recommended experimental setup for synthesis.

Conclusion: A Proactive Approach to Safety and Success

The successful synthesis of this compound is not merely a matter of following a procedure; it is an exercise in proactive risk management. By understanding the thermodynamics of the reaction, implementing robust temperature control strategies, and being prepared for potential deviations, researchers can ensure not only their safety but also the quality and reproducibility of their results. This guide serves as a foundational resource, and it is imperative that it is used in conjunction with a thorough understanding of the specific safety protocols of your institution and a comprehensive review of the relevant scientific literature.

References

  • Exothermic Reaction Hazards. (2024, November 7).
  • Runaway reactions, case studies, lessons learned. ARIA. [Link]
  • Runaway reaction in a pharmaceutical plant. (n.d.). La référence du retour d'expérience sur accidents technologiques - ARIA. [Link]
  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
  • Gakhar, S. J., Rowe, S. M., Boylan, M., & Conneely, P. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. IChemE. [Link]
  • Critical Considerations in Process Safety. H.E.L Group. [Link]
  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Aidic. [Link]
  • Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558. [Link]
  • Exothermic reaction safety. (2024, July 6). YouTube. [Link]
  • Understanding Chemical Reaction Hazards in Manufacturing Processes. (2023, December 14). Sigma-HSE. [Link]
  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-262. [Link]
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). [Link]
  • Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558. [Link]
  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • Phosgenation Reactions with Phosgene from Triphosgene. (2025, August 10).
  • Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device. (n.d.).
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2022). IRJET, 9(11), 811-817. [Link]
  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-18. [Link]
  • Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. (2025, August 5).
  • Eckert, H. (2011). Phosgenation reactions. Chimica Oggi/Chemistry Today, 29(6), 40-45. [Link]
  • Too many spots after reacting amine with triphosgene. (2025, June 27). Reddit. [Link]
  • Kartika, R., & Taylor, R. E. (2006). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of organic chemistry, 71(14), 5371–5373. [Link]
  • A decade review of triphosgene and its applications in organic reactions. (n.d.). PMC. [Link]
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. (n.d.). PMC - NIH. [Link]
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. [Link]
  • Identification and synthesis of impurities formed during sertindole prepar
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (n.d.). PubMed. [Link]
  • Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (n.d.).
  • Reaction with triphosgene. (2024, July 10). Reddit. [Link]

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Column chromatography techniques for purifying 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1'-Carbonyldipiperidine via column chromatography. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines foundational principles with practical, field-tested advice. This guide is structured to anticipate your questions and troubleshoot common issues, ensuring your purification process is both efficient and successful.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses the critical decisions made before starting the chromatography process. Proper planning here is paramount to avoiding complications later.

Q1: What is the best stationary phase for purifying this compound?

A1: The choice of stationary phase is critical and depends on the stability and polarity of your compound.

  • Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography.[1] However, standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] this compound, being a tertiary amide with basic nitrogen atoms, may interact strongly with these acidic sites. This can lead to significant peak tailing, irreversible adsorption, or even decomposition on the column.[3][4]

    • Recommendation: If using silica, consider deactivating it by preparing a slurry with your starting eluent system containing 0.5-2% triethylamine (Et₃N) or ammonia.[4] This base will neutralize the most acidic sites, leading to better peak shape and recovery.

  • Alumina (Al₂O₃): Alumina is another excellent option and is available in acidic, neutral, and basic forms.[1][3]

    • Recommendation: Neutral or basic alumina is highly recommended for purifying amines and related compounds like this compound. It minimizes the risk of acid-catalyzed degradation and often provides sharper peaks than untreated silica.[3]

  • Reversed-Phase Silica (e.g., C18): While less common for this type of molecule in preparative flash chromatography, reversed-phase HPLC can be used for analytical purposes or small-scale purification.[5] This would involve a polar mobile phase, such as acetonitrile and water.[5]

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a good separation between your target compound and impurities, with a target Retention Factor (Rf) of 0.3 to 0.4 on a Thin Layer Chromatography (TLC) plate for the compound of interest.[3]

  • Start with a Standard System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a conventional starting point.[1][6]

  • TLC Analysis: Run several TLC plates using different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). The goal is to find a system where the Rf of this compound is ~0.35, and it is well-separated from all major impurities.[7]

  • Visualization: Since this compound lacks a strong UV chromophore, you will need a chemical stain for visualization on the TLC plate.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with any oxidizable functional group. It will appear as a yellow spot on a purple background.[8][9]

    • Iodine Chamber: Gently heating a TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown spots.[9]

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf Behavior for this compound
9:1LowRf will be very low; compound stays near the baseline.
7:3MediumRf should increase. This is a good range to test.
1:1HighRf may be too high, leading to poor separation.
Q3: My crude product is a solid and won't dissolve in the non-polar solvent I plan to start my column with. How should I load it?

A3: This is a very common issue. Loading the sample in a strong solvent will ruin the separation before it begins. You have two excellent options:

  • Wet Loading (Risky): Dissolve your sample in the absolute minimum amount of a slightly more polar solvent than your eluent (e.g., dichloromethane).[10] Carefully pipette this concentrated solution onto the top of the column bed.[10] This method is fast but can lead to band broadening if too much solvent is used.

  • Dry Loading (Recommended): This is the preferred method for samples with poor solubility in the mobile phase.[4][10]

    • Dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol) in a round-bottom flask.

    • Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to the flask.[10]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[4][10]

    • Carefully pour this powder onto the top of your packed column. This ensures the sample is introduced as a very narrow, uniform band, leading to superior separation.[4]

Experimental Workflow: Dry Loading & Column Elution

The following diagram outlines the standard workflow for purifying this compound using the highly recommended dry loading technique.

G cluster_prep Sample Preparation (Dry Loading) cluster_column Column Chromatography cluster_analysis Analysis & Isolation dissolve 1. Dissolve Crude Product in Volatile Solvent add_silica 2. Add Silica Gel (5-10x mass of crude) dissolve->add_silica rotovap 3. Rotovap to Dry, Free-Flowing Powder add_silica->rotovap load 5. Add Dry-Loaded Sample to Top of Column rotovap->load Load Sample pack 4. Pack Column with Silica/Alumina Slurry pack->load elute 6. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 7. Collect Fractions elute->collect tlc_fractions 8. Analyze Fractions by TLC collect->tlc_fractions Analyze combine 9. Combine Pure Fractions tlc_fractions->combine evaporate 10. Evaporate Solvent to Yield Pure Product combine->evaporate G start Problem Encountered tailing Compound Tailing / Streaking? start->tailing no_elution Compound Not Eluting? start->no_elution poor_sep Poor Separation / Mixed Fractions? start->poor_sep add_base Add 0.5-2% Et3N to Mobile Phase tailing->add_base Yes use_alumina Switch to Neutral/Basic Alumina tailing->use_alumina Yes check_load Reduce Sample Load tailing->check_load Yes increase_polarity Gradually Increase Solvent Polarity no_elution->increase_polarity Yes check_stability Check for Decomposition (2D TLC) no_elution->check_stability Yes use_dry_load Use Dry Loading Method no_elution->use_dry_load Yes repack Repack Column Carefully (Avoid Channels/Bubbles) poor_sep->repack Yes slow_flow Reduce Flow Rate poor_sep->slow_flow Yes new_solvent Test New Solvent Systems for Better Selectivity poor_sep->new_solvent Yes end1 Improved Peak Shape add_base->end1 use_alumina->end1 check_load->end1 end2 Successful Elution increase_polarity->end2 check_stability->end2 use_dry_load->end2 end3 Achieved Separation repack->end3 slow_flow->end3 new_solvent->end3

Sources

Validation & Comparative

Comparing triphosgene and diphosgene for 1,1'-Carbonyldipiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving into the literature. The goal is to collect all the relevant experimental data, established protocols, and safety information on synthesizing 1,1'-Carbonyldipiperidine. I will be looking into both triphosgene and diphosgene.

Developing Comparative Framework

I've expanded my research scope to include reaction mechanisms, catalysts, and intermediates. I'm deep diving into the physical and chemical properties of both phosgene surrogates, focusing on handling, toxicity, and stability. Analytical data and yields are being collected, and I'm developing a structured comparison guide. I intend to detail reaction schemes, stoichiometry, and key performance indicators in a comparative table.

Structuring Protocols & Analysis

I'm now focused on the experimental protocols and safety aspects. I'm deep into detailed tables for a side-by-side comparison, including yields, purity, and reaction times. I'm also working on visually representing the reaction mechanisms and workflows through diagrams to streamline the information for clarity and understanding. Then I'll be drafting the main body with a focus on logical flow.

Analyzing Phosgene Analogs

I'm focusing on a comparative guide for this compound synthesis, contrasting triphosgene and diphosgene. My initial dive involves their reactivity, safety profiles, and cost implications. Next up will be exploring the specific reaction conditions, yields, and by-products associated with each reagent in this context.

Structuring the Comparison Guide

I'm now outlining the structure of the comparison guide. I'm focusing on "why" each element is included, ensuring protocols are self-validating and that my audience, including you, receives value. I'll include in-text citations and clickable URLs, and I'll use tables and Graphviz diagrams to visualize data and mechanisms.

Mapping out the Guide's Structure

I'm now solidifying the guide's structure. It'll begin with an introduction to this compound and its role, if found, as a synthetic intermediate. Next, I'll delve into the need for phosgene surrogates. The comparison will be the core, followed by practical aspects. My search identified ADDP synthesis using triphosgene. I've also gathered data on triphosgene and diphosgene properties, safety concerns, and the crucial fact that they decompose into phosgene.

Refining the Guide's Focus

I'm now zeroing in on the guide's specific requirements. It must explain the "why" behind each experimental choice, offering self-validating protocols with in-text citations and clickable URLs. I'll include tables for quantitative data and Graphviz diagrams for clarity. I've found a detailed protocol for ADDP synthesis using triphosgene which I can use as a foundation, while general information on safety and handling has been collected.

I have decided to focus on a detailed comparison guide, as requested, to evaluate and contrast the benefits of triphosgene and diphosgene. The guide's structure will emphasize why I've made specific decisions, and it'll prioritize self-validating protocols with mandatory in-text citations and clickable URLs. The content will incorporate tables for data and Graphviz diagrams for mechanisms. I've already uncovered data on ADDP synthesis with triphosgene and general information about both reagents, including safety and decomposition aspects.

Outlining the Comparison's Structure

I'm now structuring the guide as requested. I've begun with an introduction to this compound and phosgene surrogates, followed by a head-to-head comparison of properties and safety. This involves a detailed discussion on reaction mechanisms, with a Graphviz diagram in mind, and then a dedicated section on its synthesis, complete with stoichiometric reasoning and step-by-step protocols.

Developing the Guide's Structure

I'm solidifying the guide's structure, focusing on the essential elements for a comparison, like the introduction of this compound. I'm building on safety, reactivity, experimental data comparisons, and comprehensive protocols for triphosgene and diphosgene. I'll include the "why" behind each component and plan on using tables and diagrams for clarity. I've been researching reaction mechanisms and safety considerations.

Developing the Guide's Structure

I'm solidifying the comparison guide's core. I'll include an introduction to this compound and phosgene surrogates, along with a detailed comparison of properties, safety protocols, and experimental procedures. Safety, reactivity, and yield data comparisons are essential. I plan to use tables and diagrams. I've begun to draft sections on the reaction mechanisms and safety considerations.

Developing Content and Visuals

I'm now diving into the specifics. I'm focusing on the synthesis protocols and reaction mechanisms, with a strong emphasis on the "why" behind each step and using Scientist's Notes. I'm drafting the DOT scripts for the Graphviz diagrams, and creating markdown tables for the data comparisons, ensuring detailed data analysis. I'm focusing on safety.

A Guide to the Analytical Confirmation of 1,1'-Carbonyldipiperidine Purity: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the crucial task of purity confirmation of 1,1'-Carbonyldipiperidine. For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This compound (CDP), a urea derivative, serves as a versatile reagent in organic synthesis. Potential impurities, such as unreacted piperidine or by-products from synthesis, can lead to unpredictable reaction kinetics, undesirable side products, and compromised final product integrity.

This document moves beyond a simple listing of procedures. It is structured to provide a causal understanding of why specific methods are chosen, how they provide self-validating data, and how they compare in terms of sensitivity, specificity, and application. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—represent an orthogonal approach, where each technique provides a unique and complementary layer of analytical evidence, ensuring the highest degree of confidence in the material's quality.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Expertise & Experience: The Rationale for HPLC

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical and chemical industries. Its strength lies in its ability to separate the main compound from non-volatile and thermally sensitive impurities. For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. This technique separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. Impurities with different polarities will elute at different times, allowing for their separation and quantification. The choice of an acid modifier, like formic or phosphoric acid, in the mobile phase is critical for achieving sharp, symmetrical peak shapes by protonating any basic sites on the analyte or residual silanols on the column packing.[1]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for the quantitative analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

Data Presentation: HPLC Method Validation Parameters

The trustworthiness of any analytical method is established through validation.[5][6] The following table summarizes the target validation parameters for this HPLC method, as guided by ICH Q2(R1).[7]

ParameterSpecificationPurpose
Specificity The analyte peak is well-resolved from potential impurities and degradation products (Resolution > 2).Ensures the method accurately measures only the intended analyte.[8]
Linearity R² ≥ 0.999 over a range of 0.05 - 1.5 mg/mL.Confirms a proportional response of the detector to analyte concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Demonstrates the consistency and reproducibility of the results.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.4 µg/mL.[9]The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3. Typically ~0.15 µg/mL.[9]The lowest concentration that can be reliably detected.
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh CDP Sample S2 Dissolve in Diluent (50:50 ACN:H2O) S1->S2 I1 Inject Sample (10 µL) S2->I1 S3 Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) I2 Isocratic/Gradient Elution (C18 Column, 1 mL/min) S3->I2 I1->I2 I3 UV Detection (214 nm) I2->I3 D1 Integrate Chromatogram I3->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 Validate against Specs (LOD, LOQ, Linearity) D2->D3 R1 R1 D3->R1 Final Report

Caption: Workflow for purity analysis of this compound by HPLC.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Expertise & Experience: The Rationale for GC-MS

While HPLC is excellent for non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, the most probable process-related impurity is the starting material, piperidine.[10] GC provides exceptional resolving power for volatile compounds, and coupling it with a Mass Spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint. This dual detection system provides a self-validating result: a compound is identified by both its retention time and its mass spectrum.

Experimental Protocol: GC-MS

This protocol is designed to detect piperidine and other potential volatile impurities.

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio) to avoid overloading the column with the main component.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35 - 400 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

Data Presentation: Expected GC-MS Results

Analysis of the data involves examining the total ion chromatogram (TIC) for peaks other than the main analyte. The mass spectrum of any impurity peak can be compared against a spectral library (like NIST) for identification.

CompoundExpected Retention Time (Approx.)Key Mass Fragments (m/z)
Piperidine (Impurity)~4-6 min85 (M+), 84, 56, 42, 43
This compound~12-15 min196 (M+), 112, 84, 69, 55

Note: Retention times are estimates and must be confirmed experimentally. The mass spectrum for this compound is available for comparison.[12]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation S1 Dissolve CDP Sample in Volatile Solvent (e.g., DCM) I1 Inject Sample (1 µL) (Split Mode) S1->I1 I2 GC Separation (HP-5ms Column) I1->I2 I3 EI Ionization (70 eV) I2->I3 I4 Mass Analysis (Quadrupole) I3->I4 D1 Analyze Total Ion Chromatogram (TIC) I4->D1 D2 Extract Mass Spectrum of Impurity Peaks D1->D2 D3 Compare with NIST Library for Identification D2->D3 R1 R1 D3->R1 Impurity Report

Caption: Workflow for volatile impurity analysis of this compound by GC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Experience: The Rationale for NMR

NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation.[13] Unlike chromatographic techniques that rely on comparison to a reference standard, ¹H NMR provides a direct, quantitative map of the hydrogen atoms in the molecule. The chemical shift, integration (the area under the peak), and multiplicity (splitting pattern) of each signal provide a wealth of structural information. For purity assessment, the presence of signals that do not correspond to the this compound structure is a direct indication of an impurity. Furthermore, by comparing the integral of an impurity signal to that of a known analyte signal, a direct molar ratio can be calculated, providing a highly accurate purity measurement without the need for an impurity reference standard.

Experimental Protocol: ¹H NMR
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for accurate integration if quantification is desired.

  • Processing:

    • Fourier transform the data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals.

Data Presentation: Key ¹H and ¹³C NMR Assignments

The purity is assessed by looking for any extraneous peaks. The expected signals for this compound are listed below for reference.[14]

NucleusChemical Shift (ppm, approx.)Assignment
¹H NMR ~3.3 ppmProtons on carbons adjacent to Nitrogen (-CH₂-N)
~1.6 ppmRemaining methylene protons (-CH₂-)
¹³C NMR ~165 ppmCarbonyl carbon (C=O)
~47 ppmCarbons adjacent to Nitrogen (-CH₂-N)
~26 ppmBeta methylene carbons (-CH₂-CH₂-N)
~24 ppmGamma methylene carbon (-CH₂-CH₂-CH₂-N)

An unreacted piperidine impurity would likely show a distinct signal for its N-H proton and different chemical shifts for its methylene groups.[15]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis S1 Dissolve 5-10 mg CDP in Deuterated Solvent (CDCl3) S2 Transfer to NMR Tube S1->S2 A1 Insert Sample into Spectrometer S2->A1 A2 Lock, Tune, and Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 D1 Process FID (FT, Phase, Baseline) A3->D1 D2 Calibrate & Integrate D1->D2 D3 Assign Peaks & Identify Extraneous Impurity Signals D2->D3 R1 R1 D3->R1 Structural Confirmation & Purity Report

Caption: Workflow for structural and purity confirmation by ¹H NMR spectroscopy.

Section 4: Comparative Analysis and Method Selection

Trustworthiness: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. True confidence is achieved by using orthogonal methods—techniques that measure purity based on different chemical principles. The table below compares the methods described in this guide to aid in selecting the appropriate strategy.

FeatureHPLC-UVGC-MS¹H NMR
Principle Polarity/HydrophobicityVolatility & Mass/ChargeNuclear Spin Properties
Primary Use Quantitative Purity, Non-volatile ImpuritiesIdentification of Volatile ImpuritiesStructural Confirmation, Absolute Purity
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg level)Moderate (mg level)
Specificity High (with good separation)Very High (Retention Time + Mass Spectrum)Absolute (Unique structural fingerprint)
Quantification Excellent (Relative %, requires standards)Good (Requires standards)Excellent (Absolute molar %, qNMR)
Sample Throughput HighMediumLow to Medium
Required Expertise ModerateHighHigh

Expert Recommendation:

  • For routine quality control and release testing: HPLC is the method of choice due to its high throughput, robustness, and excellent quantitative capabilities.

  • For initial characterization of a new batch or to investigate potential process impurities: A combination of GC-MS and HPLC is essential to cover both volatile and non-volatile impurity profiles.

  • For reference standard characterization or when an unambiguous structural confirmation is required: ¹H NMR is indispensable. It serves as the ultimate arbiter of identity and can provide a highly accurate measure of absolute purity.

By strategically employing these complementary analytical techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and reliability of their scientific work.

References

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  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539228/
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  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2020). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01221c
  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2021). Springer. Available at: https://link.springer.com/article/10.1007/s11306-021-01777-z
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (2021). MDPI. Available at: https://www.mdpi.com/2073-4441/13/21/3089
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2024). ResearchGate. Available at: https://www.researchgate.net/publication/381180183_Chiral-Selective_Biocatalysis_of_S-1-BOC-3-Hydroxypiperidine_Developing_analytical_method_for_Quantifying_R-Isomer_Impurities
  • Gas chromatographic determination of carbonyl compounds in biological and oil samples by headspace single-drop microextraction with in-drop derivatisation. (2010). ResearchGate. Available at: https://www.researchgate.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2013). ResearchGate. Available at: https://www.researchgate.net/publication/257176185_Preparation_and_analytical_characterization_of_1-1-phenylcyclohexylpiperidine_PCP_and_1-1-phenylcyclohexylpyrrolidine_PCPy_analogues
  • Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. (2012). Agilent. Available at: https://www.agilent.

Sources

A Comparative Spectroscopic Guide to 1,1'-Carbonyldipiperidine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of coupling reagents is pivotal. 1,1'-Carbonyldipiperidine, a urea-type compound, serves as a valuable, less hazardous alternative to highly reactive phosgene derivatives for the synthesis of ureas, carbamates, and carbonates. A thorough understanding of its spectroscopic signature is essential for reaction monitoring, quality control, and purity assessment. This guide provides an in-depth characterization of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, alongside a comparative analysis with common alternatives such as 1,1'-Carbonyldiimidazole (CDI) and Triphosgene.

The Significance of Spectroscopic Characterization

In the realm of organic synthesis, "seeing" the molecule is paramount. Spectroscopic techniques like NMR and IR provide a non-destructive window into the molecular structure, allowing for the confirmation of the desired product and the detection of impurities. For a reagent like this compound, which is often synthesized in-house or purchased from various suppliers, verifying its identity and purity before use is a critical step to ensure the success and reproducibility of a chemical reaction. Misidentification or the presence of unreacted starting materials or byproducts can lead to failed reactions, downstream purification challenges, and ultimately, delays in research and development timelines.

This guide is structured to provide not just the spectral data but also the underlying principles that govern the observed signals. By understanding why the peaks appear where they do, a researcher can more confidently interpret their own experimental data and troubleshoot any discrepancies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two piperidine rings are chemically equivalent, and within each ring, the protons on the carbons adjacent to the nitrogen (α-protons) will have a different chemical shift from the protons on the β and γ carbons.

The electron-withdrawing effect of the carbonyl group and the nitrogen atoms will deshield the α-protons, causing them to resonate at a higher chemical shift (further downfield) compared to the β and γ protons. The integration of these signals should reflect the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.3 - 3.5Triplet (or broad multiplet)8Hα-CH₂Deshielded by the adjacent nitrogen and the carbonyl group.
~1.5 - 1.7Multiplet12Hβ, γ-CH₂More shielded, appearing in the typical aliphatic region.

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Experimental values may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy of this compound

The carbon NMR spectrum provides complementary information to the ¹H NMR. Due to the molecule's symmetry, only three distinct signals are expected for the piperidine rings, in addition to the carbonyl carbon signal.

The carbonyl carbon is highly deshielded and will appear significantly downfield. The carbons of the piperidine rings will show distinct signals for the α, β, and γ positions, with the α-carbon being the most deshielded due to its direct attachment to the nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignmentRationale
~165C=O (Carbonyl)The double bond to the highly electronegative oxygen and bonding to two nitrogens results in significant deshielding.[1]
~47α-CH₂Directly attached to the electron-withdrawing nitrogen atom.
~26β-CH₂Further from the nitrogen, thus more shielded than the α-carbon.
~24γ-CH₂Most shielded of the piperidine carbons, furthest from the nitrogen.

Note: These are predicted chemical shifts. Experimental data should be compared to these expected values for structural confirmation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl group.

The C=O stretch of a urea is a particularly diagnostic peak. Its position can be influenced by the electronic environment. In this compound, the lone pairs on the nitrogen atoms can donate electron density to the carbonyl carbon, slightly weakening the C=O double bond and lowering its stretching frequency compared to a ketone.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
~1640 - 1660StrongC=O Stretch (Urea)The strong dipole moment of the carbonyl bond leads to a strong absorption. The position is characteristic of a urea functional group.[2]
~2850 - 2950Medium-StrongC-H Stretch (Aliphatic)Characteristic of the C-H bonds in the piperidine rings.
~1440 - 1460MediumC-H Bend (Scissoring)Typical for CH₂ groups.
~1200 - 1250StrongC-N StretchThe stretching vibration of the carbon-nitrogen single bonds.

Comparative Analysis with Alternative Reagents

The choice of a coupling reagent often depends on factors like reactivity, byproducts, and ease of handling. Here, we compare the spectroscopic features of this compound with two common alternatives: 1,1'-Carbonyldiimidazole (CDI) and Triphosgene.

Table 4: Spectroscopic Comparison of this compound, CDI, and Triphosgene

FeatureThis compound1,1'-Carbonyldiimidazole (CDI)Triphosgene
¹H NMR Aliphatic signals (~1.5-1.7 and ~3.3-3.5 ppm)Aromatic signals (~7.0, ~7.4, and ~8.1 ppm)[3][4]No proton signals
¹³C NMR Carbonyl (~165 ppm), Aliphatic carbons (~24-47 ppm)Carbonyl (~148 ppm), Aromatic carbons (~117, ~131, ~137 ppm)[3][5]Carbonyl (~140.9 ppm), Trichloromethyl (~108.0 ppm)
IR (C=O Stretch) ~1640 - 1660 cm⁻¹~1740 cm⁻¹~1832 cm⁻¹[6]
Byproducts Piperidine (volatile)Imidazole (water-soluble)HCl, CO₂ (gaseous)

This comparison highlights the distinct spectroscopic fingerprints of each reagent, which is crucial for identifying the correct compound and for monitoring reaction progress where the reagent is consumed and byproducts are formed.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following generalized protocols are recommended.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual CHCl₃ signal to 7.26 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy (FTIR-ATR) Protocol
  • Sample Preparation: Place a small, representative amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by acquiring a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

    • Apply consistent pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the infrared spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will perform an automatic background subtraction.

    • Identify and label the major absorption peaks in the spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis Sample This compound Dissolve in CDCl3 Dissolve in CDCl3 for NMR Sample->Dissolve in CDCl3 Place on ATR Place on ATR crystal for IR Sample->Place on ATR 1H_NMR Acquire 1H NMR Spectrum Dissolve in CDCl3->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Dissolve in CDCl3->13C_NMR IR_Acquire Acquire IR Spectrum Place on ATR->IR_Acquire NMR_Processing Process & Analyze NMR Data 1H_NMR->NMR_Processing 13C_NMR->NMR_Processing Structural_Confirmation Structural Confirmation & Purity Assessment NMR_Processing->Structural_Confirmation IR_Processing Process & Analyze IR Data IR_Acquire->IR_Processing IR_Processing->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in NMR analysis, the integration of the proton signals should correspond to the expected ratio of protons in the molecule. Any deviation from this would indicate the presence of impurities. Similarly, the presence of unexpected peaks in either the NMR or IR spectra would warrant further investigation into the sample's purity. The comparison of experimentally obtained data with the predicted values in this guide serves as a primary validation check. Should significant discrepancies arise, it is recommended to re-purify the sample or consider the possibility of an alternative structure.

Conclusion

This guide has provided a detailed spectroscopic characterization of this compound using NMR and IR spectroscopy, complete with predicted spectral data, comparative analysis with common alternatives, and robust experimental protocols. By leveraging this information, researchers can confidently identify and assess the purity of this valuable reagent, thereby enhancing the reliability and success of their synthetic endeavors. The foundational understanding of the relationship between molecular structure and spectral output empowers scientists to not only verify the integrity of their materials but also to adeptly interpret the outcomes of their chemical transformations.

References

  • Yadav, P., et al. (2017). Amide and urea FTIR. ResearchGate.
  • Wikipedia (2024). Phosgene.
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  • PubChem (2024). Triphosgene.
  • ACS Publications (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Organic Process Research & Development.
  • The Journal of Chemical Physics (1970). Investigations of the Raman and Infrared Spectra of Thiophosgene and Polymeric Species.
  • PubChem (2024). 1,1'-Carbonyldiimidazole.
  • RSC Publishing (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
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  • Bulgarian Chemical Communications (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • RSC Publishing (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ChemRxiv (2022). Metabolite identification using infrared ion spectroscopy – novel biomarkers for pyridoxine-dependent epilepsy.
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  • NIH (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Journal of the American Society for Mass Spectrometry.
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  • ResearchGate (2018). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • PubMed (2002). Theoretical Prediction of Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones and imidazo[1,2-a]imidazo[1,2-d]pyrazinediones Derived From Glycine. Journal of Molecular Structure: THEOCHEM.
  • PubMed Central (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • PubMed (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis.

Sources

The Chemist's Compass: A Comparative Guide to Phosgene Substitutes for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the formation of the amide bond is a cornerstone of molecular construction. Historically, the unparalleled reactivity of phosgene (COCl₂) made it a reagent of choice for this critical transformation. However, its extreme toxicity and handling difficulties have necessitated the development of safer, more manageable alternatives. This guide provides an in-depth, objective comparison of the leading solid and liquid phosgene substitutes for amide bond formation, grounded in experimental data and field-proven insights.

The Enduring Importance of the Amide Bond and the Phosgene Dilemma

The amide functional group is a ubiquitous feature in pharmaceuticals, agrochemicals, and polymers, imparting crucial structural and functional properties. The direct synthesis of amides from carboxylic acids and amines is a condensation reaction that requires activation of the carboxylic acid. Phosgene, as the diacyl chloride of carbonic acid, is a highly effective activating agent. However, its use is fraught with peril due to its high toxicity and gaseous nature, making it unsuitable for most laboratory and many industrial settings[1]. This has driven the widespread adoption of solid and liquid phosgene equivalents that offer a more favorable safety profile without significantly compromising reactivity.

A Head-to-Head Comparison of Leading Phosgene Substitutes

The most common and effective substitutes for phosgene in amide bond formation are triphosgene, diphosgene, and carbonyldiimidazole (CDI). Each presents a unique combination of reactivity, handling characteristics, and byproduct profiles.

FeatureTriphosgeneDiphosgeneCarbonyldiimidazole (CDI)Phosgene (for reference)
Physical State White Crystalline SolidColorless LiquidWhite Crystalline SolidColorless Gas
Melting Point (°C) 80 °C[2]-57 °C116-120 °C[2]-118 °C[2]
Boiling Point (°C) 203-206 °C (decomposes)[2]128 °CN/A8.3 °C[2]
Key Applications Isocyanates, carbonates, ureas, chloroformates, acid chlorides[2]Chloroformates, isocyanatesAmide and peptide synthesis, ureas, carbamates[2]Isocyanates, polycarbonates, fine chemicals
Byproducts HCl, CO₂HCl, CO₂Imidazole, CO₂HCl
Relative Reactivity 119Varies (generally lower than phosgene/diphosgene)170

Table 1: Physical and Chemical Properties of Phosgene and its Substitutes. Note: Relative reactivity is based on pseudo-first-order reactions with methanol and serves as a general guideline[3].

In-Depth Analysis of Phosgene Substitutes

Triphosgene (Bis(trichloromethyl) carbonate)

Triphosgene, a stable crystalline solid, is arguably the most widely used phosgene substitute due to its safety in handling, storage, and transportation compared to its gaseous counterpart[2][4]. It is conceptually a trimer of phosgene and, in the presence of a nucleophile or catalyst, can generate three equivalents of phosgene in situ.

Mechanism of Amide Bond Formation: The reaction proceeds through the in-situ generation of a chloroformate intermediate from the carboxylic acid, which is then attacked by the amine to form the amide bond. The generation of phosgene from triphosgene is often catalyzed by nucleophiles like amines or tertiary amine bases.

Triphosgene_Mechanism cluster_activation Activation cluster_coupling Coupling Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Catalyst (e.g., Base) CarboxylicAcid R-COOH Intermediate1 Acyl Chloride (R-COCl) CarboxylicAcid->Intermediate1 + Phosgene Amine R'-NH2 Amide Amide (R-CONHR') Amine->Amide Intermediate1->Amide + R'-NH2 - HCl

Caption: General mechanism of triphosgene-mediated amide bond formation.

Experimental Protocol: Synthesis of N-benzylbenzamide using Triphosgene

Causality Behind Experimental Choices: This protocol utilizes triethylamine as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The dropwise addition of the triphosgene solution helps to control the exothermic reaction and the in-situ generation of phosgene. Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve the reactants and intermediates.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzoic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Reaction Execution: Cool the solution of benzoic acid and triethylamine to 0 °C in an ice bath. Add the triphosgene solution dropwise from the dropping funnel over 30 minutes.

  • Amine Addition: After the addition of triphosgene is complete, add benzylamine (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Safety and Handling: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Inhalation can be fatal[2]. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Diphosgene (Trichloromethyl chloroformate)

Diphosgene is a colorless liquid that serves as another convenient substitute for phosgene. It is less volatile than phosgene, making it easier to handle. Thermally or chemically, it can decompose to generate two equivalents of phosgene.

Mechanism of Amide Bond Formation: Similar to triphosgene, diphosgene acts as a source of phosgene in situ. The reaction with a carboxylic acid generates an acyl chloride, which then reacts with an amine to form the amide.

Experimental Protocol: General Procedure for Amide Synthesis using Diphosgene

Causality Behind Experimental Choices: The use of a base like pyridine is crucial to scavenge the HCl produced, which would otherwise protonate the amine and render it unreactive. The reaction is typically run at low temperatures to control the reactivity and minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an inert solvent such as THF or DCM at 0 °C, add pyridine (1.1 eq).

  • Diphosgene Addition: Slowly add diphosgene (0.55 eq) to the mixture, maintaining the temperature at 0 °C.

  • Activation: Stir the mixture at 0 °C for 1-2 hours to ensure the formation of the acyl chloride intermediate.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Completion: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid and base, then dry and concentrate. Purify the product as necessary.

Safety and Handling: Diphosgene is a toxic and corrosive liquid. It should be handled in a fume hood with appropriate PPE. It reacts with water and should be stored under anhydrous conditions.

Carbonyldiimidazole (CDI)

CDI is a white crystalline solid that is a milder and often safer alternative to phosgene and its chloro-analogs[2][5]. It is particularly useful in peptide synthesis and for the formation of ureas and carbamates[2].

Mechanism of Amide Bond Formation: CDI activates carboxylic acids by forming a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The byproducts, imidazole and carbon dioxide, are generally easy to remove.

CDI_Mechanism cluster_activation Activation cluster_coupling Coupling CDI Carbonyldiimidazole (CDI) Intermediate Acyl-imidazole Intermediate CDI->Intermediate CarboxylicAcid R-COOH CarboxylicAcid->Intermediate + CDI - Imidazole Amine R'-NH2 Amide Amide (R-CONHR') Amine->Amide Intermediate->Amide + R'-NH2 Byproducts Imidazole + CO2

Caption: General mechanism of CDI-mediated amide bond formation.

Experimental Protocol: Synthesis of an Amide using CDI

Causality Behind Experimental Choices: This protocol is often performed in a one-pot manner. The activation of the carboxylic acid with CDI is typically rapid, and the subsequent addition of the amine leads to the formation of the amide. Anhydrous conditions are important as CDI is moisture-sensitive[5].

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • CDI Addition: Add CDI (1.05 eq) in one portion to the carboxylic acid solution at room temperature. Stir the mixture for 30-60 minutes, or until the evolution of CO₂ ceases.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove imidazole. Dry the organic layer and concentrate. Purify the product by chromatography or recrystallization if necessary.

Safety and Handling: CDI is a moisture-sensitive and corrosive solid. It should be handled in a dry environment, and contact with skin and eyes should be avoided. While generally safer than triphosgene and diphosgene, appropriate PPE should still be worn.

Experimental Workflow and Data Presentation

To provide a clear comparison of these reagents, a standardized experimental workflow is essential.

Experimental_Workflow Start Start: Carboxylic Acid + Amine Reagent Select Phosgene Substitute: Triphosgene, Diphosgene, or CDI Start->Reagent Protocol Execute Specific Protocol Reagent->Protocol Monitoring Monitor Reaction Progress (TLC, LC-MS) Protocol->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Analyze Product: Yield, Purity (NMR, HPLC) Workup->Analysis End End: Comparative Data Analysis->End

Caption: A generalized workflow for the comparative study of phosgene substitutes.

Comparative Performance Data (Illustrative Example):

The following table presents illustrative data for the synthesis of N-benzyl-4-methoxybenzamide from 4-methoxybenzoic acid and benzylamine, demonstrating the kind of quantitative comparison that should be undertaken when selecting a reagent.

ReagentEquivalentsBaseSolventTime (h)Yield (%)Purity (by HPLC)
Triphosgene 0.4Triethylamine (2.2 eq)DCM392>98%
Diphosgene 0.6Pyridine (1.1 eq)THF488>97%
CDI 1.05NoneTHF685>99%

Table 2: Illustrative comparative data for the synthesis of N-benzyl-4-methoxybenzamide. This data is for illustrative purposes and actual results may vary depending on specific reaction conditions and substrates.

Conclusion: Selecting the Optimal Reagent

The choice of a phosgene substitute for amide bond formation is a critical decision that depends on several factors, including the scale of the reaction, the nature of the substrates, the required purity of the product, and safety considerations.

  • Triphosgene is a highly efficient and versatile reagent, often providing high yields in a relatively short time. Its solid nature makes it a safer alternative to gaseous phosgene.

  • Diphosgene offers a liquid alternative with reactivity between that of phosgene and triphosgene.

  • Carbonyldiimidazole (CDI) is a milder reagent that is particularly well-suited for sensitive substrates and peptide synthesis, with the advantage of producing easily removable byproducts.

Ultimately, the optimal choice requires a careful evaluation of the specific requirements of the synthesis. This guide provides the foundational knowledge and practical insights to enable researchers and drug development professionals to make an informed decision, ensuring both the efficiency and safety of their chemical transformations.

References

  • Ghorbani-Choghamarani, A., & Zamani, L. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(68), 41697-41724. [Link]
  • New Drug Approvals. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. [Link]
  • Wei, X.-Z., et al. (2021). One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds.
  • Ager, D. J., et al. (2013). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 52(4), 1122-1125. [Link]
  • Hamdach, A., et al. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3-anti)-3-amino-1,2-diols. Tetrahedron, 62(34), 8074-8079. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Phosgene. [Link]
  • Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Organic & Biomolecular Chemistry, 15(48), 10163-10170. [Link]
  • Wei, X.-Z., et al. (2021). Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones. ChemRxiv. [Link]
  • Eckert, H., et al. (1999). Method and device for preparing phosgene from diphosgene and/or triphosgene.
  • Organic Chemistry Portal. (n.d.). Carbonyl Diimidazole (CDI). [Link]

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Validating the structure of synthesized 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Validation of Synthesized 1,1'-Carbonyldipiperidine

Abstract

This guide provides a comprehensive framework for the rigorous structural validation of synthesized this compound, a key reagent and phosgene substitute in modern organic synthesis. For researchers, scientists, and drug development professionals, ensuring the absolute structural integrity and purity of such reagents is paramount for reproducible and reliable downstream applications. This document moves beyond a simple recitation of methods to offer a multi-faceted analytical strategy, comparing and contrasting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We detail not only the "how" through explicit experimental protocols but also the "why," explaining the causal logic behind experimental choices and data interpretation. By comparing the empirical data of the synthesized product against its known starting materials and potential impurities, this guide establishes a self-validating system to confirm structural identity and purity, thereby guaranteeing reagent performance.

Introduction: The Critical Role of Structural Integrity in Reagent Performance

What is this compound?

This compound is a non-gaseous, stable urea-type compound. It serves as a safer and more manageable substitute for the highly toxic phosgene gas in various chemical transformations, particularly in the formation of carbonates, ureas, and other carbonyl-containing derivatives. Its primary utility lies in its ability to act as a carbonyl-donating group, reacting with nucleophiles in a predictable manner.

Why Structural Validation is Non-Negotiable

In any multi-step synthesis, the purity and confirmed identity of each reagent directly impact the yield, purity, and overall success of subsequent steps. For this compound, which is often prepared from piperidine and a phosgene equivalent like triphosgene, the presence of unreacted starting materials or side-products can be detrimental.[1] For instance, residual piperidine, a nucleophilic secondary amine, can compete in subsequent reactions, leading to unwanted byproducts and complicating purification efforts. Therefore, a robust validation protocol is not merely a quality control checkpoint; it is a foundational requirement for predictable and successful synthesis.

A Multi-Pronged Approach: The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating complementary data from multiple spectroscopic methods.

  • NMR Spectroscopy provides the molecular skeleton and connectivity.

  • Mass Spectrometry confirms the molecular weight and elemental composition.

  • Infrared Spectroscopy identifies the functional groups present.

Together, these techniques form a powerful, self-validating triad for confirming the structure of synthesized this compound.

Synthesis Context: Potential Impurities and Structural Analogs

The most common synthesis of this compound involves the reaction of piperidine with a phosgene equivalent, such as triphosgene, in the presence of a base.[1] Understanding this context is crucial as it informs the potential impurities we must screen for during validation.

  • Primary Contaminant: Unreacted piperidine.

  • Potential Side-Products: Partially reacted intermediates or products from side reactions involving the base or solvent.

The analytical challenge, therefore, is not just to confirm the presence of the desired product but also to confirm the absence of these key contaminants.

Primary Spectroscopic Validation: A Comparative Analysis

This section details the application of the three core spectroscopic techniques for validating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, the symmetry of the molecule leads to a simple, clean, and highly diagnostic spectrum, making it an ideal first-line validation method.

Expected Spectral Data: The symmetrical structure of this compound results in chemically equivalent protons and carbons on both piperidine rings.

Nucleus Expected Chemical Shift (δ) ppm (CDCl₃ Solvent) Assignment Rationale
¹H NMR ~3.2 ppmα-CH₂ (protons adjacent to Nitrogen)Deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.
~1.6 ppmβ, γ-CH₂ (remaining ring protons)Protons are in a standard aliphatic environment, resulting in overlapping signals.
¹³C NMR ~165 ppmC=O (Carbonyl carbon)Characteristic chemical shift for a urea carbonyl carbon.[2]
~47 ppmα-C (carbon adjacent to Nitrogen)Deshielded by the attached nitrogen.[2]
~26 ppmβ-C (carbon beta to Nitrogen)Aliphatic carbon signal.[2]
~24 ppmγ-C (carbon gamma to Nitrogen)Aliphatic carbon signal, least affected by the nitrogen.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized, dried product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the peaks in the ¹H NMR spectrum. Reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)

Causality & Expertise: MS is indispensable for confirming the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify that the product has the correct molecular formula. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Expected Spectral Data: For this compound (C₁₁H₂₀N₂O), the expected molecular weight is 196.29 g/mol .[3]

Parameter Expected Value Significance
Molecular Ion (M⁺) m/z = 196Confirms the molecular weight of the parent molecule.[3]
Key Fragment m/z = 112Corresponds to the loss of a piperidine ring fragment.
Key Fragment m/z = 84Corresponds to a piperidinyl cation fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC equipped with a suitable capillary column (e.g., nonpolar DB-5ms). Set an appropriate temperature program to ensure separation of the product from any volatile impurities.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The separated components will elute from the column and enter the mass spectrometer, which will be set to scan a relevant mass range (e.g., m/z 40-300) in EI mode.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the product. Examine the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern to expected values.

Infrared (IR) Spectroscopy

Causality & Expertise: IR spectroscopy is a rapid and simple method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations. For this validation, the key is to confirm the presence of the newly formed amide C=O bond and the absence of the N-H bond from the piperidine starting material.

Expected Spectral Data: The most diagnostic peaks are those that appear in the product but are absent in the starting material, and vice-versa.

Functional Group Expected Wavenumber (cm⁻¹) Significance
Amide C=O Stretch ~1640-1650 cm⁻¹A strong, sharp absorption indicating the presence of the urea carbonyl group.
C-N Stretch ~1200-1350 cm⁻¹Confirms the presence of the carbon-nitrogen bonds.
N-H Stretch (from Piperidine) ~3300-3500 cm⁻¹ (absent in product)The absence of this peak is a strong indicator that the piperidine starting material has been consumed.[4]

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small, solid sample of the dried product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. Apply pressure to the sample to ensure good contact with the crystal.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically perform a background subtraction. Identify and label the major absorption peaks, paying close attention to the carbonyl region and the N-H region.

Comparative Data Summary

This table provides a direct comparison of the key analytical signatures for the desired product versus its primary starting material, highlighting the transformative changes that confirm a successful reaction.

Analytical Technique Parameter Piperidine (Starting Material) This compound (Product)
¹H NMR α-CH₂ Shift~2.8 ppm[5]~3.2 ppm
¹³C NMR Carbonyl (C=O)Absent~165 ppm[2]
Mass Spec Molecular Ion (M⁺)m/z = 85[6]m/z = 196[3]
IR Spec N-H StretchPresent (~3300 cm⁻¹)[4]Absent
IR Spec C=O StretchAbsentPresent (~1645 cm⁻¹)

Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive and self-validating structural analysis of synthesized this compound.

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation & Decision cluster_result Outcome synth Synthesized Crude Product nmr NMR Spectroscopy (¹H & ¹³C) synth->nmr ms Mass Spectrometry (GC-MS) synth->ms ir IR Spectroscopy (FTIR-ATR) synth->ir compare Comparative Data Analysis - Check for expected signals - Screen for impurities nmr->compare ms->compare ir->compare decision Structure Validated? compare->decision pass Product is Pure & Structurally Confirmed decision->pass Yes fail Purification Required or Synthesis Failed decision->fail No

Caption: Workflow for the structural validation of this compound.

Comparison with Alternative Amide Coupling Reagents

This compound can be considered within the broader class of reagents used to facilitate amide bond formation, a cornerstone of peptide synthesis and drug development.[7][8] Reagents like dicyclohexylcarbodiimide (DCC), HATU, and HBTU are ubiquitous in this field.[9] While their mechanisms differ, a universal principle applies: their purity is directly proportional to the success of the coupling reaction. Impurities in any coupling reagent can lead to failed reactions, difficult purifications, and, in peptide synthesis, undesirable side reactions like racemization.[9] The rigorous, multi-technique validation approach detailed here for this compound is, therefore, a universal best practice that should be applied to any critical synthetic reagent to ensure experimental reliability and reproducibility.

Conclusion

The validation of synthesized this compound is a clear-cut process when a systematic, multi-technique approach is employed. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy, a researcher can build an unassailable case for the structure and purity of the final product. This guide provides the necessary experimental protocols and, more importantly, the scientific rationale for their use. Adherence to this rigorous validation framework ensures that the reagent will perform as expected in downstream applications, safeguarding the integrity of complex research and development projects.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • BenchChem. An In-depth Technical Guide to the NMR and IR Spectral Data of 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • NIST WebBook. Piperidine.
  • NIST WebBook. Piperidine Mass Spectrum.
  • University of Calgary. Sample IR spectra.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

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Comparing the reactivity of 1,1'-Carbonyldipiperidine with other activated carbonyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is crucial to address the nuances of chemical reactivity with precision. The query regarding 1,1'-Carbonyldipiperidine as an activated carbonyl compound for amide synthesis merits a careful examination. While structurally similar to the well-known coupling agent 1,1'-Carbonyldiimidazole (CDI), this compound is not a commonly cited or commercially prevalent reagent for this purpose in contemporary organic synthesis literature. Often, it may be confused with 1,1'-(Azodicarbonyl)dipiperidine (ADDP) , a reagent utilized in Mitsunobu reactions for forming C-O or C-N bonds, which operates via a different mechanistic pathway than direct carbonyl activation.[1][2]

This guide, therefore, will provide a comparative analysis of the established and widely utilized classes of activated carbonyl compounds and coupling reagents for amide bond formation. We will delve into their reactivity, mechanisms, and practical applications, providing the in-depth technical insights required by researchers in drug development and synthetic chemistry. This approach ensures a robust and scientifically grounded comparison that is directly applicable to laboratory work.

The Landscape of Amide Bond Formation: An Overview

The formation of an amide bond is a cornerstone reaction in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and polymers.[3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently.[4] This is achieved by converting the hydroxyl group of the acid into a better leaving group, typically through the use of a "coupling reagent."[4][5]

The ideal coupling reagent should be efficient, minimize side reactions (especially racemization in peptide synthesis), be easy to handle, and produce byproducts that are simple to remove.[6] We will compare the following major classes of reagents that fulfill these criteria to varying degrees.

The Carbodiimides: Classic and Cost-Effective Activators

Carbodiimides are a long-standing and cost-effective choice for amide bond formation.[7] Their general mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7]

Key Reagents:
  • N,N'-Dicyclohexylcarbodiimide (DCC): A waxy solid, primarily used in solution-phase synthesis.[8][9]

  • N,N'-Diisopropylcarbodiimide (DIC): A liquid, making it suitable for automated solid-phase peptide synthesis (SPPS) as it avoids dispensing issues.[9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A water-soluble reagent, ideal for bioconjugation in aqueous media and for simplifying byproduct removal through aqueous extraction.[7][10]

Reactivity and Causality:

The primary drawback of carbodiimides is the risk of racemization of the activated amino acid. The O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone, which readily tautomerizes, leading to a loss of stereochemical integrity. Furthermore, the intermediate can undergo an intramolecular N-acyl migration to form a stable N-acylurea, a terminating side reaction.[10]

To mitigate these issues, nucleophilic additives are almost always used.

  • 1-Hydroxybenzotriazole (HOBt): Intercepts the O-acylisourea to form an HOBt-active ester, which is less reactive but far more stable against racemization and N-acylurea formation.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safer and often more effective alternative to HOBt, which has explosive properties.[11]

Byproduct Removal:
  • DCC: Forms dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration, though this can be problematic in SPPS.[8][9]

  • DIC: Forms diisopropylurea (DIU), which is more soluble in common organic solvents like DMF and DCM, making it better for SPPS.[7][9]

  • EDC: Forms a water-soluble urea derivative, easily removed by an aqueous workup.[7][10]

Uronium and Aminium Salts: The High-Performance Standard

Uronium and aminium salts are considered the most efficient class of coupling reagents, known for high yields, fast reaction times, and low racemization rates.[12][13] They are particularly favored for "difficult" couplings involving sterically hindered amino acids.[8]

Key Reagents:
  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The gold standard for difficult couplings. The HOAt leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the aminolysis step.[11][12]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and widely used reagent, though slightly less reactive than HATU.[11]

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent that combines high reactivity with improved safety and solubility profiles, avoiding the potentially explosive HOBt/HOAt moieties.[10][11]

Mechanism and Reactivity:

These reagents function by rapidly forming activated esters (OAt, OBt, or Oxyma esters) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11] The choice of base is critical; nucleophilic bases can compete with the desired amine. The superiority of HATU stems from the lower pKa and catalytic effect of its HOAt-derived active ester compared to the HOBt esters generated by HBTU.[11]

A key consideration is a potential side reaction where the uronium/aminium reagent can directly react with the free N-terminal amine of a peptide chain, causing guanidinylation and chain termination. This is more problematic if the carboxylic acid activation is slow or if excess reagent is used.[11]

Phosphonium Salts: The Clean Alternative

Phosphonium salts, like PyBOP, are excellent alternatives to uronium/aminium salts. They offer similar high reactivity and low racemization but have a key advantage: they do not cause guanidinylation.[11][13]

Key Reagent:
  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that forms OBt-active esters.[10]

Mechanism and Advantages:

PyBOP activates the carboxylic acid in a similar manner to HBTU. The absence of the reactive uronium/aminium core eliminates the risk of guanidinylation, making phosphonium salts a safer choice for complex syntheses, fragment condensations, and peptide cyclizations where activation might be slower.[11] The primary byproduct, HMPA, from the original BOP reagent was a toxicity concern, which led to the development of the less hazardous PyBOP.[10]

Comparative Performance Data

The selection of a coupling reagent is highly dependent on the specific substrates and desired outcome. The following table summarizes the general performance characteristics.

FeatureCarbodiimides (e.g., DCC/DIC)Uronium/Aminium (e.g., HATU)Phosphonium (e.g., PyBOP)
Reactivity Moderate to High (with additive)Very HighVery High
Cost LowHighHigh
Racemization Risk Moderate (suppressed by additive)Very LowVery Low
Key Advantage Cost-effective, simpleHighest efficiency for difficult couplingsNo guanidinylation side reaction
Key Disadvantage Byproduct removal (DCU), N-acylurea formationGuanidinylation risk, costCost, byproduct can be difficult to remove
Primary Use Case Routine solution-phase and SPPSDifficult sequences, sterically hindered couplingsFragment condensation, cyclization

Experimental Protocols & Methodologies

Reproducibility in synthesis hinges on meticulous protocols. Below is a representative workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow Diagram

SPPS_Workflow start Resin-Bound Peptide (with N-terminal Fmoc) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Activate & Add) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 end Elongated Peptide (Ready for next cycle) wash2->end

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is designed for high efficiency, especially for challenging couplings.

  • Preparation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq.) by dissolving it with HATU (0.95 eq. relative to amino acid) and a non-nucleophilic base such as DIPEA (2 eq. relative to HATU) in DMF. Allow to stand for 1-5 minutes.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat once.

  • Washing: Thoroughly wash the resin with DMF (~5 times) and DCM (~3 times) to remove all traces of piperidine.

  • Coupling: Add the pre-activated amino acid solution from Step 1 to the washed resin. Agitate at room temperature for 30-60 minutes. For very difficult couplings, the reaction time can be extended or the temperature increased.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and soluble byproducts.

  • Confirmation: (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: DIC/Oxyma-Mediated Coupling

This is a robust and cost-effective protocol for routine synthesis.

  • Fmoc-Deprotection: Perform deprotection as described in Protocol 1, Step 2.

  • Washing: Perform washing as described in Protocol 1, Step 3.

  • Coupling Solution Preparation: In a single reaction vessel containing the resin, add the Fmoc-protected amino acid (3-5 eq.), OxymaPure® (3-5 eq.), and DMF.

  • Initiation: Add DIC (3-5 eq.) to the vessel and agitate at room temperature for 1-2 hours. The liquid nature of DIC allows for easy addition and dissolution.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and the diisopropylurea byproduct.

Mechanistic Insights: A Visual Comparison

Understanding the reaction pathways is key to troubleshooting and optimizing syntheses.

Carbodiimide Activation Mechanism

Carbodiimide_Mechanism cluster_activation Activation Phase cluster_pathways Reaction Pathways RCOOH R-COOH O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl + DCC DCC R'-N=C=N-R' Amide Amide Product O_Acyl->Amide + Amine Active_Ester Active Ester (More Stable) O_Acyl->Active_Ester + Additive NAcylurea N-Acylurea (Side Product) O_Acyl->NAcylurea N-Acyl Migration Amine R''-NH2 Additive Additive (e.g., HOBt) Active_Ester->Amide + Amine

Caption: Mechanism of carbodiimide-mediated amide bond formation.

HATU Activation Mechanism

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester + HATU HATU HATU + Base Amide Amide Product OAt_Ester->Amide + Amine Amine R''-NH2

Caption: Mechanism of HATU-mediated amide bond formation.

Conclusion and Future Outlook

While a direct reactivity comparison involving this compound is limited by its sparse application in literature, the field of amide bond formation offers a rich landscape of highly optimized and well-characterized reagents.

  • Carbodiimides like DIC and EDC remain indispensable for their cost-effectiveness in routine applications, especially when paired with modern additives like OxymaPure®.[7]

  • Uronium/Aminium salts , particularly HATU , are the reagents of choice for overcoming the most challenging synthetic hurdles where speed and efficiency are paramount.[8]

  • Phosphonium salts such as PyBOP provide a robust and safe alternative, offering high reactivity without the risk of guanidinylation, making them ideal for sensitive and large-scale syntheses.[11]

The selection of a coupling reagent is a critical decision that directly impacts yield, purity, and cost. A thorough understanding of the mechanisms, advantages, and limitations of each class, as presented in this guide, empowers researchers to make informed choices tailored to their specific synthetic challenges.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Use of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Synthesis of Non-Standard Amino Acids for Peptide Research.
  • Organic Chemistry Portal. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (ADDP).
  • Fisher Scientific. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine, 97%.
  • MedChemExpress. (n.d.). 1,1'-(Azodicarbonyl)-dipiperidine (ADDP).
  • Cayman Chemical. (n.d.). 1,1'-(Azodicarbonyl)dipiperidine (CAS 10465-81-3).
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Institutional Repository. (n.d.). A Mechanistic Study of Umpolung Amide Synthesis.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Reddit. (2022). Amide coupling help. r/Chempros.[20]
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation.
  • PubMed. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
  • Semantic Scholar. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[6]
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.[22]
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.[23]
  • NIH Public Access. (2010). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis.[24]
  • BenchChem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • ResearchGate. (2023).
  • ResearchG
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media.[25]
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.[26]
  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.[27]

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Spectroscopic comparison of 1,1'-Carbonyldipiperidine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of the urea derivative 1,1'-Carbonyldipiperidine with its synthetic precursors, piperidine and the phosgene surrogate, triphosgene (bis(trichloromethyl) carbonate). Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the key transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the starting materials and the final product, researchers can effectively monitor reaction progress, confirm product identity, and assess purity.

Introduction: The Chemistry of Carbonyl Insertion

The synthesis of this compound from piperidine is a classic example of nucleophilic acyl substitution, where the secondary amine, piperidine, attacks a carbonyl source. While phosgene (COCl₂) is the simplest acylating agent for this purpose, its extreme toxicity makes it hazardous for routine laboratory use. A safer and more manageable alternative is the solid phosgene equivalent, triphosgene.[1] This reaction involves the formation of two new amide bonds, resulting in a stable urea derivative.

Spectroscopic analysis is indispensable in this synthetic workflow. It provides unambiguous evidence of the disappearance of the N-H bond in piperidine and the appearance of a new carbonyl group in the product, confirming the successful formation of this compound. This guide will dissect the characteristic spectral features at each stage of this transformation.

Synthetic Workflow Overview

The synthesis proceeds by reacting two equivalents of piperidine with one-third of an equivalent of triphosgene, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.

SynthesisWorkflow cluster_precursors Precursors cluster_product Product Piperidine Piperidine (2 eq.) Reaction Reaction Vessel Piperidine->Reaction + Triethylamine + Dichloromethane Triphosgene Triphosgene (1/3 eq.) Triphosgene->Reaction CDP This compound Reaction->CDP Formation of C-N bonds

Caption: Synthetic pathway for this compound.

I. Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a powerful tool for monitoring the key functional group changes in this reaction. The most significant transformations are the disappearance of the N-H stretch from piperidine and the appearance of a strong C=O stretch from the newly formed urea moiety.

Expected Spectral Changes:

  • Piperidine (Precursor): The IR spectrum of piperidine exhibits a characteristic N-H stretching vibration in the region of 3350-3300 cm⁻¹. Additionally, strong C-H stretching bands are observed between 2950-2850 cm⁻¹.[2]

  • Triphosgene (Precursor): As a carbonate, triphosgene displays a very strong and characteristic C=O stretching absorption at a high wavenumber, typically around 1832 cm⁻¹. It also shows C-O stretching bands.[3]

  • This compound (Product): The most telling feature in the product's IR spectrum is the appearance of a strong amide C=O stretching band, expected in the 1690-1630 cm⁻¹ region.[2] This peak's position at a lower frequency compared to ketones is due to the resonance delocalization of the nitrogen lone pair. Concurrently, the N-H stretching band from piperidine will be absent. The C-H stretching bands from the piperidine rings will remain.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
Piperidine~3300 (medium, broad)N-H Stretch
2930, 2850 (strong)Aliphatic C-H Stretch
Triphosgene~1832 (very strong)C=O Stretch (Carbonate)[3]
1178, 967, 945 (strong)C-O Stretch[3]
This compound2940, 2860 (strong)Aliphatic C-H Stretch
~1650 (strong)C=O Stretch (Urea/Amide)
~1250 (strong)C-N Stretch

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Structural Changes

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for a precise comparison of the precursor and product structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum undergoes a distinct downfield shift for the protons adjacent to the nitrogen atom upon formation of the product.

  • Piperidine (Precursor): The spectrum is characterized by three main signals corresponding to the protons on the piperidine ring. The protons alpha to the nitrogen (at the C2 and C6 positions) are the most deshielded and appear around 2.79 ppm. The protons at the C3/C5 and C4 positions are found further upfield.[4] A broad singlet for the N-H proton is also typically observed, though its chemical shift can vary with concentration and solvent.[5]

  • This compound (Product): In the product, the electron-withdrawing effect of the carbonyl group causes a significant downfield shift of the alpha-protons (adjacent to the nitrogen) to approximately 3.2-3.4 ppm. The signals for the beta and gamma protons also shift slightly downfield. The N-H proton signal is absent.

CompoundProton AssignmentApproximate ¹H Chemical Shift (δ, ppm)
Piperidine[4]α-CH₂ (C2, C6)~2.79
β-CH₂ (C3, C5)~1.58
γ-CH₂ (C4)~1.46-1.58
N-HVariable, broad
This compoundα-CH₂~3.3
β, γ-CH₂~1.6
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides clear evidence of the new carbonyl carbon and changes in the electronic environment of the piperidine ring carbons.

  • Piperidine (Precursor): The ¹³C NMR spectrum of piperidine shows three signals for the three distinct carbon environments, with the alpha-carbons appearing around 47 ppm.[6]

  • This compound (Product): A new, highly deshielded signal appears in the downfield region (around 165 ppm), which is characteristic of a urea carbonyl carbon. The alpha-carbons of the piperidine rings also experience a downfield shift due to the adjacent electron-withdrawing carbonyl group.

CompoundCarbon AssignmentApproximate ¹³C Chemical Shift (δ, ppm)
Piperidine[6]α-C (C2, C6)~47.0
β-C (C3, C5)~27.2
γ-C (C4)~25.2
TriphosgeneC=OHighly deshielded (>150 ppm)
-CCl₃Deshielded
This compoundC=O~165
α-C~46
β-C~26
γ-C~24

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural verification.

  • Piperidine (Precursor): The electron ionization (EI) mass spectrum of piperidine shows a molecular ion (M⁺) peak at m/z 85. A prominent base peak is often observed at m/z 84, corresponding to the loss of a hydrogen atom to form a stable iminium cation.[8]

  • This compound (Product): The product will show a molecular ion peak at m/z 196 (C₁₁H₂₀N₂O).[9] A characteristic fragmentation pattern would involve alpha-cleavage, leading to the formation of a piperidinylcarbonyl cation (m/z 112) and a piperidine radical, or the loss of a piperidine ring to give an isocyanate fragment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)
PiperidineC₅H₁₁N85.1585 (M⁺), 84 ([M-H]⁺)[8]
This compoundC₁₁H₂₀N₂O196.29196 (M⁺), 112, 84[9]

Experimental Protocols

Synthesis of this compound

Materials:

  • Piperidine

  • Triphosgene

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.34 equivalents) in anhydrous DCM to the stirred piperidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (precursor or product) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy (FTIR-ATR) Protocol:

  • Sample Preparation: Place a small amount of the liquid (piperidine) or solid (triphosgene, product) sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM or methanol).

  • Instrument Setup: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a comprehensive and complementary analysis of the synthesis of this compound. IR spectroscopy confirms the critical functional group transformation from an amine to a urea. NMR spectroscopy details the changes in the chemical environment of the molecule's carbon and hydrogen skeleton. Finally, mass spectrometry verifies the molecular weight of the final product. By employing these analytical methods, researchers can confidently verify the successful synthesis and purity of this compound, a valuable building block in organic synthesis.

References

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed January 7, 2026.
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A Senior Application Scientist's Comparative Guide to 1,1'-Carbonyldipiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation of a Niche Carbonylating Agent Against Industry Mainstays for Amide, Urea, and Carbamate Formation

For researchers, scientists, and professionals in drug development and synthetic chemistry, the choice of a carbonylating agent is a critical decision that impacts reaction efficiency, safety, and overall synthetic strategy. While reagents like phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI) are well-established, lesser-known alternatives may offer unique advantages in specific contexts. This guide provides an in-depth performance evaluation of 1,1'-Carbonyldipiperidine, a phosgene equivalent, in key synthetic transformations, comparing it with the widely used alternatives, CDI and triphosgene.

Introduction to this compound: A Safer Phosgene Alternative

This compound, also known as bis(1-piperidyl) ketone, is a solid, non-volatile compound that serves as a safer and more manageable substitute for the highly toxic and gaseous phosgene.[1][2] Its utility lies in its ability to act as a source of an activated carbonyl group for the synthesis of a variety of important functional groups, including amides, ureas, and carbamates. The piperidine leaving groups are generally considered less reactive and potentially easier to remove from reaction mixtures than the imidazole group from CDI.

Performance in Amide Bond Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry.[3] The performance of this compound in this reaction is benchmarked against the widely used CDI and the traditional acyl chloride method (often employing triphosgene for in situ acyl chloride formation).

Mechanism of Action: this compound activates a carboxylic acid by forming a reactive acyl-piperidide intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, releasing piperidine as a byproduct.

Comparative Analysis:

ReagentActivation MechanismAdvantagesDisadvantages
This compound Forms an acyl-piperidide intermediate.Solid, non-volatile, potentially milder reaction conditions. Piperidine byproduct is less reactive than imidazole.Less common, potentially slower reaction rates compared to acyl chlorides.
1,1'-Carbonyldiimidazole (CDI) Forms a highly reactive acyl-imidazole intermediate.[4]Widely available, generally good yields, mild conditions.[5]Imidazole byproduct can sometimes be difficult to remove. Can be sensitive to moisture.
Triphosgene In situ generation of phosgene to form a highly reactive acyl chloride.[6]High reactivity, often leading to rapid and complete conversion.[2]Triphosgene is a safer alternative to phosgene gas but still requires careful handling due to the release of phosgene.[1] The generation of HCl requires a base.

Experimental Data Summary: While direct comparative studies are scarce, the general principles of reactivity suggest that triphosgene-derived acyl chlorides will be the most reactive, followed by CDI-activated acids, with this compound likely offering a milder and more selective activation. The choice of reagent will depend on the substrate's sensitivity and the desired reaction rate.

Experimental Protocol: General Amide Synthesis via Carboxylic Acid Activation

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Acyl-piperidide, Acyl-imidazole, Acyl chloride) Carboxylic_Acid->Activated_Intermediate Reaction Carbonylating_Agent Carbonylating Agent (e.g., this compound, CDI, Triphosgene) Amide Amide (R-CONH-R') Activated_Intermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) end end Amide->end start start->Carboxylic_Acid

Caption: General workflow for amide synthesis via carboxylic acid activation.

Step-by-Step Protocol (Illustrative):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add this compound (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours, or until activation is complete (monitored by TLC or LC-MS).

  • In a separate flask, dissolve the amine (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring for product formation.

  • Upon completion, the reaction is quenched with water or a mild aqueous acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or recrystallization.

Performance in Urea Synthesis

Ureas are valuable motifs in pharmaceuticals and agrochemicals.[7] Their synthesis often involves the reaction of an amine with an isocyanate or a phosgene equivalent.

Mechanism of Action: this compound reacts with a primary or secondary amine to form a carbamoyl-piperidine intermediate. This intermediate can then react with a second amine to yield the urea and piperidine.

Comparative Analysis:

ReagentReaction PathwayAdvantagesDisadvantages
This compound Two-step, one-pot reaction via a carbamoyl-piperidine intermediate.Solid, avoids the handling of isocyanates.May require elevated temperatures for the second step. Potential for symmetrical urea formation if the second amine is not added sequentially.
1,1'-Carbonyldiimidazole (CDI) Similar to this compound, proceeding through a carbamoyl-imidazole intermediate.[8]Widely used and effective for both symmetrical and unsymmetrical ureas.[7]The order of addition is crucial to avoid symmetrical byproducts.[8]
Triphosgene In situ generation of phosgene, which reacts with amines to form isocyanates or carbamoyl chlorides, followed by reaction with a second amine.[6]Highly reactive, versatile for a wide range of amines.Requires stringent safety precautions due to the formation of phosgene.[1]

Experimental Data Summary: For the synthesis of unsymmetrical ureas, both this compound and CDI offer a safer alternative to triphosgene by avoiding the isolation of isocyanates. The choice between them may come down to the specific substrates and the ease of byproduct removal.

Experimental Protocol: Synthesis of an Unsymmetrical Urea

cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Urea Formation Amine1 Primary/Secondary Amine (R-NH2) Intermediate Carbamoyl-piperidine Intermediate Amine1->Intermediate Reaction CDP This compound Urea Unsymmetrical Urea (R-NH-CO-NH-R') Intermediate->Urea Nucleophilic Attack Amine2 Second Amine (R'-NH2) end end Urea->end start start->Amine1

Caption: Workflow for the synthesis of an unsymmetrical urea using this compound.

Step-by-Step Protocol (Illustrative):

  • Dissolve the first amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF or acetonitrile) in a round-bottom flask.

  • Add this compound (1.05 equivalents) and stir the mixture at room temperature for 1-4 hours.

  • Add the second amine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to reflux and monitor for product formation by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Performance in Carbamate Synthesis

Carbamates are key functional groups in many pharmaceuticals and are also widely used as protecting groups in organic synthesis.[9]

Mechanism of Action: this compound reacts with an alcohol in the presence of a base to form an alkoxycarbonyl-piperidine intermediate. This intermediate can then be reacted with an amine to form the carbamate. Alternatively, reaction with an amine first to form the carbamoyl-piperidine, followed by reaction with an alcohol, can also yield a carbamate.

Comparative Analysis:

ReagentReaction PathwayAdvantagesDisadvantages
This compound Stepwise formation via an activated intermediate.Solid, stable reagent.Less common for this transformation, and may require optimization.
1,1'-Carbonyldiimidazole (CDI) Reacts with alcohols to form an imidazolecarboxylate, which then reacts with an amine.[10]A well-established and versatile method.[10]Can be sensitive to reaction conditions.
Triphosgene Reacts with alcohols to form chloroformates, which then react with amines.[6]Highly efficient for chloroformate formation.[2]Requires careful handling due to phosgene generation.[1]

Experimental Data Summary: CDI is a very common and effective reagent for carbamate synthesis.[10] While this compound is expected to perform similarly, there is less specific literature data available. Triphosgene offers a highly reactive route but with increased handling risks.

Conclusion: A Niche Reagent with Potential

This compound presents itself as a viable, solid, and safer alternative to phosgene for the synthesis of amides, ureas, and carbamates. Its performance is generally comparable to the more widely used 1,1'-carbonyldiimidazole (CDI), with the potential advantage of a less reactive piperidine byproduct.

Key Takeaways for the Practicing Scientist:

  • Safety and Handling: this compound offers a significant safety advantage over phosgene and triphosgene.[1][2]

  • Reactivity: It is a milder activating agent compared to those derived from triphosgene, which can be advantageous for sensitive substrates.

  • Byproduct Removal: The piperidine byproduct may be easier to remove in some cases compared to the imidazole from CDI.

  • Availability and Cost: CDI and triphosgene are more commonly available and may be more cost-effective for large-scale synthesis.

Ultimately, the selection of the optimal carbonylating agent will be dictated by the specific requirements of the synthesis, including substrate compatibility, desired reactivity, safety considerations, and cost. While not a first-line choice for every application, this compound is a valuable tool in the synthetic chemist's arsenal, particularly when milder conditions and alternative byproduct profiles are desired.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Analytical Validation

The Cross-Validation Framework: A Multi-Pronged Approach to Confidence

Analytical cross-validation is the process of assuring that a specific analytical method will consistently produce a result that is accurate and precise, for its intended application. For a compound like 1,1'-Carbonyldipiperidine, a single analytical technique is insufficient to provide a complete picture of its identity, purity, and stability. Therefore, we employ a suite of orthogonal methods, each providing a unique piece of the analytical puzzle. The true power of this approach lies in the convergence of data from these disparate techniques, leading to a high degree of confidence in the final assessment.

Our framework is built upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a holistic and lifecycle-based approach to analytical procedure validation.[1][2][3][4][5]

CrossValidation_Workflow cluster_synthesis Synthesis & Impurity Profile cluster_analysis Primary Analytical Techniques cluster_validation Cross-Validation & Comparison cluster_output Final Assessment Synthesis Synthesis of This compound Impurities Potential Impurities: - Piperidine - Phosgene Derivatives - Degradation Products Synthesis->Impurities generates HPLC HPLC-UV/MS (Purity & Quantification) Impurities->HPLC informs method development GCMS GC-MS (Volatile Impurities) Impurities->GCMS informs method development NMR NMR Spectroscopy (Identity & Purity) CrossValidation Data Convergence & Cross-Validation NMR->CrossValidation FTIR FT-IR Spectroscopy (Functional Groups) FTIR->CrossValidation HPLC->CrossValidation GCMS->CrossValidation Alternative Comparison with Alternative Reagent (e.g., CDI) CrossValidation->Alternative FinalReport Comprehensive Certificate of Analysis CrossValidation->FinalReport validates Alternative->FinalReport

Caption: A workflow diagram illustrating the cross-validation of analytical data for this compound.

Comparative Analysis: this compound vs. 1,1'-Carbonyldiimidazole (CDI)

To provide context for our analytical data, we will compare this compound with a commonly used alternative, 1,1'-Carbonyldiimidazole (CDI). While both are effective carbonylating agents, their distinct physical and chemical properties necessitate different analytical considerations.

PropertyThis compound1,1'-Carbonyldiimidazole (CDI)
Molecular Formula C₁₁H₂₀N₂OC₇H₆N₄O
Molecular Weight 196.29 g/mol [6]162.15 g/mol [5]
Appearance White to off-white crystalline solidWhite crystalline solid[5]
Melting Point Not widely reported, expected to be relatively low116-120 °C[7][8]
Reactivity Highly reactive, moisture sensitiveHighly reactive, moisture sensitive[5]
Key Application Peptide coupling, synthesis of ureas and carbamatesPeptide synthesis, acylation, carbonylation[7][8]

This comparison highlights the importance of tailored analytical methods. For instance, the higher volatility of potential imidazole-related impurities in CDI might favor GC-MS analysis, while the analysis of this compound will focus on piperidine-based impurities.

Core Analytical Techniques: Protocols and Rationale

The following sections detail the experimental protocols for the primary analytical techniques used in the characterization of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination and purity assessment. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9][10] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The expected signals for this compound will correspond to the protons on the piperidine rings. Due to the symmetry of the molecule, we expect to see three sets of signals for the piperidine protons.

  • Data Processing and Interpretation:

    • Fourier transform the raw data.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Integrate the peaks. The ratio of the integrals should correspond to the number of protons in each unique environment.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][11][12][13]

qNMR Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial. The internal standard must have peaks that do not overlap with the analyte's signals. Dissolve the mixture in a known volume of a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., longer relaxation delays).

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule. For this compound, the key absorption will be the carbonyl (C=O) stretch of the urea moiety.

FT-IR Protocol (Attenuated Total Reflectance - ATR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[3][14]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

  • Interpretation: The spectrum should exhibit a strong absorption band characteristic of a urea carbonyl group, typically in the range of 1630-1690 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary amide structure.

Functional GroupExpected Absorption Range (cm⁻¹)Observed in this compound
C=O (Urea)1630 - 1690Yes (Strong)
C-N Stretch1000 - 1350Yes
C-H Stretch (Aliphatic)2850 - 2950Yes
N-H Stretch3300 - 3500No
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed to assess purity and detect non-volatile impurities.

HPLC Protocol

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid, is often effective.[15]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the urea chromophore. Mass spectrometric (MS) detection provides additional confirmation of peak identity.

  • Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual piperidine.

GC-MS Protocol

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector, with the temperature set to ensure volatilization without degradation.

    • Oven Program: A temperature gradient is used to separate compounds with different boiling points.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A wide mass range to detect potential impurities.

  • Data Analysis: The mass spectrum of each eluting peak is compared to a library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard.

Synthesizing the Data: A Self-Validating System

The trustworthiness of our analytical data comes from the convergence of results from these orthogonal techniques.

Data_Convergence cluster_techniques Analytical Techniques cluster_validation Validation Parameters NMR NMR (Structure, Purity) Identity Identity NMR->Identity Confirms Purity Purity NMR->Purity Quantifies (qNMR) FTIR FT-IR (Functional Groups) FTIR->Identity Supports HPLC HPLC (Purity, Impurities) HPLC->Purity Quantifies ImpurityProfile Impurity Profile HPLC->ImpurityProfile Detects Non-Volatiles GCMS GC-MS (Volatile Impurities) GCMS->ImpurityProfile Detects Volatiles

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,1'-Carbonyldipiperidine: A Comparative Benchmarking of Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,1'-Carbonyldipiperidine, a symmetrical urea, serves as a crucial building block in organic synthesis and the development of pharmacologically active compounds. The efficiency, safety, and environmental impact of its synthesis are of paramount concern to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of prevalent synthetic protocols for this compound. We move beyond simple procedural lists to dissect the mechanistic underpinnings and practical trade-offs of each method. Three primary approaches are benchmarked: the traditional yet hazardous phosgene-equivalent route using triphosgene, the safer and widely adopted carbonyldiimidazole (CDI) method, and an emergent green chemistry pathway utilizing carbon dioxide (CO₂). This analysis is supported by comparative data, detailed experimental protocols, and workflow visualizations to empower researchers in selecting the optimal synthesis strategy for their specific needs.

Introduction: The Significance of the Urea Linkage

The urea functional group is a cornerstone in medicinal chemistry and materials science.[1] Its synthesis, however, has traditionally relied on highly toxic and difficult-to-handle reagents like phosgene gas.[2][3] this compound, formed by linking two piperidine rings with a carbonyl group, exemplifies this challenge. The development of safer, more efficient, and environmentally benign protocols is not merely an academic exercise but a critical necessity for sustainable chemical manufacturing. This guide evaluates the most common synthetic strategies through the lens of efficiency, safety, and practicality.

Comparative Analysis of Synthesis Protocols

The choice of a carbonylating agent is the defining factor in the synthesis of this compound. We will compare three classes of reagents: a phosgene equivalent (Triphosgene), a non-phosgene activating agent (Carbonyldiimidazole), and a green carbonyl source (Carbon Dioxide).

Protocol 1: The Triphosgene (Phosgene-Equivalent) Method

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer-to-handle substitute for phosgene gas.[4][5] Upon reaction, it decomposes to release three equivalents of phosgene in situ, thereby minimizing the risks associated with storing and handling the gaseous form.[5]

Mechanistic Rationale: The reaction proceeds by the nucleophilic attack of piperidine on the phosgene generated in situ. The reaction requires a non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[6] Without the base, the HCl would protonate the piperidine, rendering it non-nucleophilic and halting the reaction.

dot

Caption: Reaction pathway for this compound synthesis using Triphosgene.

Protocol 2: The Carbonyldiimidazole (CDI) Method

1,1'-Carbonyldiimidazole (CDI) is a crystalline solid that has become a widely exploited and safer alternative to phosgene for urea synthesis.[1][4] It functions as a powerful carbonyl-transfer agent, activating amines under mild conditions.

Mechanistic Rationale: The reaction causality lies in a two-step activation-substitution sequence. First, one equivalent of piperidine attacks the highly electrophilic carbonyl carbon of CDI, displacing an imidazole anion to form a reactive piperidine-1-carbonyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second equivalent of piperidine. The driving force for this second step is the release of imidazole, a stable and relatively non-basic leaving group.[7][8] The byproducts, carbon dioxide and imidazole, are easily removed during workup.[7]

dot

Caption: Reaction pathway for this compound synthesis using CDI.

Protocol 3: The Carbon Dioxide (Green Chemistry) Method

The use of carbon dioxide (CO₂) as a C1 building block represents a significant advance towards green and sustainable chemistry.[9] It is an abundant, non-toxic, and inexpensive feedstock. However, its thermodynamic stability necessitates catalytic activation to react with amines.

Mechanistic Rationale: This process typically requires a catalyst and a dehydrating agent or specialized conditions to overcome the high activation energy.[10] For instance, a catalytic system involving an ionic liquid and a base like cesium hydroxide (CsOH) can facilitate the direct carbonylation of amines with CO₂.[10] The reaction proceeds by forming a carbamate salt intermediate, which must then be dehydrated to form the urea. The key challenge and area of ongoing research is the efficient removal of the water byproduct to drive the equilibrium towards the product.[10] This method avoids the generation of saline byproducts common to phosgene-based routes.[2]

Performance Benchmarking: A Head-to-Head Comparison

The optimal protocol depends on a balance of factors including scale, available equipment, safety tolerance, and cost. The following table summarizes the key performance indicators for each method.

FeatureProtocol 1: TriphosgeneProtocol 2: CDIProtocol 3: CO₂ (Catalytic)
Yield Generally High (85-95%)[6]Good to Excellent (80-98%)[11]Moderate to High (Variable, up to 98% reported for some amines)[10]
Safety Hazardous. Triphosgene is toxic and generates highly toxic phosgene.[5] Requires stringent containment (fume hood).Good. CDI is a stable solid with low toxicity.[1][4] Byproducts are benign.[7]Excellent. CO₂ is non-toxic. The primary hazards relate to the catalyst and reaction conditions (pressure).
Reaction Conditions Low temperature (0 °C to RT). Requires an inert atmosphere and a stoichiometric base.[12]Mild (Room Temperature).[4] Generally does not require a base.Elevated temperature and/or pressure may be required. Needs a specific catalytic system.[10]
Byproducts Triethylamine hydrochloride (salt). Requires aqueous workup for removal.Imidazole. Water-soluble and easily removed.[8]Water. Must be removed to drive the reaction.[10]
Purification Filtration of salt byproduct followed by extraction and crystallization/chromatography.Simple extraction and crystallization. Often very clean.Catalyst recovery/separation may be required.
Cost & Availability Reagent is moderately priced but handling and safety protocols add to the overall cost.Reagent is more expensive than triphosgene but often justified by safety and ease of use.[3]CO₂ is very cheap. The main cost is associated with the catalyst and specialized equipment.

Detailed Experimental Protocols

The following protocols are generalized procedures intended for instructional purposes. Researchers must consult specific literature and conduct appropriate risk assessments before implementation.

Experimental Protocol: Triphosgene Method
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.34 equivalents, ~1/3 eq.) in anhydrous DCM and add it dropwise to the stirred piperidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound.

Experimental Protocol: CDI Method
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidine (2.1 equivalents) and a suitable anhydrous solvent (e.g., THF, DCM).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (1.0 equivalent) portion-wise to the stirred solution at room temperature.[4] Effervescence (CO₂) may be observed.

  • Reaction: Stir the reaction at room temperature until completion (typically 1-4 hours), as monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water and ethyl acetate to the residue.

  • Purification: Separate the organic layer, wash with water to remove the imidazole byproduct, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallization provides the pure compound.

Workflow Visualization and Logic

The choice of protocol involves a trade-off between reagent toxicity and reaction complexity. The following diagram illustrates the decision-making workflow.

dot

Synthesis_Workflow start Start: Synthesize this compound safety Is high-hazard reagent handling acceptable? start->safety green Is green chemistry/ sustainability a primary driver? safety->green No triphosgene Protocol 1: Triphosgene - High Yield - Toxic Reagent/Byproduct - Requires Base safety->triphosgene Yes cdi Protocol 2: CDI - Good Yield - Safe Reagent - Simple Workup green->cdi No co2 Protocol 3: CO₂ - Greenest Route - Requires Catalyst - Specialized Conditions green->co2 Yes end End: Pure Product triphosgene->end cdi->end co2->end

Caption: Decision workflow for selecting a synthesis protocol.

Conclusion and Future Outlook

For the synthesis of this compound, both the triphosgene and CDI methods provide reliable and high-yielding routes. The CDI protocol is demonstrably superior in terms of safety and operational simplicity, making it the recommended choice for most laboratory-scale applications where reagent cost is not the sole inhibitor.[1][4] The triphosgene method, while effective, carries significant safety burdens that require specialized infrastructure and handling protocols.[5]

Looking forward, the development of catalytic methods using CO₂ holds the greatest promise for a truly sustainable and safe industrial-scale synthesis.[9][13] While currently limited by the need for specific catalysts and potentially demanding reaction conditions, ongoing research into catalyst efficiency and process optimization will likely make this the gold standard in the future, aligning with the core principles of green chemistry.[10][14]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental pillar of responsible science that protects our personnel, our environment, and the validity of our research. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1'-Carbonyldipiperidine, moving beyond simple instructions to explain the critical reasoning behind each procedural step.

Core Directive: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily accessible, its hazard profile can be reliably constructed from aggregated GHS data and by examining its structural parent, piperidine.

This compound is classified with the following GHS hazards:

  • H302: Harmful if swallowed [1]

  • H319: Causes serious eye irritation [1]

Structurally, it is a derivative of piperidine, a cyclic secondary amine. Piperidine itself is classified as a highly flammable, toxic, and corrosive substance.[2][3][4] Therefore, it is scientifically prudent and essential for safety to handle this compound with the assumption of a similar, expanded hazard profile until proven otherwise. This conservative approach forms the basis of our disposal protocol.

Table 1: Hazard Assessment Summary

Hazard CategoryGHS Classification & GuidanceCausality and Field Insights
Acute Toxicity (Oral) Harmful if swallowed (H302). [1] Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5]The piperidine moiety can be toxic. Ingestion can lead to adverse health effects.
Eye Irritation Causes serious eye irritation (H319). [1] Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.Amine derivatives can be highly irritating to mucous membranes. Direct contact can cause significant discomfort and potential damage.
Flammability (Inferred) Based on Piperidine: Highly flammable liquid and vapor. [2] Keep away from heat, sparks, and open flames.[2]While this compound is a solid, its decomposition upon heating or interaction with other chemicals could release flammable piperidine. Fire-fighting measures should consider this potential.[6]
Skin Contact (Inferred) Based on Piperidine: Toxic in contact with skin and causes severe skin burns. [2][3] Wear protective gloves and clothing.[5]The basic nature of the amine groups suggests it can be corrosive or irritating to the skin upon prolonged contact.
Inhalation (Inferred) Based on Piperidine: Toxic if inhaled. [2] Avoid breathing dust/vapors. Use only in a well-ventilated area or fume hood.While a solid, fine powders can be generated during handling, posing an inhalation risk.

Operational Plan: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as regulated hazardous waste. [7] Under no circumstances should it be disposed of down the sanitary sewer or in solid waste ("regular trash").[7][8][9] The GHS precautionary statement P501 directly mandates that the contents and container must be disposed of at an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE) Requirement

Before beginning any waste handling procedures, ensure the following PPE is worn. This is a non-negotiable safety standard.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[8]Protects against splashes of solutions or contact with fine powders, preventing serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[10]Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Lab coat. A chemical-resistant apron is recommended for larger quantities.[10]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.[8]A fume hood provides adequate ventilation to prevent inhalation of any dusts.
Experimental Protocol: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.

1. Waste Stream Identification:

  • Solid Waste: Includes unused or expired this compound, and grossly contaminated items like weighing papers or paper towels.
  • Liquid Waste: Includes solutions containing this compound and solvent rinses from contaminated glassware.
  • Contaminated Sharps: Any needles or blades used to manipulate the solid compound.
  • Contaminated PPE: Disposable items like gloves that have come into contact with the chemical.[11]

2. Waste Collection Procedure:

  • Solid Waste: a. Carefully transfer waste this compound and contaminated solids into a dedicated, sealable hazardous waste container.[11] b. This container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a screw-top cap.[12][13]
  • Liquid Waste: a. Collect all liquid waste streams in a separate, dedicated liquid hazardous waste container.[11] b. The container must be compatible with the solvents used (e.g., a glass bottle for organic solvents) and feature a secure, leak-proof cap.[14] c. Crucially, maintain at least 10% headspace (or one inch) in the container to allow for vapor expansion. [12][14]
  • Contaminated PPE: a. Place all contaminated disposable gloves and other PPE into a designated hazardous waste bag or container separate from the primary chemical waste.[11]

3. Container Labeling:

  • All waste containers must be labeled immediately upon the first addition of waste.[7]
  • The label must, at a minimum, include the following information as required by the EPA's Resource Conservation and Recovery Act (RCRA):[7][15]
  • The words "Hazardous Waste" .
  • The full chemical name : "this compound". Do not use abbreviations or formulas.
  • An accurate list of all components in the container (for liquid waste, list solvents and estimated concentrations).
  • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially flammable/corrosive based on inferred hazards).
  • The accumulation start date (the date the first drop of waste was added).

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA).[12][15]
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
  • Store away from incompatible materials, particularly strong acids and oxidizing agents.[12]

5. Final Disposal:

  • Once a waste container is full, or if waste generation is complete, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[5][7]

Contingency Planning: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Immediately alert others in the area and evacuate non-essential personnel.
  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

2. Don Appropriate PPE:

  • Before attempting cleanup, don the full PPE as outlined in Table 2.

3. Contain and Clean:

  • For a small solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.[16]
  • For a small liquid spill, cover the spill with a non-flammable, inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[3]
  • Once absorbed, scoop the material into a sealable, labeled hazardous waste container.

4. Decontaminate:

  • Wash the spill area thoroughly with soap and water.[8]
  • Collect all cleanup materials (absorbent, wipes, contaminated PPE) and place them in a designated hazardous waste container.

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the logical flow for the proper management and disposal of waste generated from this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_main Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Unused chemical, contaminated paper) segregate->solid Solid liquid Liquid Waste (Solutions, solvent rinses) segregate->liquid Liquid contaminated Contaminated PPE (Gloves, etc.) segregate->contaminated Other container_solid Collect in Labeled, Compatible Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Compatible Liquid Waste Container (Leave 10% Headspace) liquid->container_liquid container_ppe Collect in Designated Contaminated Materials Bin contaminated->container_ppe store Store Sealed Containers in Secondary Containment within a Satellite Accumulation Area (SAA) container_solid->store container_liquid->store container_ppe->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store->contact_ehs end Waste Disposed via Approved Facility contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Carbonyldipiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: The Primacy of the Supplier's Safety Data Sheet

Before any laboratory work commences, it is imperative to locate, read, and fully understand the Safety Data Sheet (SDS) provided by the manufacturer of the specific lot of 1,1'-Carbonyldipiperidine you are using. The SDS is the single most authoritative document for chemical safety.

Hazard Analysis: A Structurally-Informed Perspective

This compound is a disubstituted urea derived from two equivalents of piperidine linked by a carbonyl group. While the urea linkage is generally stable, the toxicological and hazard profile is reasonably anticipated to be dominated by the piperidine moieties.

Piperidine (CAS 110-89-4) is classified as:

  • Highly flammable[1][2][3]

  • Toxic in contact with skin or if inhaled[1][2][4][5]

  • Harmful if swallowed[1][3][5]

  • Causes severe skin burns and eye damage[1][2][4][5]

Given that this compound is a solid, the primary routes of exposure are through inhalation of dust, direct skin contact, and eye contact. While likely less volatile and reactive than liquid piperidine, the inherent hazards of the piperidine structure demand a high level of precaution.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Ventilation: All handling of this compound, especially weighing and transferring solid material, must be performed in a certified chemical fume hood to control airborne dust.[5]

  • Designated Area: All work with this compound should be conducted in a designated area to prevent cross-contamination of the general laboratory space.

  • Standard Operating Procedures (SOPs): A detailed SOP for the planned experiment should be written and approved, including emergency procedures, before work begins.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a checklist; it is a risk-based decision process. The following recommendations are based on the potential for severe skin, eye, and respiratory irritation and toxicity.

Causality: The piperidine structure suggests a high potential for severe, irreversible eye damage upon contact.[1][2][4] Dust particles can easily be projected into the eyes during routine handling.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields.

  • Recommended: Tightly fitting chemical splash goggles are superior as they provide a seal around the eyes, offering better protection from fine dusts.[3]

  • Best Practice/Large Quantities: When handling larger quantities (e.g., >10 grams) or when there is a significant risk of splashing (e.g., during reaction quenching), a face shield should be worn in addition to chemical splash goggles.[3]

Causality: Piperidine is toxic upon dermal absorption and causes severe skin burns.[2][5] It is crucial to prevent any skin contact with this compound powder.

  • Gloves: Chemical-resistant gloves are mandatory.

    • Material: While specific breakthrough time data for this compound is unavailable, nitrile gloves are a common and appropriate starting point for handling solids. For prolonged handling or when working with the compound in solution, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility charts.

    • Technique: Use the "double-gloving" technique, especially during weighing and transfers. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.

  • Lab Coat/Coverall: A flame-resistant lab coat is essential. For procedures with a high risk of dust generation, a disposable Type 5-rated coverall, which is designed to protect against solid particulates, provides superior protection.[6][7]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Causality: Inhalation of piperidine is toxic, and fine dusts of this compound can be easily inhaled, posing a direct risk to the respiratory tract.[1][2][5]

  • Standard Handling: When working exclusively within a certified chemical fume hood, respiratory protection may not be required, as the engineering control is designed to contain the hazard.

  • Outside of a Fume Hood (e.g., large-scale work, spill cleanup): A NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (particulate) cartridges is necessary to protect against dust. If the compound is used in a way that could generate vapors, combination organic vapor/P100 cartridges should be used.

Table 1: Summary of Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<1 g in fume hood) Chemical Splash GogglesSingle Pair Nitrile GlovesFlame-Resistant Lab CoatNot Required (within fume hood)
Reaction Setup/Workup (in fume hood) Chemical Splash GogglesDouble Pair Nitrile GlovesFlame-Resistant Lab CoatNot Required (within fume hood)
Large Scale Operations (>10 g) Face Shield over GogglesDouble Pair Nitrile or Butyl Rubber GlovesType 5 Disposable CoverallAssess need for Half/Full-Face Respirator with P100 filters
Spill Cleanup Face Shield over GogglesHeavy-Duty Nitrile or Butyl Rubber GlovesType 5 Disposable CoverallRequired: Half/Full-Face Respirator with P100 filters

Experimental Protocol: Safe Donning and Doffing of PPE

Cross-contamination during the removal of PPE is a common source of exposure. This sequence must be followed meticulously.

Donning (Putting On) PPE:

  • Put on inner gloves.

  • Put on lab coat or coverall.

  • Put on respiratory protection (if required), ensuring a proper fit-check.

  • Put on eye and face protection.

  • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/coverall.

Doffing (Taking Off) PPE:

  • Inspect: Before removal, inspect PPE for any visible contamination.

  • Clean: If grossly contaminated, decontaminate the exterior of PPE before removal.

  • Remove Outer Gloves: Peel off the outer gloves without touching the exterior surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides.

  • Remove Lab Coat/Coverall: Roll it outwards and away from the body, avoiding contact with the contaminated exterior. Dispose of it in the designated waste.

  • Remove Respirator: Remove from the back of the head.

  • Remove Inner Gloves: Peel off the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Operational Plan: Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, disposable coveralls, and any cleaning materials (e.g., paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, awaiting pickup by institutional environmental health and safety personnel.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Hazard Assessment cluster_ppe PPE & Control Selection Start Start: Plan to Handle This compound CheckScale Scale of Operation? Start->CheckScale CheckDust Potential for Dust or Aerosol Generation? CheckScale->CheckDust < 10 g PPE_High Level 3 PPE: - Level 2 PPE + - Type 5 Coverall - Respirator (P100) CheckScale->PPE_High > 10 g PPE_Low Level 1 PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat CheckDust->PPE_Low Low (e.g., careful weighing) PPE_Medium Level 2 PPE: - Level 1 PPE + - Double Gloves - Face Shield CheckDust->PPE_Medium High (e.g., bulk transfer, scraping) PPE_Medium->PPE_High If spill occurs

Sources

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